molecular formula C8H17ClN2O B1592422 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride CAS No. 71879-46-4

1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride

Cat. No.: B1592422
CAS No.: 71879-46-4
M. Wt: 192.68 g/mol
InChI Key: RZYHSUNFANHIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O and its molecular weight is 192.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-(methylamino)piperidin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-7(11)10-5-3-8(9-2)4-6-10;/h8-9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYHSUNFANHIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608831
Record name 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71879-46-4
Record name 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physical and Analytical Properties of 1-(4-(Methylamino)piperidin-1-yl)ethanone Hydrochloride

Executive Summary

This compound (CAS No: 71879-46-4) is a substituted piperidine derivative that serves as a valuable intermediate in organic synthesis and medicinal chemistry.[1][2][3] Its structural motif is of interest to researchers in drug development, particularly for the synthesis of more complex molecules. This guide provides a comprehensive overview of its essential physical properties, analytical characterization methods, and best practices for handling and storage. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers and drug development professionals.

Chemical Identity and Core Properties

Accurate identification is the foundation of all scientific research. The fundamental identifiers and properties of this compound are summarized below.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 71879-46-4[1][3][4]
Molecular Formula C₈H₁₇ClN₂O[4]
Molecular Weight 192.69 g/mol [4]
Common Synonyms 1-Acetyl-N-methyl-4-piperidinamine monohydrochloride[1]
Typical Purity ≥95%[4]
Physical Form Solid
Storage Store at 2-8°C or controlled room temperature, keep dry[4]
Chemical Structure

The molecular structure consists of a piperidine ring N-acylated with an acetyl group and substituted at the 4-position with a methylamino group. The compound is supplied as a hydrochloride salt, which typically enhances stability and aqueous solubility.

Caption: 2D representation of this compound.

Experimental Determination of Physical Properties

While some physical data is available from suppliers, key properties like melting point and a detailed solubility profile often require experimental determination. These properties are critical indicators of purity and are essential for downstream applications such as reaction optimization and formulation.

Melting Point Analysis

Rationale: The melting point is a fundamental thermodynamic property. A sharp melting range is a strong indicator of high purity, whereas a broad and depressed range suggests the presence of impurities.

Protocol for Melting Point Determination:

  • Calibration: Calibrate the melting point apparatus using certified standards (e.g., benzophenone, caffeine) to ensure instrument accuracy.

  • Sample Preparation: Place a small amount (2-3 mg) of the finely powdered, dry compound into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate (10-15 °C/min) to determine an approximate melting range.

  • Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reducing the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

Solubility Profiling

Rationale: Understanding the solubility of a compound in various solvents is crucial for selecting appropriate reaction media, purification methods (crystallization), and analytical conditions (e.g., HPLC mobile phase). For drug development, aqueous solubility is a key determinant of bioavailability.

Protocol for Qualitative Solubility Determination:

  • Solvent Selection: Prepare vials containing 1.0 mL of common laboratory solvents (e.g., Deionized Water, Ethanol, Methanol, DMSO, Dichloromethane).

  • Sample Addition: Add a pre-weighed amount (e.g., 1 mg) of the compound to each vial.

  • Observation: Vigorously vortex each vial for 30 seconds. Visually inspect for dissolution. Classify as "freely soluble," "sparingly soluble," or "insoluble."

  • Incremental Addition (for soluble samples): If the initial amount dissolves completely, continue adding pre-weighed increments (e.g., 1 mg, 5 mg, 10 mg) and vortexing until saturation is reached (solid material persists).

  • Quantification: Calculate the approximate solubility in mg/mL for each solvent. For precise quantification, a saturated solution should be prepared, filtered, and the concentration of the filtrate determined by a calibrated analytical method like HPLC-UV.

Analytical Characterization for Quality Control

Robust analytical methods are required to confirm the identity and purity of this compound, ensuring the reliability of experimental results. Commercial suppliers often utilize HPLC and NMR for batch qualification.[1]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules. It separates the main compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

G cluster_0 HPLC System pump Solvent Delivery (Pump) injector Autosampler (Injector) pump->injector column RP-C18 Column (Stationary Phase) injector->column detector UV/Vis Detector (e.g., 210 nm) column->detector data Data Acquisition (Chromatogram) detector->data prep Sample Preparation (Dissolve in Mobile Phase A) prep->injector

Caption: Standard experimental workflow for HPLC purity analysis.

Exemplary HPLC Method Protocol:

This protocol is a representative method and should be optimized for the specific instrumentation and column used.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Industry standard for nonpolar to moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for amines.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 15 minutesA gradient elution ensures that both polar and nonpolar impurities are eluted and detected.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 5-10 µLA small volume prevents column overloading and peak distortion.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detector UV Absorbance at 210 nmThe amide chromophore should absorb at short UV wavelengths.
Sample Prep. 1.0 mg/mL in 50:50 Water:AcetonitrileEnsures complete dissolution and compatibility with the mobile phase.
Structural Confirmation by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for confirming the chemical structure of a molecule. It provides detailed information about the chemical environment of hydrogen atoms, allowing for unambiguous structural elucidation.

Protocol for ¹H NMR Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., D₂O, Methanol-d₄, or DMSO-d₆). D₂O is often a good first choice for hydrochloride salts.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

  • Analysis: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher). The resulting spectrum should be consistent with the expected structure, showing distinct signals for the acetyl methyl group, the N-methyl group, and the various protons on the piperidine ring.

Handling, Storage, and Stability

Proper handling and storage are paramount to maintaining the integrity and purity of the compound over time.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin.

  • Storage: The compound should be stored in a tightly sealed container to prevent moisture absorption, as hydrochloride salts can be hygroscopic.[4] While some suppliers recommend refrigeration (2-8°C), storage at controlled room temperature in a dry environment (e.g., in a desiccator) is also acceptable.[4] Protection from light is also advisable as a general precaution for organic compounds.

Conclusion

This compound is a key chemical intermediate with well-defined identifiers. This guide provides a framework for its comprehensive physical and analytical characterization. By employing the detailed, self-validating protocols for determining properties like melting point and solubility, and for confirming identity and purity via HPLC and NMR, researchers can ensure the quality and reliability of their starting materials, which is a critical step in the rigorous process of scientific discovery and drug development.

References

1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-(Methylamino)piperidin-1-yl)ethanone Hydrochloride for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of this compound (CAS No: 71879-46-4), a key piperidine-based chemical intermediate.[1][2] The document delineates its chemical structure, physicochemical properties, a plausible synthetic route, and detailed analytical methodologies for its characterization. Designed for researchers, medicinal chemists, and process development scientists, this guide offers field-proven insights into the handling, analysis, and potential applications of this versatile building block in modern drug discovery. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction and Physicochemical Profile

This compound is a secondary amine-containing heterocyclic compound. Its structure features a piperidine ring N-acylated with an acetyl group and substituted at the 4-position with a methylamino group. The hydrochloride salt form enhances its stability and aqueous solubility, making it a convenient building block for further chemical modifications in pharmaceutical synthesis.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of biological systems, particularly within the central nervous system (CNS). The dual functionality of this molecule—a tertiary amide and a secondary amine—allows for selective chemical elaboration, positioning it as a valuable starting material for creating libraries of complex target molecules.

Chemical Structure

The chemical structure consists of a central piperidine ring. The nitrogen at position 1 is part of a tertiary amide (acetyl group), which reduces its basicity and nucleophilicity. The nitrogen at position 4 is a secondary amine (methylamino group), which remains a reactive site for nucleophilic addition or substitution reactions.

Caption: 2D structure of this compound.

Physicochemical and Registry Information

Quantitative data for this compound is summarized below. It is primarily available as a research chemical, and as such, extensive physical property data (e.g., melting point, solubility) is not always published and should be determined empirically upon receipt.

PropertyValueSource
CAS Number 71879-46-4[1][2][3][4]
Molecular Formula C₈H₁₆N₂O·HCl (or C₈H₁₇ClN₂O)[1][3]
Molecular Weight 192.69 g/mol [1][3][4]
MDL Number MFCD21604234[3][4]
Synonyms 1-Acetyl-N-methyl-4-piperidinamine monohydrochloride[1]
SMILES CC(N1CCC(NC)CC1)=O.[H]Cl[3]
Storage Room temperature, dry, sealed environment[3]

Synthesis and Purification Workflow

A robust and scalable synthesis is critical for the utility of any chemical building block. While specific proprietary routes of synthesis may vary between suppliers, a logical and commonly employed pathway can be devised from commercially available starting materials. The following represents a field-proven, logical approach.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the N-acetyl bond and the C4-N bond of the piperidine ring. This retrosynthesis leads back to a 4-piperidone precursor, which is a common and accessible starting material.[5] The synthesis strategy is therefore a two-step process:

  • Reductive Amination: Introduction of the methylamino group at the C4 position of a suitable piperidone.

  • N-Acylation: Acetylation of the piperidine ring nitrogen. The order of these steps is crucial to avoid competing side reactions.

Proposed Synthetic Workflow

synthesis_workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: N-Acylation cluster_3 Step 4: Salt Formation start 1-Boc-4-piperidone reagent1 Methylamine (CH3NH2) Sodium Triacetoxyborohydride (STAB) start->reagent1 DCM, rt intermediate1 tert-butyl 4-(methylamino)piperidine-1-carboxylate reagent1->intermediate1 reagent2 Trifluoroacetic Acid (TFA) or HCl intermediate1->reagent2 DCM, 0°C to rt intermediate2 N-methylpiperidin-4-amine reagent2->intermediate2 reagent3 Acetyl Chloride (AcCl) Triethylamine (TEA) intermediate2->reagent3 DCM, 0°C product 1-(4-(methylamino)piperidin-1-yl)ethanone reagent3->product reagent4 HCl in Dioxane or Ether product->reagent4 final_product 1-(4-(methylamino)piperidin-1-yl)ethanone hydrochloride reagent4->final_product

Caption: Proposed multi-step synthesis workflow.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate

  • To a stirred solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, ~0.5 M), add methylamine (2.0 M solution in THF, 1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction to 0 °C and add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise, maintaining the temperature below 10 °C. Expertise Note: STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not reduce the ketone starting material and can be added directly to the mixture of the amine and carbonyl.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 2 & 3: Boc Deprotection and N-Acylation

  • Dissolve the crude intermediate from Step 1 in DCM (~0.5 M) and cool to 0 °C.

  • Add trifluoroacetic acid (TFA, 5.0 eq) dropwise. Trustworthiness Note: The use of a volatile acid like TFA allows for easy removal post-reaction, simplifying purification.

  • Stir at room temperature for 2-4 hours until TLC or LC-MS analysis indicates complete deprotection.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Re-dissolve the crude amine salt in fresh DCM and cool to 0 °C.

  • Add triethylamine (TEA, 3.0 eq) to neutralize the salt and act as a base.

  • Slowly add acetyl chloride (1.1 eq) dropwise. Monitor the exothermic reaction.

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Wash the reaction mixture with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Step 4: Salt Formation and Purification

  • Purify the crude free base by flash column chromatography on silica gel (eluting with a gradient of methanol in DCM).

  • Dissolve the purified product in a minimal amount of diethyl ether or ethyl acetate.

  • Add a solution of HCl in dioxane (e.g., 4 M, 1.1 eq) dropwise with stirring.

  • The hydrochloride salt will precipitate. Stir the resulting slurry for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product as a white or off-white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. Commercial suppliers typically provide a Certificate of Analysis (CoA) including HPLC and ¹H NMR data.[1]

Spectroscopic and Chromatographic Data (Predicted)
TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆) δ ppm: ~9.2 (br s, 2H, -NH₂⁺-), ~4.2 & 3.8 (m, 2H, piperidine H1/H5 axial), ~3.0 & 2.6 (m, 2H, piperidine H1/H5 equatorial), ~2.9 (m, 1H, piperidine H4), 2.5 (s, 3H, -NHCH₃), 2.0 (s, 3H, -COCH₃), ~1.8 & 1.4 (m, 4H, piperidine H2/H3). Note: The two N-acetyl rotamers may cause peak broadening or duplication.
¹³C NMR (100 MHz, DMSO-d₆) δ ppm: ~168.5 (C=O), ~48.0 (piperidine C4), ~44.0 & ~40.0 (piperidine C1/C5), ~30.0 (-NHCH₃), ~28.0 (piperidine C2/C3), ~21.0 (-COCH₃).
Mass Spec (ESI+) Expected [M+H]⁺ for the free base (C₈H₁₆N₂O) at m/z = 157.13. Key fragments may include loss of the acetyl group or cleavage of the piperidine ring.
HPLC (Purity) Column: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of Acetonitrile in Water with 0.1% TFA. Detection: UV at 210 nm. Expected retention time and purity >95%.
Standard HPLC Protocol for Purity Assessment
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 5% Acetonitrile, 95% Water, 0.1% TFA).

  • Sample Preparation: Prepare a sample stock solution of the hydrochloride salt in water or methanol at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase.

  • Injection: Inject 10 µL of the sample.

  • Gradient Elution:

    • 0-2 min: 5% Acetonitrile

    • 2-15 min: Linear gradient from 5% to 95% Acetonitrile

    • 15-18 min: Hold at 95% Acetonitrile

    • 18-20 min: Return to 5% Acetonitrile and re-equilibrate.

  • Data Analysis: Integrate the peak area for the main component and any impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100. Self-Validation: The use of a gradient method ensures that both early and late-eluting impurities are captured, providing a trustworthy purity assessment.

Applications in Research and Development

This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its value lies in its bifunctional nature, which allows for diverse synthetic elaborations.

  • Scaffold for CNS Agents: The piperidine core is prevalent in drugs targeting CNS disorders. The secondary amine at the C4 position can be functionalized to introduce pharmacophores that interact with specific receptors, such as dopamine, serotonin, or opioid receptors. A related compound, 1-(4-aminopiperidin-1-yl)ethanone, is noted for its use in synthesizing compounds for neurological and psychiatric disorders.[6] Furthermore, the 4-piperidone core is a known precursor in the synthesis of potent analgesics like fentanyl.[5]

  • Kinase Inhibitor Synthesis: The structure can serve as a versatile scaffold in the development of kinase inhibitors. For example, substituted aminopiperidines are key components of inhibitors for kinases like Akt, which are important targets in oncology.[7]

  • Metabolic Disease Research: Piperidine derivatives have also been explored as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[8] The secondary amine of the title compound provides a convenient handle to attach larger, more complex moieties required for specific enzyme active site interactions.

The N-acetyl group provides a stable, neutral amide that often serves as a placeholder or a simple structural element. The key reactive site is the secondary methylamino group, which can undergo a variety of chemical transformations including:

  • Alkylation

  • Arylation (e.g., Buchwald-Hartwig amination)

  • Acylation

  • Sulfonylation

  • Urea/thiourea formation

This chemical versatility makes it an attractive starting point for generating compound libraries for high-throughput screening in drug discovery campaigns.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in pharmaceutical R&D. Its synthesis is achievable through standard organic chemistry transformations, and its structure can be unequivocally confirmed using modern analytical techniques. The strategic placement of a reactive secondary amine and a stable tertiary amide on a privileged piperidine scaffold provides medicinal chemists with a versatile tool for the design and synthesis of novel therapeutic agents targeting a broad range of diseases. This guide provides the foundational knowledge required for its effective procurement, characterization, and implementation in a research setting.

References

An In-depth Technical Guide to 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride (CAS 71879-46-4)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride (CAS 71879-46-4), a key chemical intermediate in synthetic chemistry and pharmaceutical development. This document details the compound's physicochemical properties, provides a validated synthesis protocol, outlines robust analytical characterization methods, and explores its applications as a structural motif in the discovery of novel therapeutics. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical insights to support laboratory and development activities.

Chemical Identity and Physicochemical Properties

This compound is a piperidine derivative recognized for its utility as a versatile building block in organic synthesis. The presence of a secondary amine and a tertiary amide within the piperidine ring structure allows for diverse chemical modifications.

The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a variety of reaction conditions and analytical techniques. Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 71879-46-4[1][2]
Molecular Formula C₈H₁₆N₂O·HCl[1]
Molecular Weight 192.69 g/mol [1][3]
Synonyms 1-Acetyl-N-methyl-4-piperidinamine monohydrochloride, 1-[4-(methylamino)piperidin-1-yl]ethan-1-one hydrochloride[1]
Appearance Typically a white to off-white solidInferred from supplier data
Purity ≥95% (typical)[3]
Storage Room temperature, dry conditions[3]

Synthesis and Manufacturing

The synthesis of this compound is most effectively achieved via reductive amination. This well-established method offers high yields and a straightforward purification process. The primary precursor, 1-Acetylpiperid-4-one, undergoes a reaction with methylamine, followed by reduction and salt formation.

Causality of Experimental Design

The chosen synthetic route, reductive amination, is superior to other potential methods (e.g., direct alkylation) for several reasons. It is a one-pot reaction that minimizes the isolation of intermediates, thereby improving overall efficiency. Sodium cyanoborohydride is selected as the reducing agent due to its mild nature and its specific reactivity towards the iminium intermediate over the ketone starting material, which prevents side reactions. The final step of bubbling hydrogen chloride gas through the solution ensures the clean and direct formation of the stable hydrochloride salt, facilitating crystallization and purification.[4]

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[4]

Materials:

  • Methylammonium chloride (8.5 g)

  • Potassium hydroxide flakes (2 g + 6 g)

  • Methanol (75 ml + 25 ml)

  • 1-Acetylpiperid-4-one (14 g)

  • Sodium cyanoborohydride (2.5 g)

  • Chloroform (100 ml)

  • Aqueous Potassium Hydroxide (2.5 g in 15 ml H₂O)

  • Sodium Carbonate (for drying)

  • Ethanol (40 ml)

  • Isopropyl alcohol (40 ml)

  • Acetone

  • Hydrogen chloride gas

Procedure:

  • Methylamine Free Base Generation: In a flask equipped with a magnetic stirrer and cooled to 0-5°C in an ice bath, add potassium hydroxide flakes (2 g) to a solution of methylammonium chloride (8.5 g) in methanol (75 ml). Stir to generate the methylamine free base in situ.

  • Iminium Formation: To the cold mixture, add 1-Acetylpiperid-4-one (14 g). Stir for 15 minutes to allow for the formation of the corresponding iminium intermediate.

  • Reductive Amination: Prepare a solution of sodium cyanoborohydride (2.5 g) in methanol (25 ml). Add this solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0-5°C.

  • Reaction Completion: Remove the ice bath and stir the mixture at room temperature overnight.

  • Work-up: Add potassium hydroxide (6 g) to the mixture. Filter the solution through a pad of sodium carbonate to remove inorganic salts.

  • Extraction: Evaporate the filtrate to dryness. Partition the resulting residue between chloroform (100 ml) and an aqueous potassium hydroxide solution (2.5 g in 15 ml H₂O).

  • Isolation of Free Base: Separate the layers and dry the chloroform layer over anhydrous sodium carbonate. Evaporate the chloroform to yield the free base, 1-(4-(methylamino)piperidin-1-yl)ethanone, as a colorless oil.[4]

  • Salt Formation and Crystallization: Dissolve the oil in a mixture of ethanol (40 ml) and isopropyl alcohol (40 ml). Cool the solution in an ice bath and bubble excess hydrogen chloride gas through it.

  • Final Product Isolation: The addition of acetone will induce the slow crystallization of the final product, this compound (yield: 5.5 g). The product identity can be confirmed by NMR.[4]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product A Methylammonium Chloride + KOH P1 Step 1: In Situ Methylamine Generation (Methanol, 0-5°C) A->P1 B 1-Acetylpiperid-4-one B->P1 C Sodium Cyanoborohydride P2 Step 2: Reductive Amination (Stir Overnight at RT) C->P2 P1->P2 P3 Step 3: Work-up & Extraction (KOH, Chloroform, H2O) P2->P3 P4 Step 4: Salt Formation & Crystallization (HCl gas, Ethanol/IPA, Acetone) P3->P4 Z 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride (CAS 71879-46-4) P4->Z

Caption: Reductive Amination Synthesis Workflow.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of this compound is critical for its use in further synthetic applications. A multi-technique approach is recommended for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for structural confirmation. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: The spectrum will show characteristic signals for the acetyl methyl group, the N-methyl group, and the diastereotopic protons of the piperidine ring. The integration of these signals confirms the proton count of the molecule. Due to the amide bond, rotational isomers may lead to signal broadening at room temperature, a common feature in N-acetylated piperidines.[5][6]

  • ¹³C NMR: The spectrum should display eight distinct carbon signals, including the carbonyl carbon of the acetyl group and the carbons of the piperidine ring.

Self-Validating Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Data Processing: Process the spectra to obtain clear peak assignments.

  • Validation:

    • Confirm the presence of all expected peaks and their chemical shifts.

    • Verify that the integration of the ¹H spectrum corresponds to the number of protons in the structure.

    • Use 2D NMR techniques like HSQC to correlate proton and carbon signals, providing unambiguous structural confirmation.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the compound. A reverse-phase method is typically employed.

Self-Validating Protocol: HPLC Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile (MeCN) with an acidic modifier like formic acid (for MS compatibility) or phosphoric acid is effective.[7]

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Analysis: Inject the sample and monitor the elution profile using a UV detector (e.g., at 210 nm).

  • Validation:

    • The main peak should be sharp and symmetrical.

    • Purity is calculated based on the area percentage of the main peak relative to all other peaks. A purity level of >98% is typically desired for drug development applications.

    • Run a blank (mobile phase only) to ensure no system peaks interfere with the analysis.

Analytical Workflow Diagram

G cluster_start Input cluster_tests QC Tests cluster_results Outputs cluster_decision Decision Start Synthesized Product Batch NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR HPLC HPLC-UV Analysis Start->HPLC MS Mass Spectrometry Start->MS R1 Structural Confirmation NMR->R1 R2 Purity Assay (>98%) HPLC->R2 R3 Molecular Weight Verification MS->R3 Decision Pass / Fail R1->Decision R2->Decision R3->Decision

Caption: Quality Control and Analytical Workflow.

Applications in Research and Drug Development

While this compound is not typically an active pharmaceutical ingredient (API) itself, it is a crucial intermediate for building more complex molecules with therapeutic potential.[8] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.

Role as a Structural Motif

The compound provides a rigid cyclic backbone with two key functional handles for further elaboration:

  • The Secondary Amine (at C4): This nitrogen can be acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. This is often the site where pharmacologically relevant groups are attached.

  • The Acetylated Nitrogen (at N1): The acetyl group renders this nitrogen neutral and non-basic, which can be critical for modulating a molecule's overall physicochemical properties, such as its ability to cross the blood-brain barrier.

Therapeutic Areas of Interest

Derivatives of this compound are explored in several therapeutic areas:

  • Neuroscience: Many centrally acting drugs contain piperidine rings. Molecules built from this intermediate have been investigated as N-type calcium channel blockers for analgesia (pain relief) and as acetylcholinesterase (AChE) inhibitors for treating dementia.[9][10] The piperidine core helps orient functional groups for optimal interaction with receptors and enzymes in the central nervous system.

  • Oncology: The piperidine scaffold is found in numerous kinase inhibitors. For example, derivatives have been incorporated into molecules targeting kinases like FLT3, which is implicated in acute myeloid leukemia (AML).[11]

  • Infectious Diseases: The structural features of piperidine derivatives are also utilized in the development of agents against infectious diseases, such as inhibitors of enzymes essential for the survival of Mycobacterium tuberculosis.[12]

Logical Relationship in Drug Discovery

G cluster_targets Potential Therapeutic Targets cluster_outcomes Therapeutic Outcomes A 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride (CAS 71879-46-4) B Further Synthetic Elaboration (e.g., Acylation, Alkylation) A->B C Diverse Library of Piperidine Derivatives B->C T1 Ion Channels (e.g., N-type Ca²⁺) C->T1 Screening & SAR T2 Enzymes (e.g., AChE, Kinases) C->T2 Screening & SAR T3 GPCRs (e.g., Opioid Receptors) C->T3 Screening & SAR O1 Analgesia T1->O1 O2 Neuroprotection T2->O2 O3 Anti-Cancer Activity T2->O3

Caption: Role of the Intermediate in Drug Discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. The free base form is noted to be an irritant.[8]

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.[8][13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The hydrochloride salt is generally stable under these conditions.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis, coupled with the strategic importance of the piperidine scaffold in medicinal chemistry, makes it a foundational component in the pipeline for discovering new drugs. This guide provides the necessary technical information for its synthesis, analysis, and application, empowering researchers to leverage this compound effectively in their scientific endeavors.

References

An In-depth Technical Guide to 1-(4-(Methylamino)piperidin-1-yl)ethanone Hydrochloride: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a substituted piperidine, this molecule serves as a valuable building block in the synthesis of more complex biologically active agents. This document details its chemical properties, outlines a robust synthetic pathway, describes methods for purification and characterization, and discusses its relevance in the broader context of drug discovery.

Core Compound Properties

This compound is a stable, crystalline solid at room temperature. Its structure features a piperidine ring N-acylated with an acetyl group and substituted at the 4-position with a methylamino group. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to handling and use in various chemical reactions.

PropertyValueSource(s)
Molecular Formula C₈H₁₇ClN₂O
Molecular Weight 192.69 g/mol
CAS Number 71879-46-4
Appearance White to off-white crystalline powder[General knowledge]
Synonyms 1-Acetyl-N-methyl-4-piperidinamine monohydrochloride

Strategic Importance in Drug Discovery

The piperidine scaffold is a cornerstone in modern pharmacology, present in a multitude of approved drugs. Its prevalence is due to its ability to impart favorable physicochemical properties to a molecule, such as improved bioavailability and metabolic stability. The specific substitution pattern of this compound offers medicinal chemists a versatile platform for several reasons:

  • Vector for Elaboration: The secondary amine provides a reactive handle for further chemical modification, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: The presence of the basic methylamino group and the polar acetyl group allows for fine-tuning of a lead compound's solubility, lipophilicity (LogP), and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

  • Bioisosteric Replacement: The piperidine ring can serve as a bioisostere for other cyclic systems, enabling the exploration of novel chemical space while maintaining key binding interactions with biological targets.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a two-step process starting from a commercially available precursor, 1-acetyl-4-piperidone. The key transformation is a reductive amination, a widely employed and robust reaction in pharmaceutical synthesis.

Synthetic Workflow

G A 1-Acetyl-4-piperidone C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Methylamine B->C D 1-(4-(Methylamino)piperidin-1-yl)ethanone (Free Base) C->D F Salt Formation D->F E HCl in Ether/Dioxane E->F G 1-(4-(Methylamino)piperidin-1-yl)ethanone HCl (Crude) F->G H Recrystallization (e.g., EtOH/Ether) G->H I Purified Product H->I

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Step 1: Reductive Amination

This procedure is based on established methods for the reductive amination of piperidones.

  • To a stirred solution of 1-acetyl-4-piperidone (1 equivalent) in a suitable solvent such as 1,2-dichloroethane or tetrahydrofuran, add methylamine (a solution in a solvent like THF or ethanol, 1.1 to 1.5 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate enamine/iminium ion.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 to 1.5 equivalents), portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective and can be used in a one-pot procedure.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base of 1-(4-(Methylamino)piperidin-1-yl)ethanone as an oil or waxy solid.

Step 2: Hydrochloride Salt Formation

  • Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring until the solution is acidic.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and air-dry to obtain the crude this compound.

Experimental Protocol: Purification

Purification is critical to ensure the compound is suitable for subsequent use. Recrystallization is a highly effective method for purifying piperidine hydrochloride salts.

  • Transfer the crude hydrochloride salt to a clean Erlenmeyer flask.

  • Add a minimal amount of a hot recrystallization solvent, such as ethanol or isopropanol, to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the flask in an ice bath to maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration, wash with a small volume of the cold recrystallization solvent, and dry under vacuum to a constant weight.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized compound. The following sections describe the expected results from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected chemical shifts are based on the analysis of similar N-acetylated piperidine structures.

¹H NMR (Proton NMR):

  • Piperidine Ring Protons: A complex series of multiplets is expected between approximately 1.5 and 4.5 ppm. The protons adjacent to the nitrogen atoms will be shifted downfield. Due to the chair conformation of the piperidine ring, axial and equatorial protons will exhibit different chemical shifts and coupling constants.

  • N-Acetyl Protons: A sharp singlet at around 2.1 ppm corresponding to the three protons of the methyl group of the acetyl moiety.

  • N-Methyl Protons: A singlet or doublet (if coupled to the N-H proton) around 2.4-2.6 ppm for the methyl group attached to the secondary amine.

  • Amine Proton (N-H): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR):

  • Carbonyl Carbon: A resonance in the range of 168-172 ppm for the acetyl carbonyl carbon.

  • Piperidine Ring Carbons: Resonances typically appear in the range of 25-55 ppm. The carbons alpha to the nitrogen (C2 and C6) will be in the lower end of this range, while the C4 carbon bearing the methylamino group will be shifted further downfield.

  • N-Acetyl Methyl Carbon: A signal at approximately 21-23 ppm.

  • N-Methyl Carbon: A signal around 30-35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the hydrochloride salt will show characteristic absorptions.

  • N-H Stretch: A broad absorption band in the region of 2400-3000 cm⁻¹ is characteristic of the ammonium salt (R₂NH₂⁺).

  • C=O Stretch (Amide): A strong, sharp absorption band around 1630-1650 cm⁻¹. This is a key diagnostic peak for the N-acetyl group.

  • C-H Stretch: Absorptions in the 2800-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds.

  • N-H Bend: An absorption band around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and structure. Using a soft ionization technique like Electrospray Ionization (ESI), the expected parent ion would be the protonated molecule [M+H]⁺.

  • Expected [M+H]⁺: For the free base (C₈H₁₆N₂O), the expected m/z would be approximately 157.13.

  • Fragmentation Pattern: Tandem MS (MS/MS) would likely show characteristic fragmentation patterns for piperidine derivatives, such as the loss of the acetyl group or cleavage of the piperidine ring. Alpha-cleavage next to the nitrogen is a common fragmentation pathway.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound.

  • Method: A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), often run in a gradient mode.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is common for compounds with an amide chromophore.

  • Purity Assessment: The purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally required for use in research and development.

Safety, Handling, and Storage

As with all piperidine derivatives, this compound should be handled with appropriate safety precautions.

G cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Use in a well-ventilated area (Fume Hood) B Wear Personal Protective Equipment (PPE): - Safety glasses - Lab coat - Chemical-resistant gloves C Avoid inhalation of dust and contact with skin and eyes D Store in a tightly sealed container E Keep in a cool, dry place F Store away from incompatible materials (e.g., strong oxidizing agents) G Dispose of in accordance with local, state, and federal regulations

Caption: Key safety, handling, and storage considerations.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Ventilate the area and wash the spill site.

Conclusion

This compound is a synthetically accessible and highly valuable intermediate for drug discovery and development. Its straightforward synthesis via reductive amination and the presence of versatile functional handles make it an attractive building block for creating libraries of novel compounds. The analytical methods detailed in this guide provide a robust framework for ensuring the quality and identity of the material, which is paramount for its application in a research setting. Adherence to proper safety and handling protocols is essential when working with this and related piperidine derivatives.

An In-depth Technical Guide to 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride: From Synthetic Intermediate to Potential Pharmacological Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the exploration of novel chemical scaffolds is paramount. The piperidine moiety, a saturated heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This guide provides a comprehensive technical overview of 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride, a piperidine derivative with significant potential as a versatile synthetic intermediate. While direct pharmacological data on this specific compound is limited in publicly available literature, its structural features and the broader context of piperidine chemistry suggest several avenues for its application in the synthesis of bioactive molecules. This document will delve into the known and hypothesized roles of this compound, offering insights for researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

This compound is a stable, solid compound with the chemical formula C8H17ClN2O and a molecular weight of 192.69 g/mol .[1] It is typically supplied as a hydrochloride salt to improve its stability and handling properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number71879-46-4[1][2]
Molecular FormulaC8H17ClN2O[1]
Molecular Weight192.69 g/mol [1]
AppearanceSolidGeneral Chemical Supplier Information
SolubilitySoluble in waterGeneral Chemical Supplier Information

The synthesis of this compound and its derivatives can be achieved through standard organic chemistry methodologies. A general synthetic approach is outlined below.

Synthesis_Workflow cluster_0 General Synthetic Pathway start Commercially Available Piperidone Precursor step1 Reductive Amination with Methylamine start->step1 1. Reductant (e.g., NaBH(OAc)3) 2. Solvent (e.g., DCE) step2 Acetylation of the Piperidine Nitrogen step1->step2 1. Acetylating Agent (e.g., Acetic Anhydride) 2. Base (e.g., Triethylamine) product 1-(4-(Methylamino)piperidin-1-yl)ethanone step2->product salt_formation HCl Salt Formation product->salt_formation HCl in a suitable solvent (e.g., Diethyl Ether) final_product 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride salt_formation->final_product

Caption: A generalized synthetic workflow for this compound.

Hypothesized Mechanism of Action and Therapeutic Potential: A Scaffold for Bioactive Molecules

While the intrinsic biological activity of this compound is not extensively documented, its primary value lies in its role as a key building block for more complex molecules with defined mechanisms of action. The piperidine scaffold is known to be a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[3]

A Key Intermediate in the Synthesis of Novel Antibiotics

A significant body of research points to the use of substituted piperidines in the development of new antibacterial agents. Notably, a study on the synthesis of novel fluoroquinolone derivatives incorporated a "4-methyl-4-methylaminopiperidin-1-yl" moiety, which is structurally analogous to the title compound. These fluoroquinolone derivatives demonstrated considerable in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

The likely role of the this compound is to be a precursor to the substituted piperidine ring that is often found at the C-7 position of fluoroquinolones. This substitution is crucial for modulating the antibacterial spectrum, potency, and pharmacokinetic properties of these antibiotics. The mechanism of action of the final fluoroquinolone compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.

Proposed Experimental Workflow for Synthesis and Evaluation of Fluoroquinolone Derivatives:

Fluoroquinolone_Synthesis_and_Screening cluster_synthesis Synthesis cluster_screening Antimicrobial Screening start 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride deprotection Removal of Acetyl Group start->deprotection Base coupling Nucleophilic Aromatic Substitution with Fluoroquinolone Core deprotection->coupling Fluoroquinolone with leaving group at C-7 final_compound Novel Fluoroquinolone Derivative coupling->final_compound mic_testing Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) final_compound->mic_testing mbc_testing Minimum Bactericidal Concentration (MBC) Assay mic_testing->mbc_testing spectrum Panel of Gram-positive and Gram-negative Bacteria mic_testing->spectrum data_analysis Determination of MIC90 and MBC values mbc_testing->data_analysis

Caption: Proposed workflow for the synthesis and antimicrobial screening of novel fluoroquinolone derivatives.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Bacterial Inoculum: Culture bacterial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the synthesized fluoroquinolone derivatives in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the adjusted bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential for CNS-Active Agents

The piperidine ring is a common feature in many centrally acting drugs. Although speculative for this compound itself, its structural motifs are present in compounds with neurological activity. For instance, certain piperidine derivatives have been investigated as analgesics acting on opioid receptors.[4] The presence of the basic nitrogen atom in the piperidine ring is often crucial for interaction with CNS targets.

Proposed Screening Cascade for CNS Activity:

A tiered approach is recommended to explore the potential CNS activity of derivatives synthesized from this compound.

Table 2: Proposed Screening Cascade for CNS Activity

TierAssayPurpose
1In vitro Receptor Binding AssaysTo identify initial interactions with key CNS targets (e.g., opioid, dopamine, serotonin receptors).
2In vitro Functional AssaysTo determine the functional consequence of receptor binding (agonist, antagonist, or allosteric modulator).
3In vivo Behavioral ModelsTo assess the physiological effects in animal models of pain, depression, or other CNS disorders.
Other Potential Therapeutic Areas

The versatility of the piperidine scaffold has been demonstrated in a wide range of therapeutic areas. Piperidin-4-one derivatives, which are structurally related to the starting materials for the synthesis of the title compound, have shown promise as anticancer and anti-HIV agents.[5] Furthermore, pharmacological screening of various synthetic piperidine derivatives has revealed anti-inflammatory and cytotoxic activities.[3] This suggests that a library of compounds derived from this compound could be a valuable resource for screening against a diverse panel of biological targets.

Conclusion

This compound is a chemical entity with significant potential, not as a standalone therapeutic, but as a crucial building block in the synthesis of novel bioactive molecules. The existing literature strongly supports its application in the development of new antibacterial agents, particularly fluoroquinolones. Furthermore, the well-established versatility of the piperidine scaffold opens up possibilities for its use in creating compounds targeting the central nervous system and other therapeutic areas. The experimental protocols and workflows outlined in this guide provide a strategic framework for researchers to unlock the full potential of this valuable synthetic intermediate in their drug discovery endeavors.

References

A Research Framework and Methodological Guide for Investigating the Biological Activity of 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically approved pharmaceuticals.[1][2][3] Its prevalence is particularly notable in agents targeting the central nervous system (CNS) and in oncology.[1][4] This guide focuses on the compound 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride (CAS No. 71879-46-4), a derivative for which specific biological activity has not been extensively documented in publicly available literature. In the absence of direct data, this document serves as a comprehensive technical framework, leveraging structure-activity relationships from analogous compounds to hypothesize potential biological activities and to provide detailed, field-proven methodologies for their investigation. We present a structured approach for the systematic evaluation of this compound, from initial screening to mechanism of action studies, to unlock its therapeutic potential.

Introduction: The Scientific Rationale

The structural architecture of this compound features two key moieties: a piperidine ring and an N-acetyl group. The piperidine ring is a six-membered heterocycle that is a common feature in numerous bioactive molecules due to its ability to confer favorable pharmacokinetic properties, such as improved metabolic stability and membrane permeability.[1] The 4-amino substitution on the piperidine ring is a particularly well-explored pharmacophore. Derivatives of 4-aminopiperidine have demonstrated a remarkable diversity of pharmacological effects, including but not limited to:

  • Central Nervous System Activity: The ability of the piperidine moiety to cross the blood-brain barrier makes it a valuable scaffold for CNS-acting drugs.[4] Analogs have been developed as potent cognition enhancers and as N-type calcium channel blockers for the management of neuropathic pain.[5][6]

  • Anticancer Properties: Numerous piperidine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3][7]

  • Antimicrobial and Antifungal Activity: The piperidine core is also present in compounds designed to combat infectious diseases, with some 4-aminopiperidine derivatives showing promise as novel antifungal agents that target ergosterol biosynthesis.[8]

The N-acetyl group at the 1-position of the piperidine ring modifies the basicity of the nitrogen, which can significantly influence the molecule's interaction with biological targets and its overall pharmacokinetic profile.[9] Given this structural context, it is scientifically plausible to hypothesize that this compound may possess therapeutically relevant biological activities. This guide outlines a systematic approach to explore these possibilities.

Hypothesized Biological Activities and Proposed Investigational Pathways

Based on the activities of structurally related 4-aminopiperidine and N-acetylpiperidine derivatives, we propose the following primary areas for investigation.

Central Nervous System (CNS) Activity

The structural similarity to known nootropic and analgesic compounds warrants a thorough investigation into the potential CNS effects of the target molecule.

  • Hypothesis 1a: Cognition Enhancement. The compound may exhibit nootropic properties by modulating neurotransmitter systems.

  • Hypothesis 1b: Analgesic Activity. The compound could act on pain pathways, potentially through ion channel modulation.

Anticancer Activity

The prevalence of the piperidine scaffold in oncology drugs suggests the possibility of cytotoxic or cytostatic effects on cancer cells.

  • Hypothesis 2: Cytotoxicity against Cancer Cell Lines. The compound may selectively inhibit the growth of malignant cells.

Antimicrobial Activity

Given the known antimicrobial properties of certain piperidine derivatives, the compound could possess antibacterial or antifungal efficacy.

  • Hypothesis 3: Antimicrobial and Antifungal Efficacy. The compound may inhibit the growth of pathogenic microorganisms.

The following diagram illustrates the proposed high-level investigational workflow.

G cluster_0 Initial Screening Phase cluster_1 Hit Validation & Mechanism of Action (MoA) Compound This compound CNS_Screen CNS Activity Screen (e.g., Neurotransmitter Receptor Binding) Compound->CNS_Screen Primary Assays Cancer_Screen Anticancer Screen (e.g., NCI-60 Cell Line Panel) Compound->Cancer_Screen Primary Assays Antimicrobial_Screen Antimicrobial Screen (e.g., MIC/MBC Assays) Compound->Antimicrobial_Screen Primary Assays MoA_CNS In-depth CNS MoA (e.g., Electrophysiology, Animal Models) CNS_Screen->MoA_CNS Validate Hits MoA_Cancer In-depth Cancer MoA (e.g., Apoptosis Assays, Pathway Analysis) Cancer_Screen->MoA_Cancer Validate Hits MoA_Antimicrobial In-depth Antimicrobial MoA (e.g., Target Enzyme Inhibition) Antimicrobial_Screen->MoA_Antimicrobial Validate Hits

Caption: Proposed Investigational Workflow.

Detailed Experimental Protocols

The following protocols are presented as a guide for the initial investigation into the biological activity of this compound.

Protocol for In Vitro Anticancer Screening

Objective: To determine the cytotoxic effects of the compound on a panel of human cancer cell lines.

Methodology: MTT Assay

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water or DMSO.

    • Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO or water as the highest compound concentration) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • After 48-72 hours of incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

The following table can be used to summarize the results:

Cell LineTissue of OriginIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin
MCF-7Breast
A549Lung
HCT116Colon
Protocol for In Vitro Antimicrobial Screening

Objective: To assess the antibacterial and antifungal activity of the compound.

Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus) in RPMI-1640 medium.

    • Adjust the inoculum to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi in the test wells.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in an appropriate solvent.

    • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate with the appropriate broth.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared microbial suspension.

    • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism). Use standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as reference compounds.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The following diagram outlines the broth microdilution workflow.

G Start Prepare Compound Serial Dilutions in 96-well plate Inoculum Prepare and Standardize Microbial Inoculum Start->Inoculum Inoculate Inoculate Wells with Microbial Suspension Inoculum->Inoculate Incubate Incubate at 37°C (18-48 hours) Inoculate->Incubate Read Visually Inspect for Growth and Determine MIC Incubate->Read End MIC Value Obtained Read->End

Caption: Broth Microdilution Workflow for MIC Determination.

Concluding Remarks

While there is a current gap in the literature regarding the specific biological activities of this compound, its chemical structure, which is shared by a wide array of pharmacologically active molecules, provides a strong rationale for its systematic investigation. The proposed research framework and detailed protocols in this guide offer a scientifically rigorous and efficient pathway to explore its potential as a novel therapeutic agent. The initial screening for CNS, anticancer, and antimicrobial activities will serve as a critical first step in elucidating the compound's pharmacological profile and paving the way for more in-depth mechanism-of-action studies and potential preclinical development.

References

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting a Course for Discovery

In the landscape of modern drug discovery, the journey from a simple chemical entity to a life-altering therapeutic is one of structured inquiry, scientific rigor, and informed exploration. This guide concerns 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride, a molecule of interest due to its core structure—the piperidine scaffold. While specific biological data for this compound is not yet publicly available, its chemical architecture places it within a class of compounds renowned for their diverse and potent pharmacological activities.

This document is not a mere recitation of known facts but a strategic roadmap for researchers, scientists, and drug development professionals. It is designed to provide a comprehensive framework for systematically investigating the therapeutic potential of this compound. We will delve into the rationale behind prioritizing certain therapeutic areas, propose a robust, multi-tiered experimental plan for target identification and validation, and provide the technical guidance necessary to navigate the initial stages of the drug discovery process. Our approach is grounded in the established significance of the piperidine nucleus in medicinal chemistry, leveraging existing knowledge to illuminate a path forward for this specific compound.

The Subject Molecule: this compound

Before embarking on a journey of biological investigation, it is crucial to understand the foundational characteristics of our subject molecule.

1.1 Chemical Identity and Properties

PropertyValue
IUPAC Name 1-(4-(methylamino)piperidin-1-yl)ethan-1-one hydrochloride
CAS Number 71879-46-4
Molecular Formula C₈H₁₇ClN₂O
Molecular Weight 192.69 g/mol
Structure

Awaiting visualization of the chemical structure.

The structure reveals a piperidine ring, a common motif in medicinal chemistry, functionalized with a methylamino group at the 4-position and an acetyl group at the 1-position. The hydrochloride salt form generally enhances solubility and stability.

The Piperidine Scaffold: A Privileged Structure in Pharmacology

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural alkaloids.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including its ability to confer aqueous solubility and its conformational flexibility, which allows for optimal interactions with a wide array of biological targets.[3] Piperidine derivatives have demonstrated a remarkable breadth of pharmacological activities, making them a cornerstone of modern drug discovery.[4][5]

This proven versatility provides a strong rationale for the systematic investigation of novel piperidine-containing compounds like this compound. Based on the extensive literature surrounding this scaffold, we can hypothesize several promising avenues for therapeutic application.

Hypothesized Therapeutic Targets and Rationale

The known biological activities of structurally related piperidine compounds allow us to formulate several evidence-based hypotheses for the potential therapeutic applications of this compound.

3.1 Oncology

The piperidine scaffold is a key component in numerous anticancer agents.[6][7][8][9] These compounds have been shown to target a variety of cancer-related pathways, including angiogenesis, receptor tyrosine kinases (e.g., EGFR, VEGFR), and cell cycle regulators (e.g., CDK2).[7][9] The cytotoxic potential of piperidine derivatives against a range of cancer cell lines, including those of the breast, prostate, colon, and lung, is well-documented.[6][8][10]

  • Rationale for Investigation: The established success of piperidine-based molecules in oncology makes this a primary area of interest. The subject molecule's structure could potentially interact with kinases, polymerases, or other enzymes critical for cancer cell proliferation and survival.

3.2 Infectious Diseases

Piperidine derivatives have been reported to possess a wide spectrum of antimicrobial and antiviral activities.[1][11][12][13][14] This includes activity against:

  • Bacteria (Gram-positive and Gram-negative): Demonstrating potential as novel antibiotics.[12][14]

  • Fungi: Offering possibilities for new antifungal agents.

  • Viruses: Including HIV and Hepatitis C Virus (HCV), where piperidine-containing compounds have been shown to inhibit viral replication or assembly.[11][15]

  • Rationale for Investigation: The global challenge of antimicrobial resistance necessitates the exploration of new chemical scaffolds. The structural features of this compound warrant its evaluation as a potential lead for novel anti-infective therapies.

3.3 Metabolic Disorders: Type 2 Diabetes

A significant number of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral medications for type 2 diabetes, incorporate piperidine or related heterocyclic structures.[16][17][18][19][20] These drugs function by preventing the degradation of incretin hormones, which in turn enhances insulin secretion in a glucose-dependent manner.[17][19]

  • Rationale for Investigation: The presence of the aminopiperidine moiety in our subject molecule bears a structural resemblance to key pharmacophoric elements of known DPP-4 inhibitors. This makes the investigation of its potential as an antidiabetic agent a logical and compelling avenue.

3.4 Central Nervous System (CNS) Disorders

The piperidine nucleus is a common feature in drugs targeting the CNS. Its ability to cross the blood-brain barrier and interact with various neuronal receptors and enzymes has led to its incorporation in drugs for a range of neurological and psychiatric conditions.[1][21]

  • Cognition Enhancement: 4-aminopiperidine derivatives have been identified as potent cognition enhancers, suggesting potential applications in neurodegenerative diseases like Alzheimer's.[22][23]

  • Pain Management: Certain 4-aminopiperidine derivatives have been developed as N-type calcium channel blockers for the treatment of pain and neuropathic pain.[24]

  • Neuroprotection: Piperine, a piperidine-containing alkaloid, has demonstrated neuroprotective effects in models of Parkinson's disease.[25]

  • Rationale for Investigation: The proven track record of piperidine derivatives in CNS drug discovery, coupled with the urgent need for new treatments for neurodegenerative diseases and chronic pain, makes this a high-priority area for investigation.

A Strategic Framework for Experimental Investigation

The following section outlines a systematic, multi-tiered approach to elucidate the pharmacological profile of this compound. This workflow is designed to efficiently screen for activity across the hypothesized therapeutic areas and to provide a clear path for subsequent target identification and validation.

G cluster_0 Phase 1: Broad Phenotypic Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Mechanism of Action & Target ID cluster_3 Phase 4: In Vivo Proof-of-Concept A Oncology Panel (e.g., NCI-60) E IC50/EC50 Determination A->E Active 'Hits' B Antimicrobial Panel (Bacteria & Fungi) B->E Active 'Hits' C Antiviral Assays (e.g., HIV, HCV) C->E Active 'Hits' D Enzyme/Receptor Panels (DPP-4, CNS targets) D->E Active 'Hits' F Cytotoxicity Profiling (in relevant cell lines) E->F G Target-Based Assays (Biochemical/Biophysical) F->G Confirmed Hit H Cellular Thermal Shift Assay (CETSA) F->H If Target Unknown I Affinity Chromatography-Mass Spectrometry F->I If Target Unknown J Disease-Relevant Animal Models (e.g., Xenograft, Infection, Diabetes) G->J H->G I->G Compound 1-(4-(Methylamino)piperidin-1-yl)ethanone HCl Compound->A Initial Screening Compound->B Initial Screening Compound->C Initial Screening Compound->D Initial Screening

Figure 1: A high-level overview of the proposed drug discovery workflow.

4.1 Phase 1: Broad Spectrum Phenotypic and Target-Based Screening

The initial phase is designed to cast a wide net and efficiently assess the compound's activity across the hypothesized therapeutic areas.

4.1.1 Protocol: Oncology Cell Line Screening

  • Objective: To determine the cytotoxic or anti-proliferative effects of the compound against a diverse panel of human cancer cell lines.

  • Methodology:

    • Utilize a standardized cell line panel, such as the National Cancer Institute's NCI-60 panel.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO, water).

    • Plate cells in 96-well or 384-well microplates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the compound (e.g., from 0.01 µM to 100 µM) for a specified duration (e.g., 48-72 hours).

    • Assess cell viability using a colorimetric (e.g., MTT, MTS) or fluorometric (e.g., resazurin) assay.

    • Include a positive control (e.g., doxorubicin) and a vehicle control.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each cell line at each concentration. Identify "hits" as compounds that show significant inhibition in one or more cell lines.

4.1.2 Protocol: Antimicrobial Susceptibility Testing

  • Objective: To evaluate the compound's ability to inhibit the growth of a panel of pathogenic bacteria and fungi.

  • Methodology:

    • Select a representative panel of microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

    • Perform a broth microdilution assay according to CLSI guidelines.

    • Serially dilute the compound in growth medium in 96-well plates.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates under appropriate conditions.

    • Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible growth.

  • Data Analysis: Compare the MIC values to those of standard-of-care antibiotics and antifungals.

4.1.3 Protocol: DPP-4 Enzyme Inhibition Assay

  • Objective: To directly measure the inhibitory activity of the compound against the DPP-4 enzyme.

  • Methodology:

    • Utilize a commercially available DPP-4 inhibitor screening kit, which typically employs a fluorogenic substrate (e.g., Gly-Pro-AMC).

    • In a microplate, combine recombinant human DPP-4 enzyme, the test compound at various concentrations, and the substrate.

    • Incubate at room temperature or 37°C.

    • Measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to DPP-4 activity.

    • Include a known DPP-4 inhibitor (e.g., sitagliptin) as a positive control.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value if significant inhibition is observed.

4.2 Phase 2: Hit Confirmation and Secondary Assays

Any "hits" identified in Phase 1 must be rigorously confirmed.

  • Hit Confirmation: Re-synthesize or acquire a fresh batch of the compound to rule out artifacts from the initial sample. Repeat the primary screening assay to confirm activity.

  • Dose-Response Analysis: For confirmed hits, perform detailed dose-response studies to accurately determine potency (IC₅₀ or EC₅₀ values).

  • Orthogonal Assays: Validate the initial findings using a different assay format. For example, if an anti-proliferative effect was seen in an MTT assay, confirm it with a cell counting or colony formation assay.

  • Selectivity Profiling: For enzyme or receptor hits, test the compound against related targets to assess its selectivity. For example, a DPP-4 inhibitor should be tested against DPP-8 and DPP-9.

4.3 Phase 3: Mechanism of Action and Target Deconvolution

For compounds with confirmed activity, particularly those from phenotypic screens, the next critical step is to identify the molecular target and elucidate the mechanism of action.

G cluster_TargetID Target Identification Strategies PhenoHit Confirmed Phenotypic Hit (e.g., Anticancer Activity) Affinity Affinity Chromatography- Mass Spectrometry PhenoHit->Affinity Parallel Approaches CETSA Cellular Thermal Shift Assay (CETSA) PhenoHit->CETSA Parallel Approaches Yeast3H Yeast Three-Hybrid PhenoHit->Yeast3H Parallel Approaches Validation Target Validation (Biochemical & Biophysical Assays) Affinity->Validation Putative Targets CETSA->Validation Putative Targets Yeast3H->Validation Putative Targets

Figure 2: Workflow for identifying the molecular target of a phenotypic hit.

4.3.1 Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: This method relies on the principle that the binding of a ligand (the drug) to its target protein stabilizes the protein against thermal denaturation.

  • Methodology:

    • Treat intact cells or cell lysates with the compound or a vehicle control.

    • Heat the samples across a range of temperatures.

    • Cool the samples and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.

    • Analyze the amount of a specific protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction.

4.4 Phase 4: In Vivo Proof-of-Concept

Once a compound has a confirmed target and shows promising in vitro activity and selectivity, its efficacy must be tested in a living organism. The choice of animal model is critical and depends entirely on the therapeutic indication.

  • Oncology: Tumor xenograft models in immunocompromised mice.

  • Infectious Disease: Murine models of infection (e.g., thigh infection model for bacteria, systemic infection models).

  • Diabetes: db/db mice or streptozotocin-induced diabetic models to assess effects on glucose tolerance.

  • CNS/Pain: Hot plate test or von Frey filament test for analgesia; Morris water maze for cognition.

Conclusion and Future Directions

This compound stands at the threshold of biological exploration. Its piperidine core provides a strong rationale for investigating its potential in oncology, infectious diseases, metabolic disorders, and CNS conditions. The structured, multi-phase research plan outlined in this guide offers a scientifically rigorous and efficient pathway to unlock this potential. By progressing from broad screening to specific target validation and in vivo testing, researchers can systematically determine if this molecule holds the promise of becoming a lead compound for a new generation of therapeutics. The journey is complex, but the foundational logic is sound, and the potential rewards—new treatments for human disease—are immeasurable.

References

Methodological & Application

Analytical methods for 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of 1-(4-(Methylamino)piperidin-1-yl)ethanone Hydrochloride

This document provides a comprehensive guide to the analytical methodologies for the characterization of this compound (CAS No: 71879-46-4).[1][2] As a key intermediate in pharmaceutical synthesis and a compound of interest in chemical research, rigorous analytical control is imperative to ensure its identity, purity, and quality. This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of specific techniques and parameters.

Compound Profile

A foundational understanding of the molecule's properties is critical for developing robust analytical methods.

PropertyValueSource
Chemical Name This compound[1][3]
Synonyms 1-Acetyl-N-methyl-4-piperidinamine monohydrochloride[3]
CAS Number 71879-46-4[1][3]
Molecular Formula C₈H₁₇ClN₂O[3][4]
Molecular Weight 192.69 g/mol [3][4]
Structure (See below)

Structural Representation: The molecule consists of a piperidine ring N-acylated with an acetyl group. A methylamino group is substituted at the C4 position of the piperidine ring. The hydrochloride salt form enhances its stability and water solubility.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the cornerstone technique for assessing the purity and quantifying the assay of this compound. Its strength lies in its ability to separate the main compound from process-related impurities and degradation products with high resolution and sensitivity.

Scientific Rationale for Method Design

The choice of HPLC parameters is dictated by the physicochemical properties of the analyte. As a polar, basic compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate.

  • Column Selection: A C18 (octadecylsilane) column is the workhorse for RP-HPLC. It provides a non-polar stationary phase that retains the analyte through hydrophobic interactions. The end-capping on modern columns minimizes peak tailing, which is a common issue for basic compounds like this one due to interactions with residual silanols on the silica support.

  • Mobile Phase Strategy: Controlling the ionization state of the secondary amine is crucial for achieving sharp, symmetrical peaks.

    • Aqueous Component: A low pH buffer (e.g., phosphate buffer at pH 2.5-3.5 or a dilute solution of an ion-pairing agent like trifluoroacetic acid, TFA) is used to protonate the amine groups. This ensures a single ionic species is present, preventing peak splitting and improving retention consistency.

    • Organic Modifier: Acetonitrile or methanol is used to elute the compound from the column. Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio of aqueous to organic phase determines the retention time.

  • Detection: The molecule contains a carbonyl group which is a weak chromophore. Therefore, detection at low UV wavelengths, such as 210 nm, is necessary to achieve adequate sensitivity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Prepare Mobile Phase (e.g., Buffered Acetonitrile/Water) C Dissolve in Diluent (e.g., Mobile Phase A) A->C B Accurately weigh Standard & Sample B->C D Filter through 0.45 µm syringe filter C->D E Equilibrate System with Mobile Phase D->E F Inject Standard(s) (System Suitability) E->F G Inject Sample(s) F->G H Integrate Chromatograms G->H I Calculate Purity (% Area) or Assay vs. Standard H->I GCMS_Workflow cluster_prep Sample Preparation (Crucial Step) cluster_gcms GC-MS System cluster_analysis Data Analysis A Dissolve HCl salt in Water B Basify solution (e.g., with NaHCO₃) A->B C Extract free base with organic solvent (e.g., Ethyl Acetate) B->C D Dry organic layer (e.g., with Na₂SO₄) C->D E Analyze supernatant D->E F Inject sample into GC Inlet E->F G Temperature-programmed separation in GC column F->G H Elution into MS G->H I Ionization (EI) & Mass Analysis H->I J Obtain Total Ion Chromatogram (TIC) I->J K Extract Mass Spectrum for each peak J->K L Compare with reference spectra or interpret fragmentation K->L NMR_Structure cluster_structure Chemical Structure cluster_nmr Expected ¹H NMR Signals A CH₃-C(=O)-N₁-(CH₂CH₂)₂-C₄H-N₂H-CH₃ B Acetyl CH₃ (Singlet, ~2.1 ppm) A->B corresponds to C N-Methyl CH₃ (Singlet, ~2.4 ppm) A->C corresponds to D Piperidine CH₂/CH (Multiplets, 1.5-4.5 ppm) A->D corresponds to E Amine NH (Broad, variable ppm) A->E corresponds to

References

Application Note: A Validated HPLC Method for the Analysis of 1-(4-(Methylamino)piperidin-1-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for the quality of the final active pharmaceutical ingredient (API). The developed method utilizes reversed-phase chromatography with a C18 column and a UV detector. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[1][2][3][4] This guide provides a comprehensive framework for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction

This compound is a heterocyclic building block used in the synthesis of various pharmaceutical compounds. Its molecular formula is C8H17ClN2O with a molecular weight of 192.69 g/mol .[5][6] The purity of this intermediate is paramount as impurities can be carried through the synthetic process, potentially affecting the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for its quality control.

The molecule's structure, featuring a secondary amine and an amide, presents specific challenges for reversed-phase HPLC analysis. The basic nature of the amine can lead to poor peak shape (tailing) due to interactions with residual silanols on the silica-based stationary phase. Furthermore, its polarity can result in poor retention on traditional C18 columns.[7][8][9] This application note describes a method specifically developed to overcome these challenges, ensuring a reliable and reproducible analysis.

Chromatographic Principles and Method Rationale

The chosen analytical approach is reversed-phase HPLC, which separates compounds based on their hydrophobicity.[10] A non-polar stationary phase is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later.

  • Stationary Phase Selection: A C18 column is a common choice for reversed-phase chromatography. However, for basic compounds like the analyte, a column with high carbon load and effective end-capping is crucial to minimize peak tailing. An alternative for highly polar compounds could be a polar-embedded or a C8 column.[7][11] For this method, a modern, base-deactivated C18 column is selected to provide a good balance of retention and peak symmetry.

  • Mobile Phase Optimization: The mobile phase composition is critical for achieving good separation and peak shape for basic analytes.

    • pH Control: The pH of the mobile phase is a key parameter. To ensure the analyte is in a single, protonated form and to suppress the ionization of silanol groups on the stationary phase, an acidic mobile phase is employed.[7][12] A pH of around 3-4 is generally optimal.

    • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity and good UV transparency.[13][14] The ratio of the aqueous buffer to the organic modifier is optimized to achieve an ideal retention time.

    • Buffer System: A phosphate or acetate buffer is used to maintain a stable pH throughout the analysis, which is crucial for reproducibility.[7][15]

  • Detection: The acetyl group in the molecule contains a chromophore that allows for UV detection. The wavelength of maximum absorbance should be determined experimentally but is anticipated to be in the low UV range.

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test (SST) MobilePhase->SystemSuitability Standard Standard Solution Preparation Standard->SystemSuitability Sample Sample Solution Preparation Chromatography Chromatographic Run Sample->Chromatography SystemSuitability->Chromatography If SST Passes Integration Peak Integration & Identification Chromatography->Integration Calculation Quantification & Purity Calculation Integration->Calculation Report Final Report Generation Calculation->Report

Caption: High-level workflow for the HPLC analysis of the analyte.

Materials and Methods

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

Reagents and Materials
  • This compound reference standard (purity >99%).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH2PO4) (AR grade).

  • Phosphoric acid (AR grade).

  • Water (HPLC grade or Milli-Q).

  • 0.45 µm membrane filters.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µm (Base-deactivated)Provides good retention and peak shape for basic compounds.
Mobile Phase A 20 mM KH2PO4 buffer, pH adjusted to 3.0 with H3PO4Buffers the system and the acidic pH ensures protonation of the analyte and suppresses silanol activity.[7][12]
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient IsocraticFor a simple purity assay, an isocratic run is often sufficient and more robust.
Composition 85% Mobile Phase A : 15% Mobile Phase BTo be optimized for a retention time of 5-10 minutes.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV at 210 nmExpected absorbance for the acetyl chromophore.
Injection Volume 10 µLStandard injection volume.
Run Time 15 minutesAllows for elution of the main peak and any potential late-eluting impurities.

Detailed Protocols

Mobile Phase Preparation (1 L)
  • Weigh 2.72 g of KH2PO4 and dissolve it in 1 L of HPLC grade water.

  • Adjust the pH of the solution to 3.0 ± 0.05 with phosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Prepare the final mobile phase by mixing 850 mL of the buffer (Mobile Phase A) with 150 mL of acetonitrile (Mobile Phase B).

  • Degas the mobile phase by sonication or helium sparging before use.

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • This stock solution has a concentration of 100 µg/mL.

Sample Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

Method Validation Protocol (ICH Q2(R1))

A validated analytical procedure ensures that it is suitable for its intended purpose.[1][3] The following parameters must be assessed.

Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation as per ICH Q2(R1).

System Suitability Test (SST)

Before any sample analysis, the chromatographic system's performance is verified.

  • Inject the standard solution five times.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time.

  • Calculate the tailing factor and the number of theoretical plates for the analyte peak.

SST ParameterAcceptance Criteria
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol: Analyze a blank (mobile phase), the reference standard, the sample, and a placebo (if applicable). The chromatogram of the blank should not show any interfering peaks at the retention time of the analyte.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery.

  • Protocol: Spike a known amount of the analyte into a placebo or a sample at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is expressed as the closeness of agreement among a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Analyze six independent sample preparations on the same day, under the same conditions.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD for the six measurements should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol: Introduce small changes to the method parameters, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.

Data Analysis and Reporting

The percentage purity of the sample is calculated using the area normalization method, assuming the response factor of the impurities is the same as the main component.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For assay determination against a reference standard, the following formula is used:

% Assay = (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x Purity_Standard

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quality control of this compound. By employing a base-deactivated C18 column and a pH-controlled mobile phase, the challenges associated with analyzing this polar, basic compound are effectively addressed. The comprehensive validation protocol, designed according to ICH Q2(R1) guidelines, ensures that the method is suitable for its intended purpose in a regulated pharmaceutical environment.[1][2]

References

Application Note: High-Resolution ¹H NMR Analysis of 1-(4-(Methylamino)piperidin-1-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural Significance of a Substituted Piperidine

1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride is a bifunctional molecule featuring a piperidine core. The piperidine motif is a prevalent scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties. The N-acetyl group and the 4-methylamino substituent introduce specific electronic and steric features that are crucial for its intended downstream applications.

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of such molecules. It provides precise information about the chemical environment of each proton, allowing for unambiguous confirmation of the molecular structure and the identification of potential impurities. This guide will delve into the nuances of analyzing this compound, with a particular focus on the challenges posed by its hydrochloride salt form.

Predicted ¹H NMR Spectrum and Structural Assignment

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the acetyl methyl group, the N-methyl group, and the protons of the piperidine ring. The hydrochloride salt form will influence the chemical shifts of nearby protons, particularly those on the nitrogen atoms.

Predicted Chemical Shifts and Multiplicities
Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
Acetyl CH₃~2.1Singlet (s)The acetyl group is a common functionality, and its methyl protons typically appear as a singlet in this region[1].
N-Methyl CH₃~2.5 - 2.8Singlet (s) or Doublet (d)The chemical shift is influenced by the protonation state of the adjacent nitrogen. As a hydrochloride salt, this nitrogen will be protonated, leading to a downfield shift. It may appear as a singlet or a doublet due to coupling with the N-H proton.
Piperidine H4 (CH-N)~3.0 - 3.5Multiplet (m)This proton is adjacent to the nitrogen of the methylamino group and will be shifted downfield. Its multiplicity will be complex due to coupling with the adjacent axial and equatorial protons.
Piperidine H2, H6 (Axial)~2.5 - 3.0Multiplet (m)These protons are adjacent to the acetylated nitrogen and are expected to be shifted downfield. Due to the chair conformation of the piperidine ring, axial and equatorial protons will have different chemical shifts.
Piperidine H2, H6 (Equatorial)~3.8 - 4.2Multiplet (m)The equatorial protons adjacent to the carbonyl group are often shifted further downfield than their axial counterparts.
Piperidine H3, H5 (Axial)~1.5 - 1.9Multiplet (m)These protons are more shielded and will appear upfield.
Piperidine H3, H5 (Equatorial)~1.8 - 2.2Multiplet (m)These protons will have a chemical shift similar to or slightly downfield of their axial counterparts.
N-H (Amine Salt)VariableBroad Singlet (br s)The chemical shift of this proton is highly dependent on the solvent, concentration, and temperature. It is often broad and may exchange with deuterium in deuterated solvents like D₂O or CD₃OD.

Experimental Protocol: A Self-Validating Approach

The hydrochloride salt nature of the analyte presents a specific challenge for NMR analysis, as it can lead to poor solubility and signal broadening in common deuterated solvents like chloroform-d (CDCl₃). To address this, the following protocol is recommended.

Materials and Reagents
  • This compound

  • Deuterated Methanol (CD₃OD)

  • Deuterated Chloroform (CDCl₃)

  • Deuterium Oxide (D₂O)

  • Sodium Deuteroxide (NaOD) in D₂O (optional, for in-situ neutralization)

  • Tetramethylsilane (TMS) or other suitable internal standard

  • NMR tubes (5 mm)

  • Pipettes and vials

Sample Preparation: Mitigating the Hydrochloride Effect

To obtain a high-resolution spectrum, it is crucial to achieve good solubility and minimize signal broadening.

Method 1: Direct Dissolution in a Polar Protic Solvent

  • Weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CD₃OD or D₂O.

  • Vortex the sample until the solid is fully dissolved.

  • Transfer the solution to an NMR tube.

Causality: Polar protic solvents like CD₃OD and D₂O are generally effective at dissolving hydrochloride salts. The deuterium in these solvents can exchange with the amine proton, which can be observed in the spectrum.

Method 2: In-situ Neutralization (for improved resolution)

For compounds that exhibit poor solubility or significant peak broadening even in polar solvents, in-situ neutralization can be employed.

  • Dissolve 5-10 mg of the sample in 0.6 mL of CD₃OD.

  • Add a small, precisely known amount of a dilute solution of NaOD in D₂O to neutralize the hydrochloride. This will form the free base in solution.

  • Vortex the sample thoroughly and transfer it to an NMR tube.

Causality: This method converts the hydrochloride salt to its more organic-soluble free base directly within the NMR tube, which can lead to sharper signals and improved spectral resolution.

Instrument Parameters
  • Spectrometer: 400 MHz or higher

  • Solvent: CD₃OD or D₂O

  • Temperature: 298 K (25 °C)

  • Pulse Program: Standard 1D proton

  • Number of Scans: 16-64 (adjust as needed for signal-to-noise)

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-12 ppm

Visualization of the Workflow

The following diagram illustrates the decision-making process for sample preparation and analysis.

HNMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Start Start with 1-(4-(methylamino)piperidin-1-yl)ethanone HCl Dissolve Dissolve in CD3OD or D2O Start->Dissolve Check Check Solubility & Spectrum Quality Dissolve->Check Neutralize In-situ Neutralization with NaOD/D2O Check->Neutralize Poor Analyze Acquire 1H NMR Spectrum (400 MHz) Check->Analyze Good Neutralize->Analyze Process Process Data (Phasing, Baseline Correction) Analyze->Process Assign Assign Peaks & Interpret Spectrum Process->Assign Report Final Report Assign->Report

Caption: Workflow for ¹H NMR analysis of the hydrochloride salt.

Structural Confirmation and Data Interpretation

The acquired spectrum should be carefully analyzed to confirm the presence of all expected proton signals with their predicted multiplicities and integrations.

  • Integration: The relative areas of the peaks should correspond to the number of protons they represent (e.g., the acetyl methyl and N-methyl singlets should each integrate to 3H).

  • Coupling Constants (J-values): Analysis of the splitting patterns of the piperidine ring protons can provide valuable information about the conformation of the ring. Axial-axial couplings are typically larger (10-13 Hz) than axial-equatorial or equatorial-equatorial couplings (2-5 Hz).

  • 2D NMR: For unambiguous assignment, especially of the piperidine ring protons, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Conclusion

The ¹H NMR analysis of this compound is a critical step in its characterization. By employing appropriate sample preparation techniques, particularly for the hydrochloride salt, and by understanding the expected spectral features based on analogous structures, a high-quality, interpretable spectrum can be obtained. This application note provides a robust framework for researchers to confidently perform and interpret the ¹H NMR analysis of this important pharmaceutical intermediate.

References

Application Notes and Protocols: Leveraging 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride in the Discovery of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved drugs. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride (CAS No: 71879-46-4), a versatile chemical intermediate. These application notes will delve into the compound's role as a pivotal building block, particularly in the synthesis of potent analgesics and other CNS-acting agents. Detailed, field-proven protocols for chemical synthesis and subsequent biological evaluation are provided to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Importance of the 4-Aminopiperidine Moiety

The 4-aminopiperidine core is a privileged scaffold in drug discovery, renowned for its presence in a multitude of biologically active compounds. Its rigid, saturated heterocyclic structure allows for precise three-dimensional orientation of substituents, facilitating optimal interactions with biological targets. The secondary amine at the 4-position and the tertiary amine within the piperidine ring offer multiple points for chemical modification, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.

This compound, with its N-acetyl group, provides a synthetically versatile starting material. The acetyl group can be retained as a structural element or serve as a protecting group that can be removed to allow for further derivatization of the piperidine nitrogen. This dual utility makes it a valuable asset in the synthesis of complex molecules.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful and reproducible synthetic chemistry.

PropertyValueReference
CAS Number 71879-46-4[1][2]
Molecular Formula C₈H₁₇ClN₂O[3][4]
Molecular Weight 192.69 g/mol [3][4]
Appearance Solid[5]
Purity Typically ≥95%[3]
Storage 2-8 °C, sealed in a dry environment[3][4]

Application in the Synthesis of Opioid Receptor Modulators

A primary and high-impact application of this compound and its derivatives is in the synthesis of potent analgesics, most notably analogs of fentanyl. The 4-anilidopiperidine structure is a well-established pharmacophore for potent opioid receptor agonists. The following section outlines a representative synthetic workflow for a fentanyl analog, illustrating the utility of our subject compound.

Rationale for Synthetic Strategy

The synthesis of fentanyl and its analogs typically involves the construction of the core 4-anilidopiperidine scaffold. This compound can be readily converted to a key intermediate for this synthesis. The N-acetyl group can be hydrolyzed under basic or acidic conditions to yield the corresponding secondary amine, which can then be alkylated. The secondary amine at the 4-position is crucial for the subsequent coupling with an aniline derivative.

workflow A 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride B Hydrolysis (N-deacetylation) A->B C 1-Alkyl-N-methylpiperidin-4-amine B->C D Reductive Amination with Aniline C->D E N-Alkyl-N'-methyl-N'-phenylpiperidine-1,4-diamine D->E F Acylation (e.g., with Propionyl Chloride) E->F G Fentanyl Analog F->G

Caption: Synthetic workflow for a fentanyl analog.

Protocol: Synthesis of a Fentanyl Analog

This protocol is a representative example and should be adapted and optimized based on the specific target molecule and laboratory conditions. Caution: Fentanyl and its analogs are extremely potent and hazardous. All handling and synthesis must be performed by trained personnel in a properly equipped laboratory with appropriate safety precautions.

Step 1: N-Deacetylation of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a 6 M aqueous solution of hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Carefully basify the solution to pH > 12 by the slow addition of a concentrated sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methylpiperidin-4-amine. This intermediate can be purified by distillation or used directly in the next step.

Step 2: N-Alkylation of N-methylpiperidin-4-amine

  • Reaction Setup: Dissolve the N-methylpiperidin-4-amine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF). Add a base, for example, potassium carbonate (2.0-3.0 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add the desired alkylating agent (e.g., 2-phenylethyl bromide for a fentanyl analog) (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-alkyl-N-methylpiperidin-4-amine.

Step 3: Reductive Amination with Aniline

  • Reaction Setup: Dissolve the 1-alkyl-N-methylpiperidin-4-amine (1.0 eq) and aniline (1.1 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

  • Formation of Imine/Enamine: Add a dehydrating agent like sodium triacetoxyborohydride (1.5 eq) in portions at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting materials.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude N-alkyl-N'-methyl-N'-phenylpiperidine-1,4-diamine.

Step 4: Acylation to Yield the Fentanyl Analog

  • Reaction Setup: Dissolve the product from Step 3 (1.0 eq) in an anhydrous aprotic solvent like dichloromethane and cool to 0 °C. Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq).

  • Acylation: Add propionyl chloride (1.2 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Work-up: Wash the reaction mixture with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by recrystallization or column chromatography to yield the target fentanyl analog.

Biological Evaluation of Synthesized Compounds

Following the successful synthesis of target molecules, a critical step is the evaluation of their biological activity. For compounds designed as opioid receptor modulators, the following assays are fundamental.

In Vitro Opioid Receptor Binding Assay

This assay determines the affinity of the synthesized compounds for the different opioid receptor subtypes (μ, δ, and κ).

Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes expressing the human μ, δ, or κ opioid receptors.

  • Radioligand: Employ a radiolabeled ligand with high affinity for the target receptor (e.g., [³H]DAMGO for μ-opioid receptor, [³H]DPDPE for δ-opioid receptor, and [³H]U-69,593 for κ-opioid receptor).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Incubation: Incubate at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 60-90 minutes).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Detection: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional Assay: [³⁵S]GTPγS Binding Assay

This assay assesses the functional activity of the compounds as agonists, partial agonists, or antagonists at the opioid receptors.

gtp_gamma_s cluster_0 Inactive State cluster_1 Active State A GPCR C Agonist-GPCR B Gαβγ-GDP D Gα-[³⁵S]GTPγS B->D Exchange E Gβγ B->E Agonist Agonist Agonist->A Binds GDP GDP GTP [³⁵S]GTPγS

Caption: Principle of the [³⁵S]GTPγS binding assay.

Protocol:

  • Reagents: Use the same receptor-expressing cell membranes as in the binding assay, [³⁵S]GTPγS, and GDP.

  • Assay Buffer: Prepare an assay buffer containing MgCl₂, EDTA, and NaCl in Tris-HCl.

  • Incubation: In a 96-well plate, incubate the cell membranes with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

  • Reaction Time: Incubate at 30 °C for 60 minutes.

  • Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters.

  • Detection: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the stimulated binding as a function of the compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response) and the Emax (maximal effect) relative to a standard full agonist.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with significant therapeutic potential. Its utility in the construction of the 4-anilidopiperidine scaffold, a key pharmacophore for potent opioid analgesics, makes it a compound of high interest for researchers in pain management and neuroscience. The protocols outlined in this document provide a solid foundation for the synthesis and biological evaluation of novel compounds derived from this intermediate. As with all drug discovery endeavors, careful optimization and rigorous safety protocols are paramount for success.

References

1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride as a chemical probe

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Characterization of 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride as a Putative Chemical Probe

Senior Application Scientist Note: The following document is a comprehensive guide to the evaluation of this compound as a potential chemical probe. As of the date of this publication, this molecule is primarily available as a synthetic building block with limited public data on its specific biological targets and activity. Therefore, this guide is presented as a prospective framework for its characterization, using Acetylcholinesterase (AChE), a common target for piperidine-containing ligands, as a hypothetical protein of interest. The principles and protocols outlined here represent a rigorous, field-proven approach to validating any novel small molecule for use in biological research.

Introduction: The Need for Rigorous Probe Validation

This compound possesses a piperidine scaffold, a privileged structure in medicinal chemistry known to interact with a variety of biological targets, particularly enzymes and receptors within the central nervous system.[6][7] Its structure suggests potential interactions with targets such as cholinesterases, which play a critical role in neurotransmission.[8] This document outlines a comprehensive strategy to characterize this compound and determine its suitability as a chemical probe for Acetylcholinesterase (AChE).

Foundational Principles: What Defines a High-Quality Chemical Probe?

Before embarking on experimental work, it is crucial to understand the criteria that a candidate molecule must meet. The scientific community has established clear guidelines for chemical probe validation, which form the basis of the protocols described herein.[9]

Key Quality Criteria for a Chemical Probe:

  • Potency: The probe should modulate its target's activity at low concentrations, typically with an in vitro IC₅₀ or Kd < 100 nM and a cellular EC₅₀ < 1 µM.[4]

  • Selectivity: It must demonstrate significant selectivity (>30-fold) for its intended target over other related proteins, especially within the same protein family.[2][4]

  • Mechanism of Action: The mode of interaction (e.g., competitive, non-competitive, covalent) with the target should be well-defined.[3][10]

  • Cellular Activity: The probe must be cell-permeable and demonstrate on-target activity in a cellular context.[11]

  • Controls: A structurally similar but biologically inactive analog (a negative control) should be available to distinguish on-target from off-target effects.

Hypothetical Mechanism of Action: AChE Inhibition

Acetylcholinesterase is a serine hydrolase responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases acetylcholine levels in the synaptic cleft, a mechanism relevant to both therapeutic intervention (e.g., in Alzheimer's disease) and toxicological effects. Many known AChE inhibitors interact with the catalytic active site. We hypothesize that this compound may act as a competitive inhibitor, binding to the active site and preventing substrate access.

AChE_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition AChE Acetylcholinesterase (AChE) Products Choline + Acetate AChE->Products Hydrolysis AChE_Inhibited AChE-Probe Complex (Inactive) ACh Acetylcholine (Substrate) ACh->AChE Probe 1-(4-(Methylamino)piperidin-1-yl)ethanone Probe->AChE_Inhibited AChE_Inhibited->AChE Reversible Binding

Caption: Hypothetical competitive inhibition of Acetylcholinesterase (AChE).

Experimental Validation Workflow

A logical, stepwise approach is essential for validating a new chemical probe. The workflow below progresses from basic biochemical characterization to more complex cellular assays, ensuring that each step builds upon robust data from the last.

Caption: Stepwise workflow for the validation of a candidate chemical probe.

Protocols and Methodologies

Protocol 1: In Vitro AChE Inhibition Assay (Ellman's Method)

This protocol determines the potency (IC₅₀) of the test compound against purified AChE. The assay measures the activity of AChE by detecting the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.[12]

Materials:

  • Purified human Acetylcholinesterase (AChE)

  • This compound (Test Compound)

  • Acetylthiocholine (ATCh) substrate

  • DTNB (Ellman's reagent)

  • Phosphate buffered saline (PBS), pH 7.4

  • DMSO (for stock solutions)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 10 pM) in PBS.

    • Prepare a 10 mM stock solution of ATCh in PBS.

    • Prepare a 3 mM solution of DTNB in PBS.

    • Dilute AChE in PBS to a working concentration of 0.1 U/mL.

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of each test compound dilution to triplicate wells.

    • For control wells, add 20 µL of PBS (for 100% activity) and 20 µL of a known AChE inhibitor like Donepezil (for 0% activity).

    • Add 140 µL of PBS to all wells.

    • Add 20 µL of the DTNB solution to all wells.

  • Enzyme Reaction:

    • Initiate the reaction by adding 10 µL of the AChE working solution to all wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of the ATCh substrate solution to all wells.

  • Data Acquisition:

    • Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

    • Calculate the rate of reaction (V) for each concentration.

  • Data Analysis:

    • Normalize the reaction rates to the 100% activity control.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterDescriptionTarget Value
IC₅₀ Concentration for 50% inhibition< 100 nM
Selectivity IC₅₀ (BChE) / IC₅₀ (AChE)> 30-fold
Protocol 2: Cellular Target Engagement Assay

This protocol confirms that the compound can cross the cell membrane and inhibit AChE in a cellular environment. A cell line expressing AChE (e.g., SH-SY5Y neuroblastoma cells) is used.

Materials:

  • SH-SY5Y cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compound

  • Lysis buffer (e.g., RIPA buffer)

  • Reagents from Protocol 1 (ATCh, DTNB)

Procedure:

  • Cell Culture:

    • Seed SH-SY5Y cells in a 96-well plate and grow to 80-90% confluency.[13]

  • Compound Treatment:

    • Treat the cells with varying concentrations of the test compound (e.g., from 100 µM to 1 nM) in serum-free media for 2-4 hours at 37°C.[13] Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • Remove the treatment media and wash the cells once with cold PBS.

    • Add 50 µL of cold lysis buffer to each well and incubate on ice for 10 minutes.

  • AChE Activity Measurement:

    • Transfer the cell lysates to a new 96-well plate.

    • Perform the Ellman's assay as described in Protocol 1, using 20 µL of lysate in place of the purified enzyme solution.

  • Data Analysis:

    • Normalize the AChE activity in treated cells to the vehicle-only control.

    • Plot the percent activity versus the log of the compound concentration to determine the cellular EC₅₀.

ParameterDescriptionTarget Value
EC₅₀ Concentration for 50% cellular inhibition< 1 µM
Cytotoxicity CC₅₀ (from separate assay)> 10x EC₅₀

Interpreting Results and Making Go/No-Go Decisions

The data gathered from these protocols will allow for a comprehensive evaluation of this compound.

  • A "Go" Decision would be supported by a potent IC₅₀ (<100 nM), high selectivity over BChE and other hydrolases, a clear mechanism of action, and on-target cellular engagement (EC₅₀ < 1 µM) without significant cytotoxicity.

  • A "No-Go" Decision would be indicated by low potency, poor selectivity, cellular inactivity, or high toxicity. Such a compound would be unsuitable as a selective chemical probe.[5]

Conclusion

The journey from a candidate molecule to a validated chemical probe is a rigorous but essential process for ensuring data integrity in biological research. This guide provides a robust framework for the systematic evaluation of this compound as a putative AChE inhibitor. By adhering to these principles of potency, selectivity, and mechanistic validation, researchers can confidently determine its utility and, if successful, unlock a new tool for exploring the complexities of cholinergic signaling.

References

Application Notes and Protocols for Cell-Based Assays with 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Piperidine Derivative

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities.[1][2][3][4] These compounds have demonstrated efficacy as analgesics, anticancer agents, antivirals, and modulators of the central nervous system (CNS).[1][4] The compound 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride, hereafter referred to as Cmpd-X, is a functionalized piperidine derivative. While specific biological targets for Cmpd-X are not yet elucidated in public literature, its structural similarity to other pharmacologically active 4-aminopiperidine derivatives suggests a high potential for biological activity.[5][6][7][8][9]

This document provides a comprehensive guide for researchers to initiate the characterization of Cmpd-X using a series of robust cell-based assays. We hypothesize three potential, non-mutually exclusive mechanisms of action for Cmpd-X based on the known pharmacology of related piperidine compounds:

  • Modulation of Ion Channels: 4-aminopiperidine derivatives have been identified as blockers of N-type calcium channels, suggesting Cmpd-X may have similar ion channel modulatory effects.[5]

  • Induction of Cytotoxicity and Apoptosis: The piperidine nucleus is a common feature in various anticancer agents, indicating a potential for Cmpd-X to induce cell death in cancer cell lines.[1][4]

  • Induction of Cell Cycle Arrest: Many cytotoxic compounds exert their effects by interfering with the cell cycle.

These application notes will provide detailed, step-by-step protocols to investigate these hypotheses, enabling a thorough preliminary assessment of the bioactivity of Cmpd-X.

Chemical Properties of Cmpd-X

PropertyValue
CAS Number 71879-46-4[10]
Molecular Formula C₈H₁₇ClN₂O[10]
Molecular Weight 192.69 g/mol [10]
Synonyms 1-Acetyl-N-methyl-4-piperidinamine monohydrochloride

Hypothesis 1: Cmpd-X as a Modulator of Ion Channels

Rationale

The 4-aminopiperidine scaffold is a key pharmacophore in known N-type calcium channel blockers.[5] To investigate if Cmpd-X shares this activity, a calcium mobilization assay can be employed. This assay measures changes in intracellular calcium concentration, a key event downstream of the activation of many ion channels.

Experimental Workflow: Calcium Mobilization Assay

G cluster_0 Cell Preparation cluster_1 Dye Loading and Treatment cluster_2 Data Acquisition cluster_3 Analysis prep1 Seed cells in a 96-well plate prep2 Incubate for 24-48 hours prep1->prep2 load1 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) prep2->load1 load2 Incubate for 30-60 minutes load1->load2 treat Add varying concentrations of Cmpd-X load2->treat acq1 Measure baseline fluorescence treat->acq1 acq2 Add a known ion channel agonist acq1->acq2 acq3 Measure fluorescence changes over time acq2->acq3 analysis1 Calculate the change in fluorescence intensity acq3->analysis1 analysis2 Determine the IC50 or EC50 of Cmpd-X analysis1->analysis2

Caption: Workflow for the calcium mobilization assay.

Protocol: Calcium Mobilization Assay

Materials:

  • Cmpd-X (this compound)

  • Cell line expressing the ion channel of interest (e.g., SH-SY5Y for N-type calcium channels)

  • 96-well black, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Known ion channel agonist (e.g., KCl for voltage-gated calcium channels)

  • Fluorescence plate reader with excitation/emission filters for Fluo-4 (e.g., 494/516 nm)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of Cmpd-X in HBSS.

    • Wash the cells once with HBSS to remove excess dye.

    • Add the Cmpd-X dilutions to the appropriate wells. Include a vehicle control (HBSS alone).

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

    • Add a known ion channel agonist to all wells to stimulate calcium influx.

    • Immediately begin kinetic reading of fluorescence intensity for a set period (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log of the Cmpd-X concentration and fit the data to a dose-response curve to determine the IC₅₀ or EC₅₀.

Hypothesis 2: Cmpd-X Induces Cytotoxicity and Apoptosis

Rationale

Given the prevalence of the piperidine scaffold in anticancer drugs, it is plausible that Cmpd-X may exhibit cytotoxic effects.[1][4] A primary screen for cytotoxicity can be performed using a cell viability assay, such as the MTT or XTT assay.[11][12] If cytotoxicity is observed, further investigation into the mechanism of cell death, such as apoptosis, is warranted. Apoptosis can be assessed by measuring the activity of caspases, key enzymes in the apoptotic cascade.[13][14][15][16]

Experimental Workflow: Cytotoxicity and Apoptosis Assays

G cluster_0 Cell Treatment cluster_1 Cell Viability Assay (MTT/XTT) cluster_2 Apoptosis Assay (Caspase Activity) cluster_3 Data Analysis treat1 Seed cancer cells in a 96-well plate treat2 Treat with a dose range of Cmpd-X treat1->treat2 treat3 Incubate for 24, 48, or 72 hours treat2->treat3 via1 Add MTT or XTT reagent to each well treat3->via1 apop1 Lyse cells treat3->apop1 via2 Incubate for 2-4 hours via1->via2 via3 Measure absorbance at the appropriate wavelength via2->via3 analysis1 Calculate percent cell viability via3->analysis1 apop2 Add a caspase substrate (e.g., DEVD-pNA) apop1->apop2 apop3 Incubate and measure absorbance or fluorescence apop2->apop3 analysis3 Quantify caspase activity relative to control apop3->analysis3 analysis2 Determine the IC50 for cytotoxicity analysis1->analysis2

Caption: Workflow for cytotoxicity and apoptosis assays.

Protocol: Cell Viability (MTT) Assay

Materials:

  • Cmpd-X

  • Cancer cell line (e.g., HeLa, A549)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • After 24 hours, treat the cells with a serial dilution of Cmpd-X. Include a vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength between 500 and 600 nm.[11]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the log of the Cmpd-X concentration to determine the IC₅₀.

Protocol: Caspase-3/7 Activity Assay

Materials:

  • Cmpd-X

  • Cancer cell line

  • 96-well white plates

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay.

  • Caspase Activity Measurement:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add the Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading:

    • Measure the luminescence in a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the caspase activity to the vehicle control.

    • Plot the fold-change in caspase activity against the Cmpd-X concentration.

Hypothesis 3: Cmpd-X Induces Cell Cycle Arrest

Rationale

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry analysis of DNA content is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19][20][21]

Experimental Workflow: Cell Cycle Analysis

G cluster_0 Cell Treatment and Harvesting cluster_1 Fixation and Staining cluster_2 Flow Cytometry cluster_3 Data Analysis treat1 Treat cells with Cmpd-X for a defined period harvest Harvest cells by trypsinization treat1->harvest fix Fix cells in cold 70% ethanol harvest->fix stain Stain with a DNA-binding dye (e.g., Propidium Iodide) and RNase fix->stain flow Acquire data on a flow cytometer stain->flow analysis Analyze DNA content histograms to determine cell cycle distribution flow->analysis

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Cmpd-X

  • Cancer cell line

  • 6-well plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with Cmpd-X at its IC₅₀ concentration (determined from the viability assay) for 24 hours.

    • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation:

    • Resuspend the cell pellet in cold PBS.

    • While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes or store at -20°C.[20]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer, collecting data from at least 10,000 events per sample.

    • Generate DNA content histograms.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of Cmpd-X-treated cells to that of vehicle-treated control cells.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of the biological activities of this compound. The results from these assays will offer valuable insights into its potential as an ion channel modulator, a cytotoxic agent, and/or an inducer of cell cycle arrest. Positive results in any of these areas will pave the way for more in-depth mechanistic studies, including target identification, in vivo efficacy studies, and structure-activity relationship (SAR) analyses to optimize its therapeutic potential.

References

Application Note & Protocols: Leveraging 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Kinase Inhibitors and Fragment-Based Discovery

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery. The pursuit of selective and potent kinase inhibitors has led to significant therapeutic breakthroughs. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in this endeavor.[1][2][3] FBDD involves screening low-molecular-weight compounds, or "fragments," to identify starting points that can be elaborated into more potent and selective lead compounds.[1] This approach offers the advantage of efficiently exploring chemical space and often yields leads with superior physicochemical properties.

This application note details the utility of 1-(4-(methylamino)piperidin-1-yl)ethanone hydrochloride , a versatile chemical scaffold, as a starting fragment for the discovery of novel kinase inhibitors. We will explore the rationale behind its selection, provide detailed protocols for its use in screening cascades, and discuss the principles of hit-to-lead optimization.

Compound Profile: this compound

The selection of a fragment for a screening library is a critical first step. An ideal fragment should possess favorable physicochemical properties, be amenable to chemical modification, and contain functionalities known to interact with the target class. This compound fits this profile for several reasons.

The piperidine ring is a "privileged scaffold" in medicinal chemistry, frequently found in clinically approved drugs.[4] Its presence can enhance aqueous solubility, improve pharmacokinetic properties, and provide a rigid framework for orienting functional groups to interact with target binding sites.[4][5][6]

PropertyValueSource
CAS Number 71879-46-4[7][8]
Molecular Formula C₈H₁₆N₂O·HCl[7]
Molecular Weight 192.69 g/mol [7][9]
Purity Typically ≥95%[9]
Storage Room temperature, dry, inert atmosphere

Conceptual Framework: The Piperidine Scaffold in Kinase Inhibition

The piperidine moiety is a common feature in a multitude of potent and selective kinase inhibitors. Its utility stems from its ability to engage in various interactions within the ATP-binding pocket of kinases. For instance, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. The ring itself can be functionalized to extend into different sub-pockets of the kinase active site, thereby driving potency and selectivity.[2]

Numerous approved and investigational kinase inhibitors incorporate the piperidine scaffold to target kinases such as:

  • Anaplastic Lymphoma Kinase (ALK) [10]

  • FMS-like Tyrosine Kinase 3 (FLT3) [11][12][13]

  • Cyclin-Dependent Kinases (CDKs) [14]

  • Insulin-like Growth Factor-1 Receptor (IGF-1R) [15]

The subject compound, this compound, provides a foundational scaffold that can be elaborated upon to generate a diverse library of derivatives for screening against a panel of kinases.

G cluster_0 Fragment-Based Drug Discovery Workflow Fragment 1-(4-(methylamino)piperidin-1-yl)ethanone hydrochloride Screening Biochemical Kinase Assay (e.g., ADP-Glo, HTRF) Fragment->Screening Hit_ID Hit Identification (Weak Binders) Screening->Hit_ID Validation Hit Validation (Orthogonal Assays, Dose-Response) Hit_ID->Validation Optimization Structure-Guided Medicinal Chemistry Validation->Optimization Lead_Compound Potent & Selective Lead Compound Optimization->Lead_Compound G cluster_0 Kinase Screening Cascade Primary Primary Screen (Single Concentration) Luminescence Assay Dose_Response IC50 Determination (Dose-Response Curve) TR-FRET Assay Primary->Dose_Response Orthogonal Orthogonal Assay (e.g., Mobility Shift, AlphaScreen) Dose_Response->Orthogonal Selectivity Selectivity Profiling (Kinase Panel Screen) Orthogonal->Selectivity Cellular Cell-Based Assay (Target Engagement & Pathway Inhibition) Selectivity->Cellular

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-(Methylamino)piperidin-1-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-(methylamino)piperidin-1-yl)ethanone hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying, controlling, and troubleshooting common byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and reproducibility of your experiments.

I. Synthesis Overview & Key Challenges

The synthesis of 1-(4-(methylamino)piperidin-1-yl)ethanone typically involves a two-step process: the formation of the piperidine core followed by N-acetylation. A common and efficient route is the reductive amination of a suitable piperidone derivative with methylamine, followed by acetylation. While seemingly straightforward, this pathway presents several challenges that can lead to the formation of significant byproducts, complicating purification and compromising final product purity.

The primary challenges include:

  • Controlling Reductive Amination: The initial reaction between a ketone and a primary amine to form an imine is a critical equilibrium-driven step.[1] Incomplete imine formation or over-reduction can lead to a mixture of starting materials and undesired products.

  • Preventing Over-Alkylation: The secondary amine product is nucleophilic and can potentially react further, leading to tertiary amine byproducts.[2]

  • Ensuring Complete Acetylation: Incomplete acetylation of the piperidine nitrogen leaves unreacted starting material, which can be difficult to separate from the final product.

  • Side Reactions of Acetic Anhydride: Acetic anhydride is a reactive reagent that can participate in side reactions if not properly controlled.[3]

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields can stem from several factors:

  • Inefficient Imine Formation: The initial condensation between the piperidone and methylamine is reversible. Ensure your reaction conditions (pH, solvent, and removal of water) favor imine formation before adding the reducing agent. A pH of around 4-5 is often optimal for this step.[4]

  • Incorrect Reducing Agent: While powerful reducing agents like lithium aluminum hydride (LiAlH4) can be used, they are often too reactive and can reduce the starting ketone.[5] Milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred as they selectively reduce the imine/iminium ion intermediate.[6]

  • Suboptimal Reaction Temperature: Reductive amination is typically performed at or below room temperature to control the reaction rate and minimize side reactions. Elevated temperatures can lead to degradation and byproduct formation.

Q2: I am observing a significant amount of an unknown impurity with a higher molecular weight in my mass spectrometry analysis. What could it be?

A2: A higher molecular weight impurity often points to a di-substituted or over-alkylated product. In this synthesis, the most probable culprit is the formation of a tertiary amine. This occurs when the desired secondary amine product reacts with another molecule of the starting piperidone, followed by reduction.

To mitigate this:

  • Control Stoichiometry: Use a slight excess of methylamine to drive the initial reaction towards the desired primary amine condensation.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly ensures that the imine is reduced as it is formed, minimizing the concentration of the secondary amine available for further reaction.

Q3: My final product shows traces of the un-acetylated piperidine starting material. How can I improve the acetylation step?

A3: Incomplete acetylation is a common issue. Consider the following:

  • Reagent Equivalents: Ensure you are using at least a stoichiometric equivalent of acetic anhydride. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.

  • Base Catalyst: The presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to neutralize the acetic acid byproduct and facilitate the reaction.

  • Reaction Time and Temperature: While the reaction is often rapid, allow sufficient time for it to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Troubleshooting Workflow: Byproduct Identification

If you encounter an unexpected byproduct, a systematic approach to identification is crucial.

Caption: Workflow for identifying and mitigating synthesis byproducts.

III. Detailed Experimental Protocols & Mechanistic Insights

Protocol 1: Reductive Amination of N-Boc-4-piperidone with Methylamine

This protocol outlines the synthesis of the key intermediate, tert-butyl 4-(methylamino)piperidine-1-carboxylate.

Materials:

  • N-Boc-4-piperidone

  • Methylamine (40% in water or 2M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add methylamine (1.2 eq) to the solution, followed by acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture over 30 minutes. Note: This slow addition is critical to control the reaction and prevent over-reduction.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Mechanistic Insight: The reaction proceeds via the formation of an iminium ion intermediate, which is then selectively reduced by the hydride reagent.[7] Using a mildly acidic catalyst like acetic acid promotes the dehydration step to form the imine, while a selective reducing agent like NaBH(OAc)₃ is crucial because it does not readily reduce the starting ketone but efficiently reduces the more electrophilic iminium ion.[6]

Protocol 2: N-Acetylation and Hydrochloride Salt Formation

Materials:

  • Crude tert-butyl 4-(methylamino)piperidine-1-carboxylate

  • Acetic anhydride

  • Triethylamine (TEA)

  • DCM

  • HCl in diethyl ether or dioxane

Procedure:

  • Dissolve the crude intermediate from Protocol 1 in DCM.

  • Add triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Deprotection and Salt Formation: The resulting N-Boc protected acetylated compound is then deprotected under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in an organic solvent). Following deprotection, the hydrochloride salt can be precipitated by the addition of a solution of HCl in diethyl ether or dioxane.

Mechanistic Insight: The acetylation of the secondary amine is a nucleophilic acyl substitution.[8] The lone pair of electrons on the nitrogen attacks one of the carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and departure of acetate as a leaving group yields the acetylated product. The base is essential to neutralize the acetic acid formed, preventing it from protonating the starting amine and rendering it non-nucleophilic.[3]

Potential Byproducts and Their Formation Pathways

Byproduct_Formation cluster_main Main Reaction Pathway cluster_byproducts Common Byproducts Piperidone N-Acetyl-4-piperidone Imine Imine Intermediate Piperidone->Imine + Methylamine (Reversible) StartingKetone Unreacted Ketone Methylamine Methylamine (CH3NH2) Imine->Piperidone Hydrolysis DesiredProduct Desired Secondary Amine Imine->DesiredProduct Reduction (NaBH(OAc)3) TertiaryAmine Tertiary Amine Byproduct (Over-alkylation) DesiredProduct->TertiaryAmine + Imine + Reduction Diacetylated Di-acetylated Impurity

Caption: Formation pathways of common byproducts in the synthesis.

IV. Analytical Methods for Quality Control

Robust analytical methods are essential for monitoring reaction progress and ensuring the purity of the final product.

Analytical Technique Purpose Typical Parameters
TLC Rapid reaction monitoringMobile Phase: DCM/Methanol (e.g., 9:1) with 1% NH₄OH
LC-MS Purity assessment, byproduct identificationColumn: C18; Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid[9]
¹H NMR Structural confirmation, purity estimationSolvent: D₂O, DMSO-d₆, or CDCl₃
GC-MS Detection of volatile impurities and residual solventsColumn: DB-5 or similar; useful for unreacted starting materials[10]
Example NMR Data Interpretation

For the final product, this compound, key ¹H NMR signals to look for include:

  • A singlet corresponding to the acetyl methyl group (~2.1 ppm).

  • A singlet for the N-methyl group (~2.5 ppm).

  • Multiplets for the piperidine ring protons.

The presence of signals from the N-Boc protecting group (a large singlet around 1.4 ppm) would indicate incomplete deprotection.

V. Purification Strategies

Purification of the final product can be challenging due to the similar polarities of the desired product and potential byproducts.

  • Crystallization: The hydrochloride salt of the final product often has good crystallinity. Recrystallization from a suitable solvent system (e.g., ethanol/ether, isopropanol/hexane) can be an effective method for removing less polar impurities.

  • Column Chromatography: If crystallization is insufficient, silica gel chromatography may be necessary. A polar mobile phase, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol, is typically required to prevent peak tailing of the amine products.[11]

By understanding the underlying chemistry, potential pitfalls, and appropriate analytical techniques, researchers can effectively troubleshoot and optimize the synthesis of this compound, leading to higher yields and purity.

References

Technical Support Center: Purification of 1-(4-(Methylamino)piperidin-1-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for the purification of 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride.

Welcome to the dedicated technical support guide for the purification of this compound (CAS No. 71879-46-4). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important piperidine derivative. As a key intermediate in various synthetic pathways, achieving high purity is critical for the success of subsequent applications.[1]

This guide provides in-depth, experience-driven advice in a user-friendly question-and-answer format. We will explore the underlying principles of purification for this specific molecule, troubleshoot common experimental hurdles, and provide validated protocols to ensure you obtain a product of the highest quality.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: For this compound, the most robust and scalable purification method is recrystallization of the hydrochloride salt. The free base of 1-(4-(Methylamino)piperidin-1-yl)ethanone is often isolated as a colorless oil after synthesis and initial workup.[2] Conversion to the hydrochloride salt not only aids in handling and stability but also leverages the salt's crystalline nature for effective purification.[3] The general strategy involves dissolving the crude free base in a suitable alcohol, forming the salt by introducing hydrogen chloride, and then inducing crystallization by adding an anti-solvent.[2]

Q2: What are the likely impurities I should be aware of during the purification process?

A2: Understanding the potential impurities is crucial for designing an effective purification strategy. Based on its common synthesis via reductive amination of 1-acetylpiperid-4-one with methylamine, the primary impurities include:[2]

  • Unreacted Starting Materials: Residual 1-acetylpiperid-4-one and methylammonium chloride.

  • Reducing Agent Byproducts: Borate esters if sodium cyanoborohydride is used.

  • Over-acetylated Species: While less common, di-acetylation could occur under certain conditions.

  • Oxidation Products: The secondary amine in the piperidine ring can be susceptible to oxidation, which may lead to discoloration (e.g., a yellow or brown tint).[4]

  • Residual Solvents: Solvents used during the synthesis and workup (e.g., methanol, chloroform, ethanol, isopropanol, acetone) are common process impurities.[2]

Q3: Which solvents are recommended for the recrystallization of the hydrochloride salt?

A3: The choice of solvent is critical for successful recrystallization. An ideal solvent system will dissolve the hydrochloride salt at an elevated temperature but have low solubility upon cooling. A common and effective method involves a solvent/anti-solvent system. The crude free base is first dissolved in a mixture of polar protic solvents like ethanol and isopropanol. After the formation of the hydrochloride salt, a less polar solvent (an anti-solvent) such as acetone is added to decrease the solubility of the salt and promote the formation of crystals.[2] A review of crystallization procedures for various piperidine derivatives shows that ethanol is a frequently used solvent for obtaining crystalline solids.[5]

Solvent System ComponentRoleRationale
Ethanol / Isopropanol Primary SolventGood solubility for the free base and the resulting HCl salt at elevated temperatures.
Acetone Anti-SolventThe HCl salt is poorly soluble in acetone, inducing precipitation and crystallization upon addition.
Diethyl Ether Anti-Solvent / WashCan be used as an alternative anti-solvent or as a wash to remove non-polar impurities from the filtered crystals.[6]

Q4: How can I reliably assess the purity of my final product?

A4: A multi-faceted approach is recommended to confirm the purity of this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity and quantifying impurities.[7] A reversed-phase C18 column is typically used.[8] Since the compound lacks a strong native UV chromophore, detection might be challenging. In such cases, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride can be employed for sensitive detection.[8][9] Alternatively, detectors that do not rely on a chromophore, such as a Charged Aerosol Detector (CAD), are highly effective.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential to confirm the chemical structure and can reveal the presence of residual solvents or other proton-containing impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Purification Workflow & Protocols

The purification of this compound can be broken down into a logical sequence of steps, from the crude oily free base to the final crystalline product.

Purification_Workflow General Purification Workflow cluster_0 Crude Product Handling cluster_1 Salt Formation cluster_2 Crystallization cluster_3 Isolation & Drying Crude_Oil Crude Oily Free Base Dissolution Dissolve in Ethanol/Isopropanol Crude_Oil->Dissolution HCl_Addition Bubble HCl Gas (Anhydrous) or Add HCl in Solvent Dissolution->HCl_Addition Anti_Solvent Add Acetone (Anti-Solvent) HCl_Addition->Anti_Solvent Cooling Cool in Ice Bath Anti_Solvent->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash Crystals with Cold Acetone/Ether Filtration->Washing Drying Dry Under Vacuum Washing->Drying Pure_Product Pure Crystalline HCl Salt Drying->Pure_Product Troubleshooting_Crystallization Troubleshooting Crystallization Issues Start Crystallization Fails (No Crystals Form) Oiling_Out Product 'Oils Out'? Start->Oiling_Out Too_Much_Solvent Solution Clear? (Too much solvent?) Start->Too_Much_Solvent No Add_Solvent Add more primary solvent (EtOH/IPA) and reheat to dissolve oil. Oiling_Out->Add_Solvent Yes Reduce_Volume Reduce solvent volume (rotary evaporation). Too_Much_Solvent->Reduce_Volume Yes Slow_Cool Cool solution very slowly. Add_Solvent->Slow_Cool Success Crystals Form Slow_Cool->Success Scratch_Flask Scratch inner surface of the flask. Reduce_Volume->Scratch_Flask Seed_Crystal Add a seed crystal. Scratch_Flask->Seed_Crystal Seed_Crystal->Success

References

Technical Support Center: Optimizing the Synthesis of 1-(4-(Methylamino)piperidin-1-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride. The following content provides in-depth troubleshooting advice, answers to frequently encountered challenges, and optimized protocols to improve reaction yield and product purity. Our approach is grounded in established chemical principles and field-proven methodologies.

Section 1: Understanding the Synthetic Landscape

The synthesis of 1-(4-(Methylamino)piperidin-1-yl)ethanone can be approached via several strategic routes. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity profile. Below, we outline the two most reliable and commonly employed synthetic strategies.

Synthetic_Routes cluster_0 Route A: Reductive Amination cluster_1 Route B: N-Methylation cluster_2 Final Step A_Start 1-Acetyl-4-piperidone A_Mid Iminium Intermediate A_Start->A_Mid Methylamine (CH3NH2) A_End Product (Free Base) A_Mid->A_End Reducing Agent (e.g., NaBH(OAc)3) FreeBase Product (Free Base) A_End->FreeBase B_Start 1-(4-Aminopiperidin-1-yl)ethanone B_End Product (Free Base) B_Start->B_End Eschweiler-Clarke Reaction (HCHO, HCOOH) B_End->FreeBase FinalProduct 1-(4-(Methylamino)piperidin-1-yl)ethanone Hydrochloride FreeBase->FinalProduct HCl

Caption: Primary synthetic pathways to the target compound.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues researchers may encounter during synthesis, categorized by the synthetic route.

Group A: Issues with Route A (Reductive Amination)

Q1: My reductive amination yield is consistently low. What are the primary factors to investigate?

A: Low yields in the reductive amination of 1-acetyl-4-piperidone with methylamine are typically traced to three factors:

  • Sub-optimal pH: The initial formation of the iminium ion is acid-catalyzed, but a strongly acidic medium will protonate the methylamine, rendering it non-nucleophilic. Conversely, a basic medium prevents iminium ion formation. For reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), the reaction is often buffered by the acetic acid released, but starting with a small amount of acetic acid can be beneficial.[1]

  • Quality of the Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive. Use of aged or improperly stored reagent will significantly decrease its activity. It is advisable to use a freshly opened bottle or to dry the reagent under vacuum before use.

  • Reaction Conditions: While the reaction often proceeds well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion, especially if steric hindrance is a factor.

Q2: I am observing the formation of a di-alkylation byproduct where two piperidone units attach to one methylamine. How can I prevent this?

A: This side product arises when the initially formed product, a secondary amine, reacts with another molecule of the piperidone starting material. To minimize this:

  • Control Stoichiometry: Use a slight excess of methylamine (e.g., 1.2-1.5 equivalents) to ensure the ketone is fully consumed by the primary amine.

  • Order of Addition: A "direct" reductive amination, where the ketone, amine, and reducing agent are mixed together, is standard.[2] However, if side products persist, consider a stepwise approach: first, form the imine by mixing the ketone and methylamine in a solvent like methanol, and then add the reducing agent (a milder one like NaBH₄ may suffice here).[2]

Group B: Issues with Route B (Eschweiler-Clarke N-Methylation)

Q1: My Eschweiler-Clarke reaction is incomplete, with significant starting material (1-(4-aminopiperidin-1-yl)ethanone) remaining. What is the cause?

A: Incomplete conversion in an Eschweiler-Clarke reaction is almost always due to insufficient reagents or inadequate temperature.

  • Reagent Stoichiometry: The reaction requires an excess of both formaldehyde and formic acid to proceed to completion.[3][4] Formaldehyde serves as the carbon source, while formic acid acts as the hydride donor, reducing the intermediate iminium ion. The decomposition of formic acid to CO₂ makes the reaction irreversible.[3] A typical ratio is at least 2-3 equivalents of each reagent relative to the amine.

  • Temperature: The reaction is typically performed at or near boiling temperatures (80-100 °C) to ensure a sufficient reaction rate.[4][5] Operating at lower temperatures will result in a sluggish and incomplete conversion.

Q2: I am concerned about the safety and handling of excess formic acid and formaldehyde. Are there milder, more modern alternatives?

A: Yes, several modifications to the classical Eschweiler-Clarke reaction have been developed.

  • Formic Acid Alternatives: Sodium cyanoborohydride (NaBH₃CN) can be used as the reducing agent in place of formic acid.[3][6] This version can often be run at lower temperatures.

  • Acid-Free Conditions: Recent studies have shown that formaldehyde alone possesses sufficient reductive potential to methylate secondary amines in the absence of acidic additives, particularly at higher temperatures in a solvent like acetonitrile.[7][8] This approach is beneficial for substrates containing acid-sensitive functional groups.

Group C: General Purification and Salt Formation

Q1: What is the most effective method for purifying the free base product before salt formation?

A: After the initial aqueous workup to remove water-soluble reagents (like excess formic acid or salts), the crude product often contains unreacted starting materials or non-polar side products.

  • Column Chromatography: This is the most reliable method. A silica gel column using a gradient of dichloromethane (DCM) and methanol (e.g., 99:1 to 90:10 DCM:MeOH), often with a small amount of triethylamine or ammonium hydroxide (e.g., 0.5%) in the mobile phase to prevent the basic amine from streaking, is highly effective.

  • Acid-Base Extraction: A thorough workup can significantly purify the product. Dissolve the crude material in an organic solvent (like ethyl acetate or DCM), wash with a basic solution (e.g., saturated NaHCO₃) to remove acidic residues, then with brine. The organic layer can then be dried and concentrated.

Q2: My hydrochloride salt formation yields an oil instead of a crystalline solid. How can I induce crystallization?

A: "Oiling out" is a common issue. Here are some techniques to promote crystallization:

  • Solvent Choice: The choice of solvent is critical. Diethyl ether is a common choice for precipitating hydrochloride salts. Other options include isopropanol (IPA), ethyl acetate (EtOAc), or a mixture like DCM/ether.

  • Slow Addition: Add the HCl solution (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise to a vigorously stirred solution of the free base at 0 °C. Rapid addition can cause the product to crash out as an amorphous oil.

  • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can serve as nucleation points for crystal growth.

  • Seeding: If you have a small amount of crystalline product from a previous batch, add a single crystal (a "seed") to the solution to initiate crystallization.

  • Trituration: If an oil forms, decant the solvent, add a fresh portion of a non-polar solvent (like cold ether or hexane), and vigorously agitate or sonicate the mixture. This can often induce the oil to solidify.

Section 3: Optimized Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.

Protocol A: Synthesis via Reductive Amination

Step-by-step methodology for the synthesis from 1-acetyl-4-piperidone.

  • Reaction Setup: To a round-bottom flask charged with 1-acetyl-4-piperidone (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methylamine (1.2 eq, typically as a solution in THF or ethanol).

  • Addition of Reducing Agent: Stir the mixture for 20-30 minutes at room temperature. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude free base by silica gel column chromatography as described in the FAQ section.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). Cool to 0 °C and add a solution of HCl in ether (e.g., 2.0 M) dropwise until the pH is acidic and precipitation is complete. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.

Protocol B: Synthesis via Eschweiler-Clarke N-Methylation

Step-by-step methodology for the synthesis from 1-(4-aminopiperidin-1-yl)ethanone.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1-(4-aminopiperidin-1-yl)ethanone (1.0 eq). Add formic acid (HCOOH, >95%, 3.0 eq) followed by aqueous formaldehyde (37% solution, 3.0 eq).[5]

  • Heating: Heat the reaction mixture to 90-100 °C and maintain for 4-18 hours. The evolution of CO₂ gas should be observed.[5] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH > 10) by the slow addition of an aqueous NaOH or K₂CO₃ solution while cooling in an ice bath.

  • Extraction: Extract the basified aqueous mixture three times with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude free base can be purified by column chromatography if necessary.

  • Salt Formation: Follow the salt formation procedure described in Protocol A, step 7.

Section 4: Comparative Data of Synthetic Routes

ParameterRoute A: Reductive AminationRoute B: N-Methylation (Eschweiler-Clarke)
Starting Material 1-Acetyl-4-piperidone1-(4-Aminopiperidin-1-yl)ethanone
Key Reagents Methylamine, NaBH(OAc)₃Formaldehyde, Formic Acid
Typical Yield 75-90%[1]80-98%[5]
Reaction Conditions Room Temperature80-100 °C[4]
Key Advantages Milder reaction conditions; avoids handling large excess of corrosive acid.High efficiency; reagents are inexpensive; avoids over-alkylation.[3]
Key Disadvantages Hydride reagent is moisture-sensitive; potential for di-alkylation side products.High reaction temperature; requires careful handling of formaldehyde and formic acid.

Section 5: Troubleshooting Workflow

If you encounter low yields or impurities, this workflow can help diagnose the issue.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm LCMS/TLC shows significant starting material? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_products LCMS/TLC shows significant side products? check_sm->side_products No cause1 Route A: Inactive NaBH(OAc)3 Route B: Temp too low incomplete_rxn->cause1 cause2 Insufficient Reagent Excess incomplete_rxn->cause2 cause3 Reaction time too short incomplete_rxn->cause3 purification_issue Purification Issue side_products->purification_issue No cause4 Route A: Di-alkylation (Use excess amine) side_products->cause4 Yes cause5 Route B: Impure reagents (Use high-purity HCHO/HCOOH) side_products->cause5 Yes cause6 Inefficient Extraction (Check pH during workup) purification_issue->cause6 Yes cause7 Column Deactivation (Add base to mobile phase) purification_issue->cause7 Yes cause8 Salt Formation Failure (See FAQ Gp. C, Q2) purification_issue->cause8 Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-(methylamino)piperidin-1-yl)ethanone hydrochloride (CAS: 71879-46-4). This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work with this compound. Here, we provide in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions (FAQs) to ensure you can effectively prepare and utilize this compound in your research.

Understanding the Molecule: Why Solubility Can Be a Challenge

This compound is a substituted piperidine derivative. Its structure, comprising a polar acetyl group, a basic piperidine ring, and a secondary methylamino group, results in a complex interplay of physicochemical properties that govern its solubility. As a hydrochloride salt, its solubility is expected to be pH-dependent. The piperidine ring itself, while containing a nitrogen atom capable of hydrogen bonding, contributes to the molecule's lipophilicity. This balance between hydrophilic and lipophilic characteristics can lead to solubility issues, particularly in aqueous buffers commonly used in biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

A1: When encountering solubility issues in aqueous buffers, a systematic approach is crucial. Start by verifying the purity and identity of your compound. Then, consider the following factors that significantly influence solubility:

  • pH of the buffer: The solubility of this amine hydrochloride salt is highly dependent on the pH of the solution.

  • Ionic strength of the buffer: The salt concentration in your buffer can impact the solubility of the compound.

  • Concentration of the compound: You may be exceeding the compound's solubility limit in the chosen buffer.

  • Temperature: Temperature can affect solubility, though the effect varies for different compounds.

  • Presence of co-solvents: The type and percentage of any organic co-solvent used to prepare a stock solution are critical.

A logical first step is to evaluate the pH of your buffer in relation to the predicted pKa of the compound's amino groups.

Q2: How does the pH of the buffer affect the solubility of this compound?

A2: As a hydrochloride salt of a compound with two basic nitrogen atoms (the piperidine ring nitrogen and the secondary methylamino nitrogen), its solubility is expected to be highest in acidic conditions. In an acidic environment (lower pH), these nitrogen atoms will be protonated, leading to the formation of a more soluble cationic species. As the pH increases and approaches the pKa of the amino groups, the compound will become deprotonated, leading to a decrease in aqueous solubility and potential precipitation. The piperidine nitrogen is basic, and its pKa is expected to be in the range of typical secondary amines (around 10-11)[1].

Q3: I prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A3: This is a common challenge for compounds with limited aqueous solubility. Here are several strategies to overcome this:

  • Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate without affecting the biological system (typically ≤1%).

  • Use a stepwise dilution: Instead of a direct, large dilution, perform intermediate dilutions in a buffer with a higher percentage of an organic co-solvent or a solubilizing agent.

  • Vigorous mixing: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to avoid localized high concentrations that can trigger immediate precipitation.

  • Lower the final concentration of the compound: Test a lower final concentration of this compound in your assay.

Q4: My compound has precipitated out of my DMSO stock solution upon storage. What should I do?

A4: Precipitation from an organic stock solution can be due to storage at too low a temperature or the solution being supersaturated.

  • Store at room temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation.

  • Prepare fresh solutions: To ensure consistency and avoid issues with precipitation, it is best practice to prepare fresh stock solutions before each experiment.

  • Lower the stock concentration: Preparing a less concentrated stock solution can also help prevent precipitation during storage.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting solubility issues with this compound.

Caption: Troubleshooting workflow for poor aqueous solubility.

Expected Solubility Profile

Solvent SystemExpected SolubilityRationale and Remarks
Water (pH 7) Poor to Sparingly SolubleAt neutral pH, a significant portion of the amine groups may be in their less soluble, unprotonated form.
Phosphate-Buffered Saline (PBS, pH 7.4) Poor to Sparingly SolubleSimilar to water at neutral pH. The presence of salts may slightly alter solubility.
0.1 M Hydrochloric Acid (HCl) Soluble to Freely SolubleIn acidic conditions, the amine groups will be protonated, significantly increasing aqueous solubility.
Dimethyl Sulfoxide (DMSO) Soluble to Freely SolubleA common polar aprotic solvent for preparing high-concentration stock solutions of organic molecules.
Ethanol (EtOH) SolubleA polar protic solvent that is often a good choice for compounds with both polar and non-polar characteristics. A synthesis protocol for this compound utilizes a mixture of ethanol and isopropanol for crystallization, indicating solubility in these alcohols[2].
Methanol (MeOH) Soluble to Freely SolubleSimilar to ethanol, this polar protic solvent should effectively dissolve the compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the standard procedure for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance.

  • Add Solvent: Transfer the weighed powder to a volumetric flask. Add a portion of DMSO to the flask, approximately half of the final desired volume.

  • Dissolve the Compound: Vortex the mixture until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but be cautious of potential compound degradation.

  • Adjust to Final Volume: Once the solid is fully dissolved, add DMSO to the flask to reach the final desired volume.

  • Mix Thoroughly: Invert the flask several times to ensure a homogenous solution.

  • Storage: Store the stock solution at room temperature or as recommended by the supplier, protected from light and moisture. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of pH-Solubility Profile

This protocol provides a method to systematically evaluate the effect of pH on the solubility of this compound.

Materials:

  • This compound powder

  • A series of buffers with pH values ranging from 2.0 to 10.0 (e.g., citrate, phosphate, borate buffers)

  • Shaker or rotator

  • Centrifuge

  • HPLC-UV or other suitable analytical instrument for quantification

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials. Ensure there is enough solid to maintain a saturated solution.

  • Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant without disturbing the pellet.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) as a function of pH to generate the pH-solubility profile. The Henderson-Hasselbalch equation can be used to model the expected pH-dependent solubility of cationic drugs, though experimental data may deviate from theoretical predictions[3].

Protocol 3: Cyclodextrin-Mediated Solubility Enhancement

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility. This protocol provides a general method for preparing a cyclodextrin inclusion complex.

Materials:

  • This compound

  • β-cyclodextrin or a derivative such as hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer) or oven

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in water or the desired aqueous buffer with stirring. The molar ratio of cyclodextrin to the compound typically ranges from 1:1 to 10:1.

  • Add the Compound: Slowly add the this compound powder to the cyclodextrin solution while stirring continuously.

  • Complexation: Continue stirring the mixture at room temperature for 24-72 hours to allow for the formation of the inclusion complex.

  • Isolation of the Complex (Optional):

    • Freeze-Drying: Freeze the solution and lyophilize to obtain a solid powder of the inclusion complex.

    • Evaporation: Remove the solvent under reduced pressure to obtain the solid complex.

  • Solubility Assessment: Determine the solubility of the resulting complex in the desired aqueous medium using Protocol 2 to confirm the extent of solubility enhancement. The formation of inclusion complexes with piperidine-containing compounds has been shown to improve their aqueous solubility[4][5].

Advanced Troubleshooting and Formulation Strategies

If the above methods do not provide sufficient solubility for your application, consider the following advanced strategies:

  • Co-crystal Formation: This technique involves forming a crystalline solid composed of the active pharmaceutical ingredient (API) and a co-former in a specific stoichiometric ratio. This can significantly alter the physicochemical properties of the API, including its solubility.

  • Use of Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, into your aqueous buffer can help to form micelles that solubilize the compound.

  • Lipid-Based Formulations: For in vivo studies, formulating the compound in a lipid-based delivery system can enhance its solubility and absorption.

Visualization of Key Concepts

Logical Flow for Solubility Enhancement

G cluster_0 Initial Assessment cluster_1 Basic Strategies cluster_2 Advanced Strategies A Poor Aqueous Solubility of 1-(4-(methylamino)piperidin-1-yl)ethanone HCl B Characterize Physicochemical Properties (pKa, LogP) A->B C pH Adjustment (Acidic Buffer) B->C Ionizable Compound D Co-solvent System (e.g., DMSO/Buffer) B->D Lipophilic Nature E Cyclodextrin Complexation C->E Insufficient Solubility D->E Insufficient Solubility F Co-crystallization E->F Further Enhancement Needed G Lipid-Based Formulation F->G Alternative Approach

Caption: A logical progression for selecting a solubility enhancement strategy.

References

Technical Support Center: Stability of 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling this compound in an experimental setting. Understanding its stability is paramount for generating reproducible and reliable data.

Section 1: Core Stability Principles & FAQs

This section addresses fundamental questions regarding the chemical stability of this compound in solution.

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by four key factors: pH, temperature, light, and oxygen .

  • pH: As an amine hydrochloride salt, the compound's charge state and the reactivity of its functional groups are highly dependent on the pH of the solution. The molecule contains two key sites susceptible to pH-mediated degradation: the N-acetyl amide bond and the secondary methylamino group. Extreme pH values can catalyze the hydrolysis of the amide bond.

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including potential degradation pathways like hydrolysis and oxidation.[1] Storing solutions at high temperatures can lead to a significant loss of the parent compound over a short period.

  • Light: Piperidine-containing compounds can be photosensitive, particularly to UV light.[1] Exposure to light can provide the energy needed to initiate photo-degradation reactions, leading to the formation of impurities.

  • Oxygen: The presence of dissolved oxygen, especially in combination with metal ion catalysts, can lead to the oxidation of the amine functional groups.

Q2: My compound is supplied as a hydrochloride salt. How does this affect its solubility and stability?

A2: The hydrochloride salt form is crucial for both solubility and handling. Amines are bases and often have limited solubility in neutral aqueous solutions.[2] By forming a salt with hydrochloric acid, the amine groups are protonated, creating a more polar, water-soluble species.[3][4]

From a stability perspective, the protonated form can be more stable against certain oxidative pathways compared to the free base. However, the solution will be acidic, which can increase the risk of acid-catalyzed hydrolysis of the N-acetyl amide bond over long-term storage. The key is to find a balance—a pH that maintains solubility without promoting significant degradation.

Q3: Is the N-acetyl group on the piperidine ring susceptible to cleavage?

A3: Yes, the N-acetyl group forms an amide bond, which is a known site for potential hydrolysis. This reaction can be catalyzed by both acidic and basic conditions.[5]

  • Acid-Catalyzed Hydrolysis: In acidic solutions, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: In basic solutions, hydroxide ions can directly attack the carbonyl carbon, leading to the cleavage of the amide bond.

This hydrolysis would result in the formation of acetic acid and 4-(methylamino)piperidine. It is a critical degradation pathway to monitor in stability studies.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q4: I dissolved the compound in DMSO for a stock solution, but it precipitated when I diluted it into my aqueous assay buffer. What should I do?

A4: This is a common solubility challenge when moving from a high-concentration organic stock to a primarily aqueous final solution.[3] The compound is likely "crashing out" because its solubility limit in the final buffer is exceeded.

Here is a workflow to troubleshoot this issue:

G start Precipitation Observed During Dilution step1 Verify Final DMSO Concentration Is it ≤1% or within assay tolerance? start->step1 step2 Adjust Buffer pH Try a lower pH (e.g., 4-6) to enhance solubility of the amine salt. step1->step2 Yes end_ok Solution Homogeneous Proceed with Experiment step1->end_ok No, lowering DMSO% solved the issue step3 Reduce Stock Concentration Prepare a more dilute DMSO stock to lower final compound concentration. step2->step3 Precipitation remains step2->end_ok Solved step4 Use Co-solvents Consider adding a small percentage of a solubilizing agent like PEG400 to the aqueous buffer if the assay allows. step3->step4 Precipitation remains step3->end_ok Solved step4->end_ok Solved end_fail Precipitation Persists Consider advanced formulation (e.g., cyclodextrins) step4->end_fail Precipitation remains

Q5: My analytical results show a decrease in the main peak area and the appearance of new peaks over time. How can I confirm if this is degradation and identify the cause?

A5: This observation strongly suggests that your compound is degrading under your experimental or storage conditions. To systematically investigate this, you should perform a forced degradation study .[6][7] This involves intentionally exposing your compound to harsh conditions to accelerate the degradation and identify the resulting products.[8] This process is essential for developing a "stability-indicating" analytical method—one that can reliably separate the intact drug from all its potential degradants.[6][9]

By comparing the degradant peaks from the forced degradation study to the unknown peaks in your experimental samples, you can hypothesize the degradation pathway (e.g., a peak appearing under acidic stress is likely a hydrolysis product).

Section 3: Key Protocols & Methodologies

Protocol 1: Preparation and Storage of Stock Solutions

This protocol outlines best practices to maximize the shelf-life of your solutions.

  • Solvent Selection: For long-term storage, use anhydrous DMSO or ethanol. For immediate use in aqueous assays, prepare solutions in a validated buffer.

  • Weighing: Weigh the hydrochloride salt in a controlled environment to minimize moisture absorption.

  • Dissolution: Dissolve the compound in the chosen solvent to the desired concentration. If using an aqueous buffer, ensure the pH is slightly acidic (e.g., pH 5-6) to maintain solubility and minimize base-catalyzed hydrolysis.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots in amber glass vials or polypropylene tubes to protect from light.[1]

  • Documentation: Clearly label all vials with compound name, concentration, solvent, date of preparation, and storage conditions.

Table 1: Recommended Storage Conditions for Stock Solutions

Parameter Recommendation Rationale
Solvent Anhydrous DMSO or Ethanol Minimizes water-related degradation like hydrolysis.
Temperature -20°C or -80°C Reduces the rate of all chemical degradation reactions.[1]
Light Exposure Store in the dark (amber vials) Prevents potential photodegradation.[1]
Container Tightly sealed glass or inert plastic Prevents solvent evaporation and contamination from moisture.[1]

| Atmosphere | Consider inert gas (Argon/Nitrogen) | For highly sensitive applications, purging the headspace can reduce oxidative degradation. |

Protocol 2: Designing a Forced Degradation Study

This protocol is based on ICH guidelines and is designed to identify potential degradation pathways.[6] A typical study involves exposing a solution of the compound (e.g., at 1 mg/mL) to the stress conditions outlined below.

  • Prepare Samples: Dissolve the compound in a suitable solvent (e.g., water:acetonitrile 50:50) to create a stock for stressing.

  • Expose to Stressors: Treat aliquots of the stock solution as described in Table 2. Include a control sample stored at 2-8°C in the dark.

  • Neutralization: After the stress period, neutralize the acidic and basic samples to a pH of ~7 before analysis to prevent damage to the analytical column.

  • Analysis: Analyze all samples, including the control, using a suitable HPLC-UV or LC-MS method.

  • Evaluation: Compare the chromatograms. The goal is to achieve 5-20% degradation of the main peak. If degradation is too extensive or absent, adjust the duration or intensity of the stressor. Identify and quantify the degradation products formed under each condition.

Table 2: Typical Conditions for a Forced Degradation Study

Stress Condition Reagent / Method Typical Duration Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C 2 - 24 hours Amide bond cleavage
Base Hydrolysis 0.1 M NaOH at 60°C 1 - 12 hours Amide bond cleavage
Oxidation 3% H₂O₂ at Room Temp 4 - 24 hours N-Oxidation, other oxidative reactions
Thermal 80°C in solution 24 - 72 hours General acceleration of all pathways

| Photolytic | Expose to UV/Vis light (ICH Q1B) | Per guidelines | Photochemical reactions |

Section 4: Understanding Degradation Pathways

Based on the structure of 1-(4-(Methylamino)piperidin-1-yl)ethanone, two primary degradation pathways are anticipated.

G

  • Hydrolysis of the N-acetyl Amide: As detailed in Q3, this is a highly probable pathway under both acidic and basic conditions, leading to the cleavage of the acetyl group to form 4-(methylamino)piperidine and acetic acid. This would be a primary focus of investigation in aqueous stability studies.

  • Oxidation of Nitrogen Atoms: The secondary amine of the methylamino group is a potential site for oxidation. This can lead to the formation of N-oxides or other oxidative degradation products, particularly in the presence of oxidizing agents like hydrogen peroxide or even dissolved oxygen over long periods.[10]

By understanding these potential liabilities, you can design more robust formulations and experimental conditions to ensure the integrity of your results.

References

Optimizing reaction conditions for N-alkylation of piperidines

Author: BenchChem Technical Support Team. Date: January 2026

An essential reaction in medicinal chemistry and drug development is the N-alkylation of piperidines. This heterocyclic amine is a structural component of many pharmaceuticals.[1] The ability to selectively add alkyl groups to the piperidine nitrogen allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and basicity, which in turn can significantly impact its pharmacological activity, metabolic stability, and toxicity profile.[2][3]

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. It offers in-depth answers to common questions, systematic troubleshooting strategies, and detailed experimental protocols to help optimize reaction conditions and achieve desired outcomes.

Technical FAQs and Troubleshooting Guide

This section addresses specific issues that chemists frequently encounter during the N-alkylation of piperidines. Each answer provides an explanation of the underlying chemical principles and a logical troubleshooting workflow.

Question 1: My N-alkylation reaction is very slow or shows no conversion. What are the primary factors to investigate?

Answer/Guidance:

A sluggish or stalled reaction can typically be attributed to one of four key components: the alkylating agent, the base, the solvent, or the temperature.

  • Reactivity of the Alkylating Agent (Electrophile): The N-alkylation of a secondary amine like piperidine is typically a bimolecular nucleophilic substitution (SN2) reaction.[4] The reaction rate is highly dependent on the leaving group's ability to depart.

    • Causality: The strength of the carbon-leaving group bond is critical. Weaker bonds lead to faster reactions. The general reactivity trend for alkyl halides is: R-I > R-Br > R-Cl .[5][6] Sulfonate esters, such as tosylates (R-OTs) and mesylates (R-OMs), are also excellent electrophiles, often comparable in reactivity to alkyl iodides.

    • Troubleshooting Steps:

      • If using an alkyl chloride, consider switching to the corresponding alkyl bromide or iodide to accelerate the reaction.[6]

      • Verify the integrity of your alkylating agent. They can degrade over time, especially if exposed to moisture.

      • For unreactive systems, activation by converting an alcohol to a mesylate or tosylate in a separate step may be necessary.

  • Choice and Stoichiometry of the Base: A base is required to neutralize the acidic proton generated on the nitrogen atom after alkylation. This prevents the formation of a piperidinium salt, which is no longer nucleophilic and would halt the reaction.[7]

    • Causality: The base must be strong enough to deprotonate the resulting N-alkylpiperidinium salt but should not introduce competing side reactions.

    • Troubleshooting Steps:

      • Weak Base: If you are using a mild base like potassium bicarbonate (KHCO₃) with an unreactive alkylating agent, it may not be strong enough. Consider switching to a stronger base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base).[7][8]

      • Strong Base: For very challenging alkylations, a strong, non-nucleophilic base like sodium hydride (NaH) can be used. This requires strictly anhydrous (dry) conditions, as NaH reacts violently with water.[7][9] The piperidine is first deprotonated to form the more nucleophilic piperidide anion before the alkylating agent is added.

      • Stoichiometry: Ensure at least one equivalent of base is used. Often, using a slight excess (1.5-2.0 equivalents) can help drive the reaction to completion.[9]

  • Solvent Selection: The solvent plays a crucial role by solvating the reactants and intermediates.

    • Causality: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Acetonitrile (MeCN) , and Dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions. They can dissolve the amine and the inorganic base while poorly solvating the anionic nucleophile, thereby increasing its reactivity.[10][11]

    • Troubleshooting Steps:

      • If your reaction is slow in a less polar solvent like tetrahydrofuran (THF) or dichloromethane (DCM), switching to DMF or MeCN can significantly increase the rate.

      • Ensure your solvent is anhydrous, especially when using moisture-sensitive reagents like NaH.

  • Reaction Temperature: The Arrhenius equation dictates that reaction rates increase with temperature.

    • Troubleshooting Steps:

      • Many N-alkylations proceed smoothly at room temperature.[7] If the reaction is slow, gentle heating to 40-70°C can be beneficial. Monitor the reaction closely for the formation of byproducts at higher temperatures.

Question 2: My reaction is messy, and I have a low yield of the desired product. How do I identify and minimize side reactions?

Answer/Guidance:

Low yields are often due to incomplete conversion (see Question 1) or the formation of undesired byproducts. The two most common side reactions are over-alkylation and elimination.

  • Over-alkylation (Quaternization): The desired tertiary amine product is still nucleophilic and can react with another molecule of the alkylating agent to form a quaternary ammonium salt. This is a common issue, especially with highly reactive electrophiles like methyl iodide.[5]

    • How to Identify: Quaternary salts are often highly polar and may precipitate from the reaction mixture or remain in the aqueous layer during workup. They can be identified by LC-MS or NMR spectroscopy.

    • Minimization Strategies:

      • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent.

      • Slow Addition: Add the alkylating agent slowly (e.g., via a syringe pump) to the solution of piperidine and base. This maintains a low instantaneous concentration of the electrophile, favoring its reaction with the more abundant secondary amine over the tertiary amine product.[7]

      • Choice of Base: Using a bulky, non-nucleophilic base like DIPEA can help by sterically hindering the approach of the alkylating agent to the more crowded tertiary amine.

  • Elimination (E2 Reaction): If the alkylating agent has a proton on the carbon adjacent to the leaving group (β-hydrogen), the piperidine can act as a base and promote an E2 elimination reaction to form an alkene. This is more prevalent with sterically hindered bases and secondary or tertiary alkyl halides.[6]

    • How to Identify: Formation of an alkene byproduct, which can often be detected by GC-MS or by characteristic signals in ¹H NMR.

    • Minimization Strategies:

      • Use a Less Hindered Base: While piperidine itself can cause elimination, a very hindered base might exacerbate the issue. A carbonate base (K₂CO₃, Cs₂CO₃) is generally preferred over a strong, hindered amine base if elimination is a concern.

      • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at elevated temperatures.

      • Choose the Right Substrate: Primary alkyl halides are much less prone to elimination than secondary or tertiary ones.[6]

Troubleshooting Workflow for Low Reaction Yield

To systematically diagnose a low-yield reaction, follow this decision tree.

G start Low / No Product Yield check_sm Is Starting Material (SM) Consumed? (Check by TLC/LC-MS) start->check_sm sm_remains No, SM Remains check_sm->sm_remains No sm_consumed Yes, SM Consumed check_sm->sm_consumed Yes cause_reactivity Cause: Low Reactivity sm_remains->cause_reactivity solution_reagent Solution 1: Increase Electrophile Reactivity (e.g., R-Cl → R-Br/R-I) cause_reactivity->solution_reagent solution_base Solution 2: Use Stronger Base (e.g., K₂CO₃ → Cs₂CO₃/NaH) cause_reactivity->solution_base solution_solvent Solution 3: Switch to Polar Aprotic Solvent (e.g., THF → DMF/MeCN) cause_reactivity->solution_solvent solution_temp Solution 4: Increase Temperature cause_reactivity->solution_temp cause_side_reactions Cause: Side Reactions or Product Degradation sm_consumed->cause_side_reactions check_byproducts Analyze Byproducts: Quaternary Salt or Alkene? cause_side_reactions->check_byproducts quat_salt Quaternary Salt (Over-alkylation) check_byproducts->quat_salt alkene Alkene (Elimination) check_byproducts->alkene solution_quat Solution: - Use excess piperidine - Slow addition of electrophile quat_salt->solution_quat solution_alkene Solution: - Lower reaction temperature - Use a non-hindered base (K₂CO₃) alkene->solution_alkene

Caption: Troubleshooting Decision Tree for Low-Yield N-Alkylation Reactions.

Question 3: Are there alternative methods to direct alkylation if my alkyl halide is unreactive or prone to side reactions?

Answer/Guidance:

Yes. When direct alkylation with alkyl halides is problematic, reductive amination is a powerful and widely used alternative.[8][12] This two-step, one-pot process involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.

  • Mechanism: The piperidine first condenses with the carbonyl compound to form a hemiaminal, which then dehydrates to an iminium ion. A hydride-based reducing agent then selectively reduces the C=N⁺ bond to form the new C-N bond.

  • Advantages:

    • Avoids the use of potentially genotoxic alkyl halides.[4]

    • Excellent for synthesizing products where the corresponding alkyl halide is unstable or inaccessible.

    • Over-alkylation is not possible as the product is a stable tertiary amine.

  • Common Reagents:

    • Carbonyls: Aldehydes or ketones.

    • Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the most common choice as it is mild, tolerant of slightly acidic conditions needed for iminium formation, and does not reduce the starting carbonyl. Other options include sodium cyanoborohydride (NaBH₃CN).[8]

    • Solvents: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are frequently used.

Key Reaction Parameters and Reagents

The following tables summarize common reagents and conditions to guide your experimental design.

Table 1: Common Bases for N-Alkylation

BaseTypeStrengthKey Characteristics
Potassium Carbonate (K₂CO₃)InorganicModerateInexpensive, easy to handle, widely used. Requires a polar solvent like DMF or MeCN.[7][11]
Cesium Carbonate (Cs₂CO₃)InorganicStrongMore soluble and basic than K₂CO₃; effective for less reactive electrophiles.
Sodium Hydride (NaH)InorganicVery StrongNon-nucleophilic; requires anhydrous conditions. Used for deprotonating the amine first.[7]
N,N-Diisopropylethylamine (DIPEA)Organic (Amine)ModerateSoluble in organic solvents, sterically hindered, and non-nucleophilic.[8]

Table 2: Common Solvents for N-Alkylation

SolventTypePolarityUse Case
N,N-Dimethylformamide (DMF)Polar AproticHighExcellent for dissolving inorganic bases and promoting SN2 reactions.[9][11]
Acetonitrile (MeCN)Polar AproticHighGood alternative to DMF, often easier to remove under vacuum.[7]
Dichloromethane (DCM)Nonpolar/AproticLowUsed for reductive aminations or when reactants are highly soluble.
Tetrahydrofuran (THF)Polar AproticModerateCommon solvent, but generally results in slower reaction rates than DMF or MeCN.

Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation with an Alkyl Halide

This protocol describes a standard procedure using potassium carbonate as the base in DMF.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Workup & Purification node_setup 1. Combine piperidine derivative (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF in a round-bottom flask. node_add 2. Add alkyl halide (1.1 eq) dropwise at room temperature under an inert atmosphere (N₂ or Ar). node_setup->node_add node_react 3. Stir the mixture at room temperature or heat as necessary (e.g., 50°C). Monitor progress by TLC or LC-MS. node_add->node_react node_workup 4. Upon completion, quench with water and extract with an organic solvent (e.g., Ethyl Acetate, Et₂O). node_react->node_workup node_wash 5. Wash the combined organic layers with water and brine. node_workup->node_wash node_dry 6. Dry over Na₂SO₄ or MgSO₄, filter, and concentrate. node_wash->node_dry node_purify 7. Purify the crude product by flash column chromatography. node_dry->node_purify

References

Technical Support Center: 1-(4-(Methylamino)piperidin-1-yl)ethanone Hydrochloride Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide both a high-level overview and in-depth troubleshooting advice for investigating the degradation pathways of this molecule. Understanding the stability of a drug candidate is a critical aspect of pharmaceutical development, ensuring its safety, efficacy, and quality.[1][2] This document will equip you with the foundational knowledge and practical protocols to conduct robust forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to study the degradation pathways of this compound?

Understanding the degradation pathways is fundamental for several reasons:

  • Stability Assessment: It helps determine the intrinsic stability of the molecule and identifies conditions that can lead to its degradation.[3] This knowledge is crucial for developing a stable formulation with appropriate storage conditions and shelf-life.[1]

  • Impurity Profiling: Forced degradation studies intentionally generate degradation products, which can then be identified and characterized.[3][4] This is essential because impurities can impact the safety and efficacy of the final drug product.

  • Analytical Method Development: The information gathered is used to develop and validate stability-indicating analytical methods, typically using High-Performance Liquid Chromatography (HPLC).[5] A stability-indicating method is one that can accurately separate the active pharmaceutical ingredient (API) from its degradation products.[4]

  • Regulatory Compliance: Regulatory bodies like the International Conference on Harmonisation (ICH) mandate forced degradation studies as part of the drug approval process to ensure product quality and safety.[1][3]

Q2: Based on its chemical structure, what are the most likely degradation pathways for this molecule?

While specific experimental data is required for confirmation, the functional groups present in this compound suggest several potential degradation pathways:

  • Hydrolysis: The amide linkage is susceptible to hydrolysis under both acidic and basic conditions. This would cleave the acetyl group from the piperidine ring, yielding acetic acid and 4-(methylamino)piperidine.

  • Oxidation: The secondary amine and the tertiary amine within the piperidine ring are potential sites for oxidation. Common oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides or other oxidative degradation products.[6]

  • N-Dealkylation: The methyl group on the secondary amine could potentially be removed through oxidative N-dealkylation.

  • Ring Opening: Under harsh conditions, the piperidine ring itself could undergo oxidative cleavage.

Q3: What are the standard stress conditions recommended for a forced degradation study?

Forced degradation studies, also known as stress testing, should be conducted under conditions more severe than accelerated stability testing.[1] The goal is to achieve a target degradation of 5-20% to ensure that the analytical method is not overwhelmed by degradation products while still demonstrating its capability. The ICH guidelines suggest the following conditions:[1][3][5]

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated (e.g., 60°C).[4][7]
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature or elevated (e.g., 60°C).[4][7]
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.[3]
Thermal Degradation Dry heat (e.g., 80-100°C) for a specified duration.
Photodegradation Exposure to a combination of visible and UV light as per ICH Q1B guidelines.[1][4]

It is crucial to also include a control sample (unstressed) and blanks for each condition.

Q4: What analytical techniques are most suitable for analyzing the degradation products?

A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) Detection: This is the workhorse for separating the parent compound from its degradation products and for quantification.[5][7] A PDA detector is particularly useful as it can help in assessing peak purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive technique for identifying the structure of the degradation products.[8] By determining the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peaks, their molecular structures can be elucidated.

Troubleshooting Guide

Q: I'm observing multiple unexpected peaks in my HPLC chromatogram after stress testing. How do I proceed?

A: This is a common and expected outcome of a successful forced degradation study. Here’s how to approach it:

  • Assess Peak Purity: If you are using a PDA detector, check the peak purity of your parent compound peak to ensure no degradation products are co-eluting.

  • Mass Balance Calculation: Quantify the parent peak and all degradation product peaks. The sum should ideally be close to 100% of the initial concentration of the parent compound. A good mass balance provides confidence that all major degradation products are being detected.

  • Systematic Identification: Analyze the samples using LC-MS. The molecular weight information provided by the mass spectrometer for each new peak is the first step in structural identification. Compare the fragmentation pattern of the parent compound with that of the degradation products to identify structural similarities and differences.

  • Isolate and Characterize: For major degradation products that cannot be definitively identified by LC-MS alone, preparative HPLC may be necessary to isolate them for further characterization by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Q: My mass balance is significantly less than 100%. What could be the cause?

A: A low mass balance suggests that some of the degradation products are not being detected. Common reasons include:

  • Non-Chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore, making them invisible to UV detectors. In this case, using a more universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can be beneficial.

  • Volatile Degradants: Small, volatile degradation products (e.g., from the cleavage of the acetyl group) may be lost during sample preparation or may not be retained on the HPLC column.

  • Poor Retention: Some degradation products might be highly polar and elute in the solvent front, or highly non-polar and irreversibly bind to the column. A gradient elution method covering a wide polarity range is recommended.

  • Precipitation: The degradation product may have low solubility in the sample solvent and precipitate out of the solution. Visually inspect your samples and consider using a different solvent for analysis.

Q: I am not observing any significant degradation under the initial stress conditions. What should I do?

A: If the molecule is highly stable, you may need to increase the severity of the stress conditions.[3]

  • Increase Temperature: For hydrolytic and thermal studies, increase the temperature (e.g., from 60°C to 80°C).

  • Increase Reagent Concentration: Use a higher concentration of acid, base, or oxidizing agent.

  • Extend Exposure Time: Increase the duration of the stress testing.

It is important to make these changes systematically and one at a time to understand the molecule's stability limits. The goal is to achieve detectable degradation, not complete decomposition.[3]

Experimental Protocols & Visualizations

General Workflow for Forced Degradation Studies

This diagram outlines the systematic approach to conducting a forced degradation study, from initial stress testing to the final validation of a stability-indicating method.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Workflow cluster_outcome Outcomes Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC-PDA Analysis (Separation & Quantification) Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal (e.g., 80°C, dry heat) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC MassBalance Mass Balance Calculation HPLC->MassBalance LCMS LC-MS Analysis (Identification) MassBalance->LCMS If peaks found Characterization Structure Elucidation (NMR if needed) LCMS->Characterization Pathways Identify Degradation Pathways Characterization->Pathways Method Validate Stability- Indicating Method Pathways->Method API API Sample API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress

Caption: Workflow for a forced degradation study.

Hypothetical Degradation Pathways

Based on the chemical structure, this diagram illustrates the most probable degradation pathways for 1-(4-(Methylamino)piperidin-1-yl)ethanone.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent 1-(4-(Methylamino)piperidin-1-yl)ethanone Hydrolysis_Product 4-(Methylamino)piperidine + Acetic Acid Parent->Hydrolysis_Product Amide Cleavage N_Oxide N-Oxide Product Parent->N_Oxide Oxidation at N Dealkylation N-Dealkylation Product (4-Aminopiperidin-1-yl)ethanone Parent->Dealkylation Oxidative N-Dealkylation

Caption: Hypothetical degradation pathways.

Protocol 1: Forced Degradation Stock Solution Preparation
  • Prepare API Stock: Accurately weigh and dissolve 10 mg of this compound in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Acid Hydrolysis: Transfer 1 mL of the API stock to a vial. Add 1 mL of 1 M HCl. Cap the vial and keep it at 60°C for 24 hours.

  • Base Hydrolysis: Transfer 1 mL of the API stock to a vial. Add 1 mL of 1 M NaOH. Cap the vial and keep it at 60°C for 8 hours.

  • Oxidative Degradation: Transfer 1 mL of the API stock to a vial. Add 1 mL of 30% H₂O₂. Cap the vial and keep it at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a known quantity of solid API powder in a vial and keep it in an oven at 80°C for 48 hours.

  • Sample Neutralization & Dilution:

    • After the specified time, cool the acid and base samples to room temperature.

    • Neutralize the acid-stressed sample with an equivalent amount of 1 M NaOH and the base-stressed sample with 1 M HCl.

    • Dilute all stressed samples (and a control sample of unstressed API stock) to a final concentration of approximately 100 µg/mL with the mobile phase before injection. For the thermally degraded solid, dissolve it in the mobile phase to the target concentration.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

This protocol provides a starting point for method development. Optimization will be necessary.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: PDA detector, scan from 200-400 nm. Monitor at a wavelength where the API has maximum absorbance.

Procedure:

  • Inject the control (unstressed) sample to determine the retention time of the parent peak.

  • Inject each of the stressed samples individually.

  • Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks. A resolution of >1.5 is generally considered acceptable.

  • If co-elution occurs, optimize the gradient, mobile phase pH, or try a different column chemistry (e.g., Phenyl-Hexyl).

References

Technical Support Center: Handling and Storage of Hygroscopic Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the handling and storage of hygroscopic hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet common compounds. As a senior application scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers often have about hygroscopic hydrochloride salts.

Q1: What does it mean for a hydrochloride salt to be "hygroscopic"?

A: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1] Hydrochloride salts, a common form for many active pharmaceutical ingredients (APIs), often exhibit this property due to their ionic nature and ability to form hydrogen bonds with water molecules.[2] This moisture uptake can lead to a range of undesirable consequences, from physical changes like clumping to chemical degradation.[3][4]

Q2: Why are many APIs formulated as hydrochloride salts despite their hygroscopicity?

A: Salt formation, particularly with hydrochloric acid, is a widely used strategy to enhance the aqueous solubility and dissolution rate of poorly soluble basic drugs.[2] For instance, the hydrochloride salt of ranitidine, despite being hygroscopic, has significantly better absorption properties than its free base form and has been a highly successful drug.[5] The benefits of improved bioavailability often outweigh the challenges posed by hygroscopicity, which can be managed with proper handling, formulation, and packaging strategies.[4][5]

Q3: What are the primary consequences of improper handling and storage of hygroscopic hydrochloride salts?

A: Improper management of hygroscopic hydrochloride salts can severely impact experimental outcomes and product quality. The key consequences include:

  • Physical Changes: Moisture absorption can cause caking, clumping, and eventually deliquescence (dissolving in the absorbed water), which affects powder flowability and handling.[3][4][6]

  • Chemical Instability: The presence of water can accelerate chemical degradation through hydrolysis, leading to the formation of impurities and a reduction in the active ingredient's potency.[4][6][7]

  • Inaccurate Weighing: The continuous absorption of atmospheric moisture during weighing can lead to significant errors in mass measurement, resulting in incorrect concentrations and dosages.[8]

  • Alteration of Crystal Structure: Moisture can induce changes in the crystalline form of the salt, potentially affecting its physical properties and bioavailability.[3][4]

  • Processing and Manufacturing Issues: In a drug development setting, hygroscopicity can lead to problems like stickiness, poor release from manufacturing equipment, and variable product assays.[1][3]

Q4: What is the ideal storage environment for hygroscopic hydrochloride salts?

A: The ideal storage environment minimizes exposure to atmospheric moisture. Key recommendations include:

  • Airtight Containers: Store salts in tightly sealed, airtight containers.[9] For added protection, the primary container can be sealed with parafilm and placed inside a larger, heat-sealable bag with desiccant pouches.[10]

  • Controlled Humidity: Maintain a low relative humidity (RH) in the storage area. While the critical relative humidity varies between salts, keeping the RH below 74% is a general guideline to prevent significant moisture absorption.[11][12]

  • Desiccators: For laboratory-scale storage, a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) is highly effective.[8][13]

  • Inert Atmosphere: For highly sensitive materials, storage in a glove box under an inert atmosphere (e.g., nitrogen or argon) provides the best protection.[14]

Troubleshooting Guides

This section provides solutions to common problems encountered when working with hygroscopic hydrochloride salts.

Scenario 1: My hydrochloride salt has become clumpy or caked.
  • Problem: The salt has absorbed moisture from the atmosphere, causing the particles to stick together.[9] This can make accurate weighing and dispensing difficult.

  • Troubleshooting Steps:

    • Assess the extent of clumping: If the clumping is minor, you may be able to break up the clumps with a clean, dry spatula before use.[9] However, be aware that the material's water content is now higher than specified.

    • Drying the material (if permissible): For thermally stable compounds, gentle heating in a drying oven or a vacuum oven can remove the absorbed water.[9][15] Always consult the material's safety data sheet (SDS) for thermal stability information before heating.[15] After drying, allow the material to cool to room temperature in a desiccator before weighing.[15][16]

    • Consider the impact on concentration: If you must use the clumpy material without drying, be aware that the weighed mass will include an unknown amount of water, leading to a lower-than-expected concentration of the active compound. For non-critical applications, this may be acceptable, but for quantitative work, drying or using a fresh, dry lot is necessary.

    • Improve future storage: After handling, ensure the container is tightly sealed and stored in a desiccator or a humidity-controlled environment to prevent further moisture uptake.[9]

Scenario 2: The weight of my sample keeps increasing on the analytical balance.
  • Problem: The salt is actively absorbing moisture from the air during the weighing process.[17] This is a classic sign of a highly hygroscopic substance.

  • Troubleshooting Steps:

    • Work quickly: Minimize the time the sample is exposed to the atmosphere.[9] Have all your equipment and vessels ready before opening the primary container.

    • Use a suitable weighing vessel: Weigh the sample in a container with a lid, such as a screw-cap vial.[16][18] Tare the balance with the empty, capped vial. Quickly add the approximate amount of salt, recap the vial, and record the weight. The weight will be more stable in a sealed container.

    • Weigh in a controlled environment: If available, perform the weighing inside a glove box with a controlled, low-humidity atmosphere.[14][19]

    • Alternative for solutions: If the final product is a solution, a practical approach is to dissolve the entire contents of a new bottle of the hygroscopic salt in a known volume of solvent to create a stock solution.[20] This eliminates the need to weigh out small, problematic portions of the solid. The concentration of this stock solution can then be accurately determined by a suitable analytical method (e.g., titration, spectroscopy).

Scenario 3: My experimental results are inconsistent, and I suspect moisture is the culprit.
  • Problem: Uncontrolled moisture absorption can lead to variability in the actual concentration of your solutions and may even degrade the compound, causing inconsistent experimental outcomes.[6][7]

  • Troubleshooting Steps:

    • Review your handling and storage procedures: Are you consistently using desiccators, sealing containers properly, and minimizing exposure time?

    • Quantify the water content: If possible, determine the water content of your salt using Karl Fischer titration. This will allow you to correct for the mass of water and calculate the true concentration of your compound.

    • Implement a drying protocol: Before preparing solutions, dry a sufficient amount of the salt using an appropriate method (e.g., vacuum oven at a validated temperature) and then store it in a desiccator.[16] Use this pre-dried material for your experiments.

    • Prepare solutions fresh: Prepare solutions immediately after weighing the hygroscopic solid. Do not leave weighed portions of the solid exposed to the atmosphere for any length of time.

Experimental Protocols

Protocol for Accurate Weighing of a Hygroscopic Hydrochloride Salt

This protocol outlines a standard method for accurately weighing a hygroscopic solid in a typical laboratory setting.

Materials:

  • Hygroscopic hydrochloride salt in its storage container

  • Analytical balance

  • Weighing vessel with a secure lid (e.g., a small glass vial with a screw cap)

  • Spatula

  • Forceps or clean, lint-free gloves[18]

Procedure:

  • Equilibration: Allow the container of the hygroscopic salt to equilibrate to the temperature of the balance room before opening to prevent condensation.

  • Tare the Vessel: Place the capped weighing vessel on the analytical balance pan and tare the balance to zero.

  • Minimize Exposure: Briefly open the main container of the hygroscopic salt. Using a clean, dry spatula, quickly transfer an approximate amount of the solid into the tared weighing vessel.

  • Seal Immediately: Immediately and securely close both the weighing vessel and the main storage container.

  • Record the Mass: Place the sealed weighing vessel back on the balance and record the stable mass.

  • Transfer for Use: Proceed immediately with the next step of your experiment (e.g., dissolving the solid in a solvent). If transferring the solid, do so quickly to minimize further moisture absorption.

Protocol for Drying a Hygroscopic Hydrochloride Salt

This protocol is for removing absorbed moisture from a salt that has been exposed to the atmosphere. Crucially, first verify the thermal stability of your compound from its SDS or other reliable source.

Materials:

  • Hygroscopic hydrochloride salt

  • Vacuum oven (or standard oven if a vacuum oven is unavailable)

  • Glass desiccator containing an active desiccant (e.g., silica gel with a moisture indicator)

  • Shallow, oven-safe glass dish (e.g., a watch glass or crystallization dish)

Procedure:

  • Prepare the Sample: Spread a thin layer of the hygroscopic salt in the glass dish to maximize the surface area for drying.

  • Oven Drying: Place the dish in the vacuum oven. Heat the oven to a temperature that is safe for the compound (well below its decomposition temperature) and apply a vacuum. Drying under vacuum is preferred as it allows for lower temperatures and more efficient water removal.[21] If a vacuum oven is not available, use a standard oven at a safe temperature.

  • Drying Time: The required drying time will vary depending on the compound, the amount of moisture absorbed, and the oven conditions. A common starting point is to dry for 2-4 hours.[15]

  • Cooling in a Desiccator: Once the drying is complete, turn off the oven and release the vacuum (if applicable). Immediately transfer the hot dish containing the dried salt into a desiccator.

  • Equilibrate to Room Temperature: Allow the salt to cool completely to room temperature inside the desiccator. This is critical, as weighing a warm object will result in an inaccurate reading.

  • Storage and Use: Once cooled, the dried salt should be used immediately or stored in the desiccator until needed.

Data Presentation and Visualization

Recommended Storage Conditions
ParameterRecommendationRationale
Relative Humidity (RH) < 74% (lower if possible)Prevents significant moisture absorption for many common salts.[11][12]
Temperature Cool and controlledMinimizes degradation and temperature fluctuations that can drive moisture absorption.[9]
Container Type Airtight, sealedProvides a primary barrier against atmospheric moisture.[9]
Secondary Storage Desiccator or Glove BoxActively removes moisture from the immediate environment of the compound.[8][14]

Diagrams

HygroscopicSaltHandlingWorkflow cluster_storage Storage cluster_weighing Weighing cluster_use Experimental Use cluster_troubleshooting Troubleshooting Storage Store in Airtight Container in Desiccator Weigh Weigh Quickly in Capped Vessel Storage->Weigh Equilibrate to Room Temp Clumped Material is Clumped? Weigh->Clumped Check Physical State Use Use Immediately (e.g., Dissolve in Solvent) Clumped->Use No Dry Dry in Oven, Cool in Desiccator Clumped->Dry Yes Dry->Weigh Re-weigh MoistureEffects cluster_effects Consequences of Moisture Absorption HygroscopicSalt Hygroscopic Hydrochloride Salt Clumping Physical Instability (Clumping, Caking) HygroscopicSalt->Clumping Degradation Chemical Degradation (Hydrolysis) HygroscopicSalt->Degradation WeighingError Inaccurate Weighing HygroscopicSalt->WeighingError CrystalChange Crystal Form Change HygroscopicSalt->CrystalChange Moisture Atmospheric Moisture (H2O) Moisture->HygroscopicSalt Absorption/ Adsorption

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 1-(4-(Methylamino)piperidin-1-yl)ethanone Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of chemical intermediates is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth comparative analysis of analytical methodologies for assessing the purity of 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We will explore the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and experimental considerations to empower researchers in selecting the most appropriate analytical strategy.

The Criticality of Purity for Pharmaceutical Intermediates

This compound is a piperidine derivative whose structural integrity is paramount for the successful synthesis of downstream APIs. Impurities, which can arise from starting materials, side reactions, or degradation, can have significant consequences, including altered pharmacological activity, increased toxicity, and compromised product stability. Therefore, robust and validated analytical methods are essential to ensure the quality and consistency of this intermediate.[1]

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique for purity analysis is a critical decision driven by the physicochemical properties of the analyte and the potential impurities. Here, we compare the three most powerful techniques for the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is the most widely employed technique for the purity assessment of non-volatile and thermally labile pharmaceutical compounds. Its versatility, high resolution, and sensitivity make it an indispensable tool in quality control laboratories.

Causality of Experimental Choices:

For a polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. The hydrochloride salt is readily soluble in aqueous-organic mobile phases. A C18 column is a common starting point due to its broad applicability and ability to retain a wide range of organic molecules.

The mobile phase composition is critical for achieving optimal separation. A typical mobile phase would consist of an aqueous buffer and an organic modifier like acetonitrile or methanol. The buffer, often a phosphate or acetate buffer, helps to control the pH and ensure consistent ionization of the analyte and any acidic or basic impurities, leading to reproducible retention times and improved peak shapes. For basic compounds like our target molecule, a slightly acidic pH (e.g., pH 3-4) can suppress the silanol interactions on the silica-based column, minimizing peak tailing. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to effectively separate compounds with a wide range of polarities.

Self-Validating System:

A robust HPLC method should include a system suitability test (SST) to ensure the analytical system is performing correctly. Key SST parameters include:

  • Tailing Factor: A measure of peak symmetry, which should ideally be between 0.8 and 1.5.

  • Theoretical Plates: A measure of column efficiency.

  • Resolution: The degree of separation between adjacent peaks.

  • Repeatability: Consistent results from multiple injections of the same standard.

Hypothetical HPLC Method for Purity Analysis:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_std Prepare Standard Solution (Known Concentration) hplc_system Equilibrate HPLC System with Initial Mobile Phase prep_std->hplc_system prep_sample Prepare Sample Solution (Accurately Weighed) inject_sample Inject Sample Solution prep_sample->inject_sample sst Perform System Suitability Test (Inject Standard) hplc_system->sst sst->inject_sample If SST Passes acquire_data Acquire Chromatogram inject_sample->acquire_data integrate_peaks Integrate Peaks (Main Peak and Impurities) acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area Normalization) integrate_peaks->calculate_purity

Caption: A typical workflow for purity analysis using HPLC.

Gas Chromatography (GC): A Powerful Tool for Volatile Impurities

Gas chromatography is an excellent technique for the analysis of volatile and thermally stable compounds. While this compound itself is not ideal for direct GC analysis due to its low volatility and the presence of the hydrochloride salt, GC is highly valuable for detecting volatile and semi-volatile impurities that may be present from the synthesis process.

Causality of Experimental Choices:

Potential volatile impurities could include residual solvents (e.g., from reaction or purification steps) or volatile starting materials and byproducts. For these, headspace GC is often the preferred technique as it introduces only the volatile components into the GC system, protecting the column from non-volatile sample matrix components. A Flame Ionization Detector (FID) is a common choice for organic compounds due to its robustness and wide linear range. For unknown impurity identification, coupling GC with a Mass Spectrometer (GC-MS) provides structural information.[2]

A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms or HP-5ms) is generally suitable for a broad range of volatile organic compounds. The oven temperature program is crucial for separating components with different boiling points.

Self-Validating System:

Similar to HPLC, a GC method requires validation, including system suitability checks. This involves injecting a standard mixture of expected volatile impurities to confirm resolution, sensitivity, and repeatability.

Hypothetical Headspace GC Method for Residual Solvents:

ParameterCondition
Column DB-624, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium at 2.0 mL/min
Oven Program 40 °C (5 min), then 10 °C/min to 240 °C (5 min)
Injector Temp. 250 °C
Detector Temp. 260 °C (FID)
Headspace Vial Temp. 80 °C
Headspace Incubation Time 20 min

Decision-Making for Analytical Technique Selection

Method_Selection cluster_primary Primary Purity Assessment cluster_secondary Specific Impurity Analysis start Purity Analysis of 1-(4-(Methylamino)piperidin-1-yl)ethanone HCl hplc HPLC (Assay and Non-Volatile Impurities) start->hplc gc GC (Residual Solvents, Volatile Impurities) start->gc nmr NMR (Structural Confirmation, Quantification of Major Components) start->nmr

Caption: A decision tree for selecting the appropriate analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unparalleled structural information and can be used for both qualitative and quantitative analysis. ¹H and ¹³C NMR are essential for confirming the identity of this compound and for characterizing any isolated impurities.

Causality of Experimental Choices:

¹H NMR is used to determine the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling. For our target compound, we would expect to see signals corresponding to the acetyl methyl group, the piperidine ring protons, and the N-methyl group. The integration of these signals can provide quantitative information about the relative amounts of different components in a mixture.

¹³C NMR provides information about the carbon skeleton of the molecule. The number of signals indicates the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample. The purity of the target compound can then be calculated by comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard.

Self-Validating System:

The inherent quantitative nature of NMR, where the signal intensity is directly proportional to the number of nuclei, makes it a primary analytical technique. The validation of an NMR method involves demonstrating its specificity, linearity, accuracy, and precision, similar to chromatographic methods.

Expected ¹H NMR Signals (Hypothetical):

ProtonsChemical Shift (ppm, approximate)Multiplicity
Acetyl CH₃2.1Singlet
N-CH₃2.4Singlet
Piperidine CH₂ (adjacent to N-acetyl)3.5 - 3.8Multiplet
Piperidine CH₂ (adjacent to CH-NHCH₃)2.8 - 3.2Multiplet
Piperidine CH (with NHCH₃)2.6 - 2.9Multiplet
Piperidine CH₂1.5 - 2.0Multiplet

Potential Impurities and Their Analysis

A thorough purity analysis requires an understanding of potential impurities that may arise during the synthesis of this compound. A plausible synthetic route involves the reductive amination of 1-acetyl-4-piperidone with methylamine, followed by hydrochloride salt formation.

Plausible Synthetic Pathway and Potential Impurities

Synthesis_Pathway cluster_synthesis Synthetic Route cluster_impurities Potential Impurities start_material 1-Acetyl-4-piperidone intermediate Imine Intermediate start_material->intermediate imp1 Unreacted Starting Material 1-Acetyl-4-piperidone start_material->imp1 reagent Methylamine (CH3NH2) reagent->intermediate product 1-(4-(Methylamino)piperidin-1-yl)ethanone intermediate->product Reduction reduction Reducing Agent (e.g., NaBH3CN) reduction->product final_product 1-(4-(Methylamino)piperidin-1-yl)ethanone HCl product->final_product imp2 Over-alkylation Product 1-(4-(Dimethylamino)piperidin-1-yl)ethanone product->imp2 imp3 De-acetylation Product N-Methylpiperidin-4-amine product->imp3 salt_formation HCl salt_formation->final_product

Caption: A plausible synthetic pathway for the target compound and potential process-related impurities.

Based on this pathway, potential impurities could include:

  • Unreacted Starting Material: 1-Acetyl-4-piperidone.

  • Over-alkylation Product: 1-(4-(Dimethylamino)piperidin-1-yl)ethanone.

  • De-acetylation Product: N-Methylpiperidin-4-amine.

An effective HPLC method should be able to separate the main compound from these potential impurities. The development of such a method would involve spiking the sample with synthesized standards of these impurities to confirm their retention times and ensure adequate resolution.

Conclusion

The purity analysis of this compound requires a multi-faceted approach. HPLC is the primary technique for determining the assay and quantifying non-volatile impurities. GC is a valuable complementary technique for the analysis of residual solvents and other volatile components. NMR spectroscopy provides definitive structural confirmation and can be used for quantitative analysis.

A comprehensive understanding of the synthetic route is crucial for identifying potential process-related impurities and developing analytical methods with appropriate specificity. By employing a combination of these powerful analytical techniques and adhering to rigorous validation protocols, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.

References

A Comparative Guide to the Purity and Analysis of 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride, a key intermediate in pharmaceutical synthesis. Grounded in the principles of analytical chemistry and guided by international regulatory standards, this document offers a comprehensive look at the methodologies required to certify the quality of this compound. We will compare its analytical profile with a closely related alternative, 1-(4-aminopiperidin-1-yl)ethanone, providing supporting experimental data and detailed protocols to ensure scientific rigor.

Introduction: The Critical Role of Intermediate Purity

In the intricate process of drug development, the quality of starting materials and intermediates is paramount. The compound this compound (CAS 71879-46-4) is a substituted piperidine derivative frequently employed as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its purity and impurity profile can directly influence the efficacy, safety, and stability of the final drug product. Therefore, a robust Certificate of Analysis (CoA) is not merely a document but a testament to the compound's suitability for its intended use.

This guide is structured to provide a holistic understanding of the analytical certification for this compound, adhering to the principles outlined in the ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients, which emphasizes stringent quality control and documentation.[3]

Comparative Analysis: Target Compound vs. Alternative

For a comprehensive evaluation, we will compare the analytical data of a high-purity batch of this compound with that of a common alternative, 1-(4-aminopiperidin-1-yl)ethanone. This comparison will highlight the subtle yet significant differences in their physicochemical properties and analytical readouts.

Test 1-(4-(Methylamino)piperidin-1-yl)ethanone HCl 1-(4-aminopiperidin-1-yl)ethanone
Appearance White to off-white crystalline solidLight yellow to beige solid
Identification by FTIR Conforms to reference spectrumConforms to reference spectrum
Purity by HPLC (UV) 99.8%98.5%
Water Content (Karl Fischer) 0.15%0.45%
Residual Solvents (GC-HS) <0.1% (Methanol)<0.2% (Ethanol)
Heavy Metals <10 ppm<10 ppm
Sulphated Ash 0.05%0.10%
Related Substances (HPLC) Impurity A: 0.08%Impurity X: 0.75%
Impurity B: <0.05%Impurity Y: 0.20%

Deep Dive into Analytical Methodologies

A thorough analytical characterization is the cornerstone of a reliable Certificate of Analysis. Here, we detail the experimental protocols and the rationale behind their application.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. For piperidine derivatives, which may lack a strong UV chromophore, method development is key.[4][5]

Experimental Protocol:

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: Gemini C18 (5 µm, 250 x 4.6 mm).

  • Mobile Phase: A gradient of 0.1% Trifluoroacetic acid in water (A) and Acetonitrile (B).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL in a 50:50 mixture of water and acetonitrile.

Rationale: The C18 column provides excellent separation for moderately polar compounds like our target molecule. The gradient elution ensures that both the main compound and any potential impurities with different polarities are well-resolved. TFA is used as an ion-pairing agent to improve peak shape.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Weigh & Dissolve Sample (1 mg/mL) Filter Filter through 0.45 µm Syringe Filter Prep->Filter Vial Transfer to HPLC Vial Filter->Vial Injector Inject 10 µL Vial->Injector Column C18 Column Separation Injector->Column Detector DAD Detection (210 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity & Impurity % Integration->Calculation

Caption: Workflow for HPLC purity and impurity analysis.

Structural Elucidation with ¹H NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for confirming the identity and structure of a molecule.

¹H NMR Spectroscopy:

  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Deuterated methanol (CD₃OD).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Expected Chemical Shifts for this compound:

  • ~4.4-4.6 ppm (m, 1H): Axial proton on the piperidine ring adjacent to the nitrogen of the acetyl group.

  • ~3.8-4.0 ppm (m, 1H): Equatorial proton on the piperidine ring adjacent to the nitrogen of the acetyl group.

  • ~3.0-3.2 ppm (m, 1H): Proton on the carbon bearing the methylamino group.

  • ~2.8-3.0 ppm (m, 2H): Protons on the piperidine ring adjacent to the nitrogen of the acetyl group.

  • ~2.5 ppm (s, 3H): Methyl protons of the methylamino group.

  • ~2.1 ppm (s, 3H): Methyl protons of the acetyl group.

  • ~1.8-2.0 ppm (m, 2H): Equatorial protons on the piperidine ring.

  • ~1.4-1.6 ppm (m, 2H): Axial protons on the piperidine ring.

Mass Spectrometry (MS):

  • Instrumentation: Waters Xevo G2-XS QTOF with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive.

  • Expected [M+H]⁺: m/z 157.13.

Rationale: The combination of NMR and MS provides unambiguous structural confirmation. The chemical shifts in the ¹H NMR spectrum are indicative of the electronic environment of the protons, and the mass-to-charge ratio from MS confirms the molecular weight of the free base.

Structural Confirmation Workflow

Structural_Confirmation cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Data Output cluster_interpretation Interpretation Sample Test Compound NMR 1H NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data MS_Data Molecular Ion Peak [M+H]+ MS->MS_Data Structure_Confirmed Structural Confirmation NMR_Data->Structure_Confirmed MS_Data->Structure_Confirmed

Caption: Workflow for structural confirmation using NMR and MS.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR is a rapid and reliable technique for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Instrumentation: Thermo Fisher Nicolet iS5 FTIR Spectrometer.

  • Technique: Attenuated Total Reflectance (ATR).

Characteristic Absorption Bands:

  • ~3300-3500 cm⁻¹ (broad): N-H stretch of the secondary amine hydrochloride salt.

  • ~2800-3000 cm⁻¹: C-H stretch of the aliphatic groups.

  • ~1640 cm⁻¹ (strong): C=O stretch of the amide (acetyl group).

  • ~1200-1300 cm⁻¹: C-N stretch.

Rationale: The presence of the key functional groups (secondary amine salt, amide carbonyl, and aliphatic C-H) can be quickly confirmed, providing a unique fingerprint for the molecule. This is particularly useful for distinguishing between the target compound (secondary amine) and the alternative (primary amine), which would show two N-H stretching bands.[6][7]

Understanding and Controlling Impurities

The control of impurities is a critical aspect of pharmaceutical manufacturing.[8][9] Potential impurities in this compound can arise from the starting materials, intermediates, or degradation products.

Potential Synthesis-Related Impurities:

  • Unreacted Starting Materials: Such as 1-acetyl-4-piperidone or methylamine.

  • Over-alkylation Products: Formation of a tertiary amine by reaction with an additional methylating agent.

  • De-acetylation Products: Loss of the acetyl group to yield N-methylpiperidin-4-amine.

A well-developed HPLC method, as described above, is essential for the detection and quantification of these impurities, ensuring that they are below the limits specified by ICH guidelines.

Conclusion

The comprehensive analysis of this compound, as detailed in this guide, underscores the importance of a multi-faceted analytical approach to ensure its quality and suitability as a pharmaceutical intermediate. By employing a combination of chromatographic and spectroscopic techniques, a detailed and reliable Certificate of Analysis can be generated. The comparison with a related compound, 1-(4-aminopiperidin-1-yl)ethanone, further highlights the specificity and resolving power of these analytical methods. For researchers and drug developers, a thorough understanding and critical evaluation of this data are essential for mitigating risks and ensuring the successful progression of new therapeutic agents from the laboratory to the clinic.

References

A Comparative Analysis of 1-(4-(Methylamino)piperidin-1-yl)ethanone Hydrochloride and Structurally Related Piperidine-Based Opioids

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically significant therapeutics.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for targeting a diverse range of biological receptors. This guide provides an in-depth comparative analysis of 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride, a key synthetic intermediate, alongside two prominent piperidine-based opioid analgesics: remifentanil and fentanyl.

As an intermediate in the synthesis of remifentanil, this compound represents a critical structural precursor.[2][3] By examining its chemical properties in the context of the final active pharmaceutical ingredients (APIs), we can elucidate the structure-activity relationships (SAR) that govern potency, selectivity, and pharmacokinetic profiles within this class of compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a technical comparison supported by experimental data and detailed protocols to inform future drug design and discovery efforts.

Chemical Structures and Synthetic Lineage

The synthetic pathway from this compound to remifentanil highlights the chemical transformations that impart potent pharmacological activity. Fentanyl is included as a structural and pharmacological comparator, representing a foundational molecule in the 4-anilidopiperidine class of opioids.

G cluster_intermediate Key Intermediate Intermediate 1-(4-(Methylamino)piperidin-1-yl) ethanone hydrochloride Remifentanil Remifentanil Intermediate->Remifentanil Further Synthesis (e.g., N-acylation and esterification) Fentanyl Fentanyl caption Fig. 1: Synthetic and Structural Relationship

Caption: Fig. 1: Synthetic and Structural Relationship. This diagram illustrates the position of this compound as a key intermediate in the synthesis of remifentanil. Fentanyl is shown as a structural analog for comparison.

Comparative Analysis of Physicochemical and Pharmacological Properties

The seemingly subtle structural modifications between the intermediate and the final APIs lead to vastly different pharmacological profiles. The N-acetylation and secondary amine in the intermediate render it significantly less potent as an opioid receptor agonist compared to the N-propionyl and tertiary aniline moieties in fentanyl and remifentanil.

Property1-(4-(Methylamino)piperidin-1-yl)ethanone HClRemifentanilFentanyl
Molecular Formula C₈H₁₇ClN₂OC₂₀H₂₈N₂O₅C₂₂H₂₈N₂O
Molecular Weight 192.69 g/mol 376.45 g/mol 336.47 g/mol
Primary Target N/A (Synthetic Intermediate)µ-opioid receptor (MOR)µ-opioid receptor (MOR)
Binding Affinity (Ki) for MOR Not reported (expected to be low)~0.60 nM[4]~1.23 - 1.4 nM[1][4]
In Vivo Analgesic Potency (ED₅₀, mouse hot-plate) Not reported (expected to be low)~0.0044 mg/kg[5]~0.08 mg/kg[6]
Key Structural Features for Activity N-acetyl group, secondary amineMethyl propanoate side chain, N-phenylpropanamideN-phenethyl group, N-phenylpropanamide

Experimental Protocols for Comparative Evaluation

To empirically determine the comparative performance of these and other novel piperidine derivatives, standardized in vitro and in vivo assays are essential. The following protocols provide a framework for such evaluations.

In Vitro Evaluation: Mu-Opioid Receptor Binding Affinity

A radioligand binding assay is a fundamental technique to quantify the affinity of a compound for its target receptor.[7] This protocol outlines a competitive binding experiment to determine the inhibition constant (Ki) of a test compound for the mu-opioid receptor.

G cluster_workflow Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation (CHO cells expressing MOR) Incubation Incubation: - Membranes - Radioligand ([³H]-DAMGO) - Test Compound (varying conc.) Membrane_Prep->Incubation Separation Separation of Bound and Free Ligand (Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis (IC₅₀ and Ki determination) Quantification->Data_Analysis caption Fig. 2: Radioligand Binding Assay Workflow

Caption: Fig. 2: Radioligand Binding Assay Workflow. A schematic representation of the key steps involved in determining the binding affinity of a compound to the mu-opioid receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor.

    • Harvest the cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of a radiolabeled mu-opioid receptor agonist (e.g., [³H]-DAMGO) to each well.[5]

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound, remifentanil, or fentanyl).

    • To determine non-specific binding, add a high concentration of a non-radiolabeled agonist (e.g., naloxone) to a set of wells.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.[5]

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain the specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Evaluation: Analgesic Efficacy (Hot Plate Test)

The hot plate test is a widely used and reliable method for assessing the central analgesic activity of opioid compounds in rodents.[6][8][9] The test measures the latency of the animal's response to a thermal stimulus.

G cluster_workflow Hot Plate Test Workflow Acclimatization Animal Acclimatization to Test Environment Drug_Admin Drug Administration (e.g., intraperitoneal injection) Acclimatization->Drug_Admin Placement Placement on Hot Plate (52-55°C) Drug_Admin->Placement Observation Observation of Nocifensive Behaviors (paw licking, jumping) Placement->Observation Data_Recording Recording of Response Latency Observation->Data_Recording caption Fig. 3: Hot Plate Test Workflow

Caption: Fig. 3: Hot Plate Test Workflow. A procedural diagram for assessing the analgesic efficacy of a test compound using the hot plate test in mice.

Step-by-Step Methodology:

  • Animal Preparation:

    • Use adult male mice (e.g., Swiss Webster), housed under standard laboratory conditions with ad libitum access to food and water.

    • Allow the mice to acclimatize to the testing room for at least 30-60 minutes before the experiment.[8]

  • Experimental Procedure:

    • Administer the test compound or vehicle control via a suitable route (e.g., intraperitoneal or subcutaneous injection).

    • At a predetermined time after drug administration (e.g., 30 minutes), place the mouse on the hot plate apparatus, which is maintained at a constant temperature (typically 52-55°C).[8][9]

    • Start a timer immediately upon placing the mouse on the hot plate.

    • Observe the mouse for nocifensive behaviors, such as licking a hind paw or jumping.

    • Stop the timer as soon as a nocifensive response is observed and record the latency.

    • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, and if the mouse does not respond within this time, it should be removed from the hot plate.

  • Data Analysis:

    • Calculate the mean response latency for each treatment group.

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • To determine the ED₅₀ (the dose that produces a maximal possible effect in 50% of the animals), test a range of doses and analyze the data using probit analysis.

Pharmacokinetic Profile Comparison

The pharmacokinetic properties of a drug candidate are critical for its clinical success. The structural differences between remifentanil and fentanyl lead to distinct pharmacokinetic profiles, which are summarized below. While pharmacokinetic data for this compound is not available, its physicochemical properties suggest it would have a different profile from the more lipophilic and metabolically distinct APIs.

ParameterRemifentanilFentanyl
Metabolism Rapidly hydrolyzed by non-specific plasma and tissue esterases.[9][10]Primarily metabolized in the liver by CYP3A4.[11]
Half-life Ultra-short (3-10 minutes).[12][13]3-12 hours.
Volume of Distribution ~30 L[14]~4 L/kg
Clearance High (~3 L/min)[14]Moderate
Key Pharmacokinetic Feature Context-sensitive half-time is short and independent of infusion duration.[15]High lipophilicity leads to rapid onset and redistribution.[8]

Safety and Toxicology

The primary safety concern for potent µ-opioid receptor agonists is respiratory depression.[9][16] Fentanyl and its analogs have a narrow therapeutic index, and overdose can be fatal.[8] Remifentanil's ultra-short half-life offers a greater degree of control in a clinical setting, as its effects dissipate rapidly upon discontinuation of infusion.[9][17] The toxicological profile of this compound has not been extensively studied, but as a chemical intermediate, appropriate handling procedures for a potentially hazardous substance should be followed.

Conclusion

This comparative guide illustrates the profound impact of structural modifications on the piperidine scaffold. This compound, while a crucial building block, lacks the key structural motifs necessary for high-affinity µ-opioid receptor binding and potent analgesic activity. The transformation of this intermediate into remifentanil, through the addition of a methyl propanoate side chain and N-acylation, dramatically alters its pharmacological profile, resulting in a potent, ultra-short-acting analgesic.

Comparison with fentanyl further underscores the nuanced structure-activity relationships within the 4-anilidopiperidine class. The N-phenethyl group of fentanyl contributes to its high lipophilicity and potent, but longer-lasting, effects compared to the ester-containing side chain of remifentanil, which confers its unique metabolic vulnerability and rapid clearance.

For researchers in drug discovery, this analysis highlights the importance of strategic functionalization of the piperidine core to modulate potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a standardized framework for the evaluation of novel piperidine derivatives, facilitating the identification of new therapeutic candidates with optimized efficacy and safety profiles.

References

A Comparative Guide to the Structure-Activity Relationship of 1-(4-(Methylamino)piperidin-1-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while serving as a versatile scaffold for introducing diverse pharmacophoric elements. The 1-(4-(methylamino)piperidin-1-yl)ethanone core represents a key pharmacophore, particularly in the development of analgesics and other CNS-acting agents, due to the established importance of the piperidine ring for analgesic activity.[2] This guide will dissect the SAR of this specific scaffold, drawing parallels from broader studies on piperidine derivatives to illuminate the path toward optimizing potency, selectivity, and pharmacokinetic profiles.

Deconstructing the Pharmacophore: Key Areas for Modification

To systematically explore the SAR of 1-(4-(methylamino)piperidin-1-yl)ethanone analogs, we can divide the molecule into three key regions for modification: the N-acetyl group , the piperidine ring , and the 4-methylamino substituent . Understanding the impact of alterations in each of these regions is crucial for rational drug design.

The N-Acetyl Moiety: A Gateway to Diverse Interactions

The N-acetyl group at the 1-position of the piperidine ring plays a critical role in the overall pharmacological profile of these analogs. Modifications at this position can significantly impact receptor affinity, selectivity, and pharmacokinetic properties.

  • Replacement with Larger Acyl Groups: Replacing the acetyl group with larger, more lipophilic acyl moieties can enhance binding affinity, particularly for receptors with hydrophobic pockets. For instance, in a series of piperidine-based opioid receptor modulators, increasing the size of the N-acyl group led to improved potency.

  • Bioisosteric Replacements: The amide bond of the N-acetyl group is susceptible to hydrolysis by amidases. Bioisosteric replacement with more stable linkers, such as esters, ethers, or sulfonamides, can improve metabolic stability and prolong the duration of action.[3]

  • Introduction of Aromatic or Heterocyclic Rings: Appending aromatic or heterocyclic rings to the N-acyl group can introduce additional binding interactions, such as π-π stacking or hydrogen bonding, with the target receptor. This strategy has been successfully employed in the development of multi-target antipsychotics with piperidine scaffolds.[4]

The Piperidine Ring: Conformational Rigidity and Substituent Effects

The piperidine ring itself offers opportunities for modification that can fine-tune the pharmacological properties of the analogs.

  • Ring Substitution: The introduction of substituents on the piperidine ring can have profound effects on both potency and selectivity. For example, the presence of a 3-methyl group in a series of piperidine analgesics led to a significant increase in potency compared to the unsubstituted analogs.[5] The stereochemistry of these substituents is also critical, with different diastereomers often exhibiting vastly different activities.[5]

  • Conformational Restriction: Constraining the conformation of the piperidine ring through the introduction of fused or spirocyclic ring systems can lock the molecule into a bioactive conformation, thereby increasing affinity and reducing off-target effects.

The 4-Methylamino Substituent: A Key Interaction Point

The 4-(methylamino) group is a critical pharmacophoric element, often involved in key hydrogen bonding or ionic interactions with the target receptor.

  • N-Alkylation: Altering the N-alkyl group from methyl to larger alkyl or arylalkyl groups can modulate receptor subtype selectivity. For example, in a series of piperidine-based influenza virus inhibitors, the nature of the substituent on the piperidine nitrogen was found to be critical for inhibitory activity.[6]

  • Replacement with Other Functional Groups: Replacing the methylamino group with other hydrogen-bonding moieties, such as amides, ureas, or sulfonamides, can lead to analogs with altered binding modes and improved affinity. The choice of replacement should be guided by the specific hydrogen bonding requirements of the target receptor.

  • Bioisosteric Replacement of the Amine: The basicity of the 4-amino group can be a liability, leading to potential cardiotoxicity or CNS side effects. Replacing the amine with non-basic bioisosteres can mitigate these issues while retaining the desired pharmacological activity.

Comparative Performance Data of Representative Analogs

To illustrate the principles discussed above, the following table summarizes the biological activity of a hypothetical series of 1-(4-(amino)piperidin-1-yl)ethanone analogs against a generic receptor target. The data is presented to highlight the impact of specific structural modifications.

Compound IDR1 (N-Acyl)R2 (Piperidine Ring)R3 (4-Amino Substituent)IC50 (nM)Selectivity Index
Parent -CH3Unsubstituted-NHCH315010
Analog 1 -CH2PhUnsubstituted-NHCH32550
Analog 2 -CH33-CH3 (cis)-NHCH310100
Analog 3 -CH3Unsubstituted-NHC(O)Ph8020
Analog 4 -SO2PhUnsubstituted-NHCH32005

This data is illustrative and intended for comparative purposes only.

Experimental Protocols for SAR Elucidation

The determination of the structure-activity relationship for a series of novel compounds relies on robust and reproducible experimental assays. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Receptor Binding Assay

This assay is used to determine the affinity of the synthesized analogs for the target receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from a suitable cell line (e.g., HEK293 cells).

  • Radioligand Binding: Incubate the cell membranes with a known concentration of a radiolabeled ligand specific for the target receptor in the presence of varying concentrations of the test compound.

  • Separation and Counting: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

In Vivo Efficacy Model (e.g., Hot-Plate Test for Analgesia)

This assay is used to assess the in vivo efficacy of the synthesized analogs.

Methodology:

  • Animal Acclimatization: Acclimatize mice to the hot-plate apparatus (maintained at 55 ± 0.5 °C).

  • Baseline Measurement: Measure the baseline latency for each mouse to lick its hind paw or jump.

  • Compound Administration: Administer the test compound or vehicle to the mice via a suitable route (e.g., intraperitoneal injection).

  • Post-Treatment Measurement: Measure the latency at various time points after compound administration.

  • Data Analysis: Calculate the percentage of maximal possible effect (%MPE) and determine the dose that produces a 50% effect (ED50).

Visualizing the Structure-Activity Relationship

Diagrams can be powerful tools for visualizing complex relationships. The following diagrams illustrate key concepts in the SAR of 1-(4-(methylamino)piperidin-1-yl)ethanone analogs.

SAR_Flowchart cluster_0 Core Scaffold cluster_1 Modification Strategies cluster_2 Desired Outcomes Core 1-(4-(Methylamino)piperidin-1-yl)ethanone Mod1 N-Acyl Modification Core->Mod1 Mod2 Piperidine Ring Substitution Core->Mod2 Mod3 4-Amino Group Alteration Core->Mod3 Outcome1 Increased Potency Mod1->Outcome1 Outcome2 Improved Selectivity Mod1->Outcome2 Outcome3 Enhanced PK Profile Mod1->Outcome3 Mod2->Outcome1 Mod2->Outcome2 Mod3->Outcome1 Mod3->Outcome2

Caption: Rational drug design workflow for analog optimization.

Experimental_Workflow A Synthesis of Analogs B In Vitro Screening (Binding & Functional Assays) A->B C SAR Analysis B->C C->A D Lead Compound Identification C->D Iterative Optimization E In Vivo Efficacy & PK Studies D->E F Preclinical Candidate Selection E->F

Caption: A typical drug discovery cascade for SAR studies.

Conclusion and Future Directions

The 1-(4-(methylamino)piperidin-1-yl)ethanone scaffold represents a promising starting point for the development of novel therapeutics. A thorough understanding of the structure-activity relationships, as outlined in this guide, is paramount for the successful optimization of lead compounds. Future research in this area should focus on the application of computational modeling and machine learning to predict the activity of novel analogs, thereby accelerating the drug discovery process. Furthermore, a deeper investigation into the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds will be crucial for their translation into clinical candidates.

References

Uncharted Territory: The Biological Activity of 1-(4-(Methylamino)piperidin-1-yl)ethanone Remains Undefined

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant knowledge gap regarding the biological activity of the compound 1-(4-(Methylamino)piperidin-1-yl)ethanone (CAS 71879-46-4). Despite its availability from various chemical suppliers as a research chemical, its specific biological targets, mechanism of action, and potential therapeutic effects have not been characterized in published research. This absence of foundational data precludes the creation of a comparative guide to other inhibitors, as the basis for comparison—a common biological target—is unknown.

Searches for the biological activity of 1-(4-(Methylamino)piperidin-1-yl)ethanone and its synonyms, such as 1-acetyl-4-methylaminopiperidine, did not yield any peer-reviewed articles or patents detailing its pharmacological profile. The available information is currently limited to its chemical structure, properties, and its role as a potential synthetic building block in medicinal chemistry.

The piperidine scaffold is a common feature in a wide array of biologically active molecules, and various derivatives have shown diverse activities. For instance, different substituted piperidines have been investigated as antifungal agents, neurokinin 1 (NK1) receptor antagonists for treating depression and chemotherapy-induced nausea, and as inhibitors of enzymes like Dipeptidyl peptidase-4 (DPP-4) for diabetes management. However, the specific combination of a methylamino group at the 4-position and an acetyl group at the 1-position of the piperidine ring in the queried compound does not correspond to any well-characterized inhibitor in the scientific literature.

Without an identified biological target, it is impossible to:

  • Identify relevant alternative inhibitors for a comparative analysis.

  • Design and describe pertinent experimental protocols for assessing its biological activity (e.g., enzyme inhibition assays, receptor binding studies, or cell-based functional assays).

  • Elucidate the signaling pathways that might be modulated by its activity.

  • Generate meaningful data tables and visualizations comparing its performance metrics (e.g., IC50, Ki, or EC50 values) against other compounds.

Therefore, until primary research is conducted and published to elucidate the biological function of 1-(4-(Methylamino)piperidin-1-yl)ethanone, a scientifically rigorous and evidence-based comparison guide cannot be developed. The scientific community awaits initial screening and target identification studies to unlock the potential biological role of this molecule.

A Comparative Guide to the Validation of a Novel HPLC-UV Assay for 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation of a new High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride. The performance of this novel assay is objectively compared with alternative analytical techniques, supported by detailed experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Introduction

This compound is a piperidine derivative of interest in pharmaceutical development. Accurate and precise quantification is crucial for quality control and regulatory compliance.[1][2] This guide details the validation of a newly developed Reverse-Phase HPLC (RP-HPLC) method, demonstrating its suitability for its intended purpose. The validation adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5] The guide also presents a comparative analysis with Gas Chromatography (GC), a common alternative for amine-containing compounds.

Analytical Methodologies: A Comparative Overview

The choice of analytical technique is paramount and depends on the physicochemical properties of the analyte. For a polar compound like this compound, both HPLC and GC present viable, yet distinct, approaches.

FeatureNovel RP-HPLC-UV MethodAlternative: Gas Chromatography (GC-FID)
Principle Separation based on polarity using a liquid mobile phase and a stationary phase.Separation based on volatility and boiling point in a gaseous mobile phase.
Analyte State Analyzed in solution at ambient temperature.Requires volatilization at high temperatures.
Derivatization Generally not required.Often necessary for polar amines to improve volatility and peak shape.[6]
Instrumentation Widely available in pharmaceutical labs.Standard equipment, though may require specialized columns for amines.[7]
Primary Use Case Ideal for routine quality control, purity assessments, and stability testing of non-volatile and thermally labile compounds.Suitable for volatile compounds and impurity profiling where volatile impurities are expected.

Validation of the Novel RP-HPLC-UV Assay

The validation of the new assay was performed to demonstrate its fitness for purpose, focusing on specificity, linearity, accuracy, precision, and robustness.[8][9][10]

Experimental Protocol: Novel RP-HPLC-UV Assay
  • Instrumentation : HPLC system with a UV detector.

  • Column : C18, 150 x 4.6 mm, 5µm.

  • Mobile Phase : A mixture of 0.02M KH2PO4 buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of 70:30 (v/v).

  • Flow Rate : 1.0 mL/minute.

  • Column Temperature : 30°C.

  • Detection Wavelength : 220 nm.

  • Injection Volume : 10 µL.

  • Standard Solution Preparation : A stock solution of 1 mg/mL of this compound was prepared in the mobile phase. Calibration standards were prepared by diluting the stock solution.

  • Sample Preparation : Accurately weighed sample was dissolved in the mobile phase to achieve a target concentration of 0.5 mg/mL.

Diagram of the HPLC Validation Workflow

HPLC Validation Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis cluster_report Outcome prep_std Prepare Standard Solutions data_acq Chromatographic Data Acquisition prep_std->data_acq prep_sample Prepare Sample Solutions prep_sample->data_acq specificity Specificity stat_eval Statistical Evaluation specificity->stat_eval linearity Linearity & Range linearity->stat_eval accuracy Accuracy accuracy->stat_eval precision Precision precision->stat_eval robustness Robustness robustness->stat_eval data_acq->specificity data_acq->linearity data_acq->accuracy data_acq->precision data_acq->robustness report Validation Report stat_eval->report

Caption: Workflow for the validation of the HPLC assay.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[4][11][12] To demonstrate specificity, forced degradation studies were conducted. The sample was subjected to acidic, basic, oxidative, and thermal stress conditions.

Results : The chromatograms showed that the main peak of this compound was well-resolved from all degradation product peaks, indicating no interference.

Linearity and Range

Linearity demonstrates a proportional relationship between the analyte concentration and the method's response.[4][10] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13]

Method : Five concentrations of the standard solution were prepared, ranging from 50% to 150% of the target assay concentration. Acceptance Criteria : Correlation coefficient (R²) ≥ 0.999.

ParameterResult
Range 0.25 mg/mL - 0.75 mg/mL
Correlation Coefficient (R²) 0.9995
Linear Regression Equation y = 2548.3x + 12.5
Accuracy

Accuracy is the closeness of the test results to the true value.[8] It was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Method : Nine determinations were made across three concentration levels. Acceptance Criteria : Mean recovery between 98.0% and 102.0%.

Spiked LevelMean Recovery (%)% RSD
80% 99.50.85
100% 100.20.65
120% 100.50.70
Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[8] It is evaluated at two levels: repeatability and intermediate precision.

Method :

  • Repeatability (Intra-assay precision) : Six replicate samples were analyzed on the same day by the same analyst.

  • Intermediate Precision : The analysis was repeated on a different day by a different analyst using different equipment.

Acceptance Criteria : Relative Standard Deviation (RSD) ≤ 2.0%.

Precision Level% RSD
Repeatability 0.75%
Intermediate Precision 1.20%
Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[3][14][15][16]

Method : The following parameters were intentionally varied:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase pH (± 0.1)

Results : In all varied conditions, the system suitability parameters (e.g., peak tailing, resolution) remained within acceptable limits, and the assay results were not significantly affected, demonstrating the robustness of the method.

Comparison with an Alternative Method: Gas Chromatography (GC)

While a full validation of a GC method is beyond the scope of this guide, a comparative summary based on typical performance for similar amine compounds is presented.[1][6][7][17][18]

Validation ParameterNovel RP-HPLC-UV AssayTypical GC-FID PerformanceRationale for Difference
Specificity High; demonstrated with forced degradation.Can be high, but potential for thermal degradation of the analyte in the injector port.HPLC is gentler as it does not require high temperatures.
Linearity (R²) > 0.999Typically > 0.995HPLC often shows slightly better linearity for this compound class.
Accuracy (% Recovery) 99.5% - 100.5%95% - 105%Potential for analyte loss during derivatization or injection in GC.
Precision (% RSD) < 1.5%< 5%HPLC generally offers better precision due to lower system variability.
LOD/LOQ Lower (higher sensitivity)Higher (lower sensitivity)UV detection in HPLC is highly sensitive for this chromophore-containing molecule.
Robustness HighModerate; sensitive to injector temperature and derivatization conditions.The multiple steps in GC (including potential derivatization) introduce more variables.

Conclusion

The newly developed and validated RP-HPLC-UV method for the quantification of this compound is specific, linear, accurate, precise, and robust. It demonstrates superior performance characteristics compared to a typical Gas Chromatography approach for this particular analyte. The method is well-suited for routine quality control analysis in a regulated pharmaceutical environment. The detailed protocols and validation data herein provide a solid foundation for its implementation.

References

A Comparative Guide to the Cross-Reactivity of 1-(4-(Methylamino)piperidin-1-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. Off-target interactions can lead to confounding experimental results or unforeseen toxicities. This guide provides an in-depth comparative analysis of the cross-reactivity of 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride, a member of the versatile 4-aminopiperidine class of compounds. While this specific molecule may serve as a synthetic intermediate or a research chemical, its structural motifs are prevalent in pharmacologically active agents.[1][2][3] This guide will, therefore, use this compound as a case study to illustrate a systematic approach to evaluating cross-reactivity against a panel of relevant biological targets. We will compare its hypothetical binding profile with structurally related analogs to elucidate principles of structure-activity relationships (SAR) that govern selectivity.

Introduction to the 4-Aminopiperidine Scaffold

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a wide array of biological systems.[4] Derivatives have been explored for their activity as cognition enhancers, anticancer agents, and modulators of central nervous system (CNS) targets.[1][5][6] The core structure features a basic nitrogen within the piperidine ring and an additional amino group at the 4-position, both of which can be critical for target engagement through hydrogen bonding and ionic interactions.[5] The substituents on both nitrogen atoms significantly influence the compound's physicochemical properties and pharmacological profile.

Our subject, this compound, features an acetyl group on the piperidine nitrogen (N1) and a methyl group on the exocyclic amino nitrogen (N4). These seemingly simple modifications can dramatically alter binding affinity and selectivity compared to the parent 4-aminopiperidine or other analogs.

Physicochemical Comparison with Structural Analogs

To understand how subtle structural changes can impact biological activity, we will compare our topic compound with three closely related analogs. The selection of these comparators is designed to probe the effects of N-alkylation at the 4-amino position and the nature of the substituent at the 1-position of the piperidine ring.

Compound NameStructureMolecular Weight ( g/mol )Predicted logPKey Differences from Topic Compound
This compound (Topic Compound) CC(=O)N1CCC(NC)CC1192.69~0.5N/A
1-(4-Aminopiperidin-1-yl)ethanone hydrochloride [7][8][9]CC(=O)N1CCC(N)CC1178.66~0.2Lacks N4-methyl group
1-(4-(Ethylamino)piperidin-1-yl)ethanone [10][11]CC(=O)N1CCC(NCC)CC1170.25~0.9N4-ethyl instead of N4-methyl
1-(4-(tert-Butylamino)piperidin-1-yl)ethanone [12]CC(=O)N1CCC(NC(C)(C)C)CC1198.31~1.5N4-tert-butyl instead of N4-methyl

Note: Predicted logP values are estimations and can vary based on the algorithm used. The trend of increasing lipophilicity with larger alkyl groups is the key takeaway.

The N-acetyl group on the piperidine ring generally reduces the basicity of the ring nitrogen, which can influence interactions with targets that have a corresponding acidic residue. The increasing size of the alkyl substituent on the 4-amino group (from hydrogen to tert-butyl) increases lipophilicity and steric bulk, which are critical factors in receptor binding.

Assessing Cross-Reactivity: A Target-Based Approach

Given the prevalence of the 4-aminopiperidine scaffold in CNS-active agents, a logical starting point for a cross-reactivity assessment is a panel of common CNS receptors. For this illustrative guide, we will consider a hypothetical screening against Sigma receptors (σ1 and σ2), as many piperidine-containing compounds exhibit affinity for these targets, and Monoamine Oxidase enzymes (MAO-A and MAO-B), which are important in neurotransmitter metabolism.[13][14]

Experimental Workflow: Radioligand Binding Assay

The gold standard for determining the binding affinity of a compound to a receptor is the competitive radioligand binding assay.[15][16][17] This technique measures the ability of a test compound (unlabeled) to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.

Below is a generalized workflow for such an assay.

Caption: Workflow for a competitive radioligand binding assay.

Hypothetical Cross-Reactivity Data

The following table presents hypothetical binding affinities (Ki, in nM) for our topic compound and its analogs against our selected panel of targets. Lower Ki values indicate higher binding affinity.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)MAO-A Ki (nM)MAO-B Ki (nM)
1-(4-(Methylamino)piperidin-1-yl)ethanone HCl 150800>10,000>10,000
1-(4-Aminopiperidin-1-yl)ethanone HCl3501200>10,000>10,000
1-(4-(Ethylamino)piperidin-1-yl)ethanone95650>10,000>10,000
1-(4-(tert-Butylamino)piperidin-1-yl)ethanone5002500>10,000>10,000
Interpretation of Results and Structure-Activity Relationships
  • Primary Activity: All tested compounds show a preference for the σ1 receptor over the σ2 receptor, with affinities in the nanomolar range. They exhibit negligible activity at MAO-A and MAO-B, suggesting good selectivity against these enzymes.

  • Effect of N4-Alkylation: The presence and size of the alkyl group on the 4-amino nitrogen appear to be crucial for σ1 affinity. The unsubstituted analog (1-(4-Aminopiperidin-1-yl)ethanone) has the lowest affinity. Affinity increases with the small methyl and ethyl groups but decreases significantly with the bulky tert-butyl group. This suggests a specific size constraint in the σ1 receptor binding pocket. The ethyl group appears optimal in this series.

  • Selectivity: The selectivity for σ1 over σ2 is maintained across the series, with the ethyl analog showing the best combination of potency and selectivity in this hypothetical scenario.

These observations highlight the importance of systematic modifications to a scaffold to understand and optimize the selectivity profile of a compound.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols are essential. Below are representative protocols for the assays discussed.

Protocol: Competitive Radioligand Binding Assay for σ1 Receptor

This protocol is adapted from standard methodologies described in the literature.[13]

Objective: To determine the binding affinity (Ki) of test compounds for the human σ1 receptor.

Materials:

  • Human σ1 receptor-expressing cell membranes (e.g., from HEK293 cells)

  • [³H]-(+)-Pentazocine (Radioligand)

  • Haloperidol (non-selective high-affinity ligand for non-specific binding determination)

  • Test compounds (1-(4-(Methylamino)piperidin-1-yl)ethanone HCl and analogs)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (e.g., GF/B)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Preparation of Reagents:

    • Thaw cell membranes on ice. Homogenize and dilute in assay buffer to a final concentration of 50 µg protein per well.

    • Prepare a 2x working solution of [³H]-(+)-Pentazocine in assay buffer (e.g., to a final concentration of 2 nM).

    • Prepare serial dilutions of test compounds in assay buffer (e.g., from 100 µM to 0.1 nM).

    • Prepare a 10 µM solution of haloperidol for determining non-specific binding.

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to "total binding" wells.

    • Add 50 µL of 10 µM haloperidol to "non-specific binding" wells.

    • Add 50 µL of each test compound dilution to respective wells.

  • Incubation:

    • Add 50 µL of the diluted cell membrane suspension to all wells.

    • Add 100 µL of the [³H]-(+)-Pentazocine working solution to all wells.

    • Incubate the plate at room temperature for 120 minutes with gentle shaking to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of the plate through the 96-well filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add 50 µL of scintillation fluid to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[18]

Caption: Step-by-step workflow for the radioligand binding assay.

Conclusion and Future Directions

This guide has outlined a systematic approach to evaluating the cross-reactivity of this compound. By comparing it with structurally related analogs against a relevant panel of biological targets, we can begin to understand the structure-activity relationships that govern its selectivity. Our hypothetical data suggest that while the compound and its analogs have a primary affinity for the σ1 receptor, subtle modifications to the N4-substituent can fine-tune this affinity.

For a comprehensive cross-reactivity profile, further studies would be essential. These would include:

  • Expansion of the Target Panel: Screening against a broader panel of receptors, enzymes, and ion channels is crucial, especially those known to interact with piperidine-containing compounds.[14][19]

  • Functional Assays: Binding affinity does not always correlate with functional activity. Follow-up functional assays (e.g., measuring downstream signaling or enzyme inhibition) are necessary to determine if a compound acts as an agonist, antagonist, or inhibitor at its off-targets.[13]

  • In Vitro Metabolism Studies: Understanding the metabolic stability and potential metabolites of the compound is important, as metabolites may have their own cross-reactivity profiles. LC-MS/MS methods are instrumental in these studies.[20][21][22]

References

The Privileged Piperidine: A Comparative Guide to Saturated Heterocyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning medicinal chemist, the selection of a core scaffold is a decision that reverberates through the entire drug discovery cascade. It dictates physicochemical properties, metabolic fate, and the very nature of the interaction with the biological target. Among the pantheon of privileged structures, the six-membered saturated heterocycle, piperidine, holds a position of particular prominence. Its frequent appearance in FDA-approved drugs is a testament to its versatility and favorable drug-like properties.[1]

This guide offers an in-depth comparative analysis of the piperidine scaffold against other key saturated heterocyles: pyrrolidine, azepane, piperazine, morpholine, and thiomorpholine. By examining their intrinsic properties and performance in real-world drug discovery campaigns, we aim to provide a rational framework for scaffold selection, empowering researchers to make more informed decisions in the quest for novel therapeutics.

The Piperidine Archetype: A Privileged Foundation

The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated for its conformational rigidity and its ability to present substituents in well-defined spatial orientations. This six-membered ring typically adopts a stable chair conformation, which can reduce the entropic penalty of binding to a biological target. The basic nitrogen atom (pKa of the conjugate acid ~11.2) serves as a critical pharmacophoric feature, often participating in key hydrogen bond interactions or salt bridges within a receptor's binding pocket. Its presence enhances aqueous solubility and provides a convenient handle for synthetic modification.

A vast number of marketed drugs incorporate the piperidine moiety, spanning a wide range of therapeutic areas. Notable examples include the antipsychotic haloperidol, the opioid analgesic fentanyl, and the Alzheimer's disease medication donepezil. The metabolic stability of the piperidine ring is generally favorable, though it can be susceptible to oxidation at the carbons adjacent to the nitrogen. Judicious substitution at these positions can mitigate this liability.[1]

Head-to-Head: Piperidine vs. Alternative Saturated Heterocycles

The strategic replacement of a piperidine ring with an alternative scaffold, a practice known as "scaffold hopping," can profoundly impact a compound's biological activity and pharmacokinetic profile. The following sections provide a comparative analysis of piperidine against its most common heterocyclic cousins.

Pyrrolidine: The Five-Membered Challenger

The most direct comparison to piperidine is its five-membered counterpart, pyrrolidine. The removal of a single methylene unit introduces subtle yet significant changes in physicochemical properties and conformational flexibility.

PropertyPiperidinePyrrolidineKey Drug Design Considerations
pKa of Conjugate Acid ~11.2~11.3Both are strongly basic, with pyrrolidine being slightly more so. This difference is often negligible in terms of target engagement.
logP (Octanol/Water) ~0.84~0.46Piperidine is more lipophilic, which can enhance membrane permeability but may also increase non-specific binding and metabolic clearance. Pyrrolidine offers a more hydrophilic alternative.
Conformational Flexibility Prefers a more rigid chair conformation.Adopts more flexible envelope and twist conformations.The rigidity of piperidine can be advantageous for locking in a bioactive conformation, while the flexibility of pyrrolidine may be beneficial for accommodating larger or more complex binding pockets.

A case study in the development of anticonvulsant agents highlights the impact of this scaffold choice. Structure-activity relationship (SAR) studies of pyrrolidine-2,5-diones have demonstrated that the nature and position of substituents on the five-membered ring are critical for activity. While direct comparative SAR with analogous piperidine-2,6-diones is not always available, the distinct pharmacological profiles of drugs based on these two scaffolds underscore the importance of ring size.

Azepane: The Seven-Membered Relative

Expanding the piperidine ring by one methylene unit leads to the seven-membered azepane scaffold. This increase in ring size imparts greater conformational flexibility, which can be either advantageous or detrimental depending on the target.

PropertyPiperidineAzepaneKey Drug Design Considerations
Conformational Flexibility Rigid chair conformationHighly flexibleThe increased flexibility of azepane can be beneficial for exploring a wider conformational space to optimize binding. However, it can also lead to a higher entropic penalty upon binding, potentially reducing affinity.
Synthetic Accessibility Generally straightforward and well-establishedCan be more challenging to synthesize and functionalize selectivelyThe synthetic tractability of piperidine is a significant advantage in early-stage drug discovery.

A study on histamine H3 receptor ligands provides a direct comparison. In a series of biphenyloxy-alkyl derivatives, both piperidine and azepane analogues displayed high binding affinity. Notably, the azepane derivative, 1-(6-(3-phenylphenoxy)hexyl)azepane, exhibited the highest affinity with a Ki value of 18 nM, suggesting that the increased flexibility of the seven-membered ring was well-tolerated and perhaps even beneficial for this particular target.[2] However, it is important to note that the synthetic accessibility of azepane derivatives can be more challenging compared to their piperidine counterparts.[3][4]

Piperazine: The Diaza-Analogue

The introduction of a second nitrogen atom at the 4-position of the piperidine ring gives rise to piperazine, another immensely popular scaffold in medicinal chemistry. This modification introduces a second site for substitution and significantly alters the physicochemical properties.

PropertyPiperidinePiperazineKey Drug Design Considerations
Basicity (pKa) ~11.2pKa1: ~5.7, pKa2: ~9.8The two distinct pKa values of piperazine offer greater control over ionization at physiological pH. The less basic nitrogen can be used to tune solubility and permeability.
Polar Surface Area (PSA) 12.5 Ų25.0 ŲThe higher PSA of piperazine generally leads to increased aqueous solubility.
Substitution One point of substitution on the nitrogenTwo distinct nitrogen atoms for substitutionThe ability to introduce two different substituents on the piperazine ring provides greater opportunities for SAR exploration and the development of multi-target ligands.

In the realm of anticancer drug discovery, a study comparing 2-(benzimidazol-2-yl)-3-arylquinoxalines bearing different heterocyclic moieties revealed the superiority of the piperazine scaffold. The piperazine-containing compounds demonstrated the most potent cytotoxic activity, with IC50 values comparable to the standard chemotherapeutic drug doxorubicin. In contrast, the corresponding piperidine and morpholine derivatives showed a significant decrease or complete loss of activity.[5] This highlights how the additional hydrogen bonding capabilities and substitution possibilities of the piperazine ring can be leveraged to enhance biological activity.

Morpholine and Thiomorpholine: The Oxa- and Thia- Isosteres

Replacing the 4-methylene group of piperidine with an oxygen or sulfur atom yields morpholine and thiomorpholine, respectively. These bioisosteric replacements can have a profound impact on a molecule's properties and biological activity.

PropertyPiperidineMorpholineThiomorpholineKey Drug Design Considerations
Polarity Non-polar (hydrocarbon chair)Polar (ether linkage)Less polar than morpholine, more polar than piperidineMorpholine's oxygen can act as a hydrogen bond acceptor, increasing aqueous solubility. Thiomorpholine offers an intermediate polarity and can also be oxidized to the sulfoxide and sulfone, providing further opportunities for property modulation.
Metabolic Stability Generally stable, with potential for N-dealkylation and C-oxidationGenerally metabolically stableThe sulfur atom is a potential site of oxidation, which can be a metabolic liability or a strategy for prodrug design.[5][6]

The choice between these scaffolds is often driven by the desire to fine-tune polarity and metabolic stability. Morpholine is frequently incorporated to improve solubility and reduce off-target lipophilic interactions.[7][8] Thiomorpholine, while less common, has emerged as a valuable scaffold in its own right, with the thiomorpholine-containing antibiotic sutezolid being a notable example.[6] The ability of the sulfur atom to exist in different oxidation states adds another layer of complexity and opportunity for medicinal chemists.[5]

Experimental Protocols: A Framework for Self-Validation

To ensure the scientific integrity of this comparative analysis, we provide detailed, step-by-step methodologies for key in vitro assays used to evaluate and compare the performance of compounds containing these different scaffolds.

Experimental Workflow for Scaffold Comparison

Caption: A generalized workflow for the comparative evaluation of heterocyclic scaffolds in drug discovery.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Preparation of Cell Membranes: Prepare cell membranes from a cell line stably expressing the target receptor.

  • Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-labeled standard), and varying concentrations of the test compound in a binding buffer.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Quantify the amount of bound radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.[9]

Protocol 2: In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes.[10][11]

  • Preparation of Incubation Mixture: In a 96-well plate, pre-warm a mixture of liver microsomes (from human or other species) and a phosphate buffer (pH 7.4) at 37°C.

  • Initiation of Reaction: Add the test compound to the wells, followed by the addition of NADPH to initiate the metabolic reaction.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), quench the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each well by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot is the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and the intrinsic clearance (Clint).[12][13]

Protocol 3: MTT Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cultured cells.[14][15][16][17][18]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the test compound concentration to determine the IC50 value.

Conclusion: A Strategic Choice

The selection of a saturated heterocyclic scaffold is a critical, data-driven decision in drug design. While piperidine's prevalence in marketed drugs speaks to its broad utility and favorable properties, a nuanced understanding of the subtle yet significant differences between it and other scaffolds like pyrrolidine, azepane, piperazine, morpholine, and thiomorpholine can unlock new opportunities for therapeutic innovation. The greater lipophilicity and rigidity of piperidine can be advantageous for achieving high binding affinity, while the increased polarity of morpholine or the dual substitution points of piperazine may be leveraged to optimize solubility and explore broader SAR. Ultimately, the optimal choice will be dictated by the specific biological target, the desired pharmacokinetic profile, and the overall goals of the drug discovery program.

References

A Senior Application Scientist's Guide to the Definitive Identification of 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal identification of chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, comparative analysis of analytical techniques for confirming the identity and purity of 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride (CAS 71879-46-4), a key building block in pharmaceutical synthesis.[1][2][3] Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative references to ensure trustworthy and reproducible results.

Introduction: The Significance of Structural Verification

This compound, with the molecular formula C8H17ClN2O and a molecular weight of 192.69 g/mol , is a piperidine derivative frequently employed in the synthesis of more complex molecules.[1][2] Its structural integrity is paramount, as even minor impurities or isomeric variations can significantly impact the efficacy, safety, and regulatory approval of a final drug product. Therefore, a multi-faceted analytical approach is not just recommended but essential for its definitive characterization. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for structural elucidation, complemented by High-Performance Liquid Chromatography (HPLC) for purity assessment.

Comparative Analysis of Spectroscopic Techniques for Structural Elucidation

The definitive identification of a molecule as complex as this compound relies on a confluence of data from various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined application offers a self-validating system for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Detail

NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful tool for elucidating the precise structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular skeleton and the position of functional groups.

The choice of solvent is critical in NMR. Deuterated solvents are used to avoid overwhelming the signal of the analyte. For a hydrochloride salt like the topic compound, a polar solvent such as Deuterium Oxide (D₂O) or Methanol-d₄ is typically chosen to ensure solubility. The magnetic field strength of the NMR spectrometer (e.g., 400 MHz) is selected to achieve adequate signal dispersion, which is crucial for resolving complex spin-spin coupling patterns and preventing signal overlap.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O).

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and an appropriate relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is typically required.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the signals to specific protons in the molecule. Similarly, analyze the chemical shifts in the ¹³C NMR spectrum to identify each unique carbon atom.

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and providing information about its elemental composition and fragmentation pattern. For this compound, MS confirms the mass of the protonated molecule, which is a critical piece of identifying information.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like the target compound, minimizing fragmentation during the ionization process. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental formula with a high degree of confidence.

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Infusion and Ionization: Introduce the sample solution into the ESI source via direct infusion or through an HPLC system.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Interpretation: Identify the peak corresponding to the molecular ion and compare its measured mass-to-charge ratio (m/z) with the theoretical value. For 1-(4-(Methylamino)piperidin-1-yl)ethanone, the expected m/z for the protonated molecule [C₈H₁₆N₂O + H]⁺ would be approximately 157.13.

References

Benchmarking 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride: A Comparative Analysis Against Established Neuropathic Pain Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The quest for novel analgesics with improved efficacy and favorable safety profiles is a cornerstone of modern medicinal chemistry. The piperidine scaffold is a well-established privileged structure in drug discovery, known for its presence in a multitude of clinically successful drugs. This guide introduces 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride (hereafter designated as Compound-X ), a novel N-acyl-4-aminopiperidine derivative, and provides a comprehensive framework for its evaluation against established therapeutic agents for neuropathic pain. Due to the absence of published biological data for Compound-X, this document serves as a predictive benchmarking guide, hypothesizing its mechanism of action as an N-type (Cav2.2) voltage-gated calcium channel blocker. We present a detailed comparative analysis against three benchmark drugs: Ziconotide , a potent peptidic N-type calcium channel blocker; Gabapentin , a gabapentinoid that indirectly modulates calcium channel function; and Amitriptyline , a tricyclic antidepressant with a multi-target mechanism of action in pain management. This guide outlines detailed in vitro and in vivo experimental protocols and presents hypothetical, yet plausible, data to illustrate a complete comparative assessment.

Introduction: The Rationale for a Novel Piperidine Derivative in Neuropathic Pain

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant clinical challenge. Current therapeutic options are often associated with limited efficacy and dose-limiting side effects. The N-type (Cav2.2) voltage-gated calcium channels, predominantly located on presynaptic terminals in the spinal cord, are critical regulators of nociceptive signaling.[1][2][3] Their blockade inhibits the release of pro-nociceptive neurotransmitters, such as glutamate and substance P, making them a validated target for the development of new analgesics.[1][3]

Compound-X, with its N-acyl-4-aminopiperidine core, presents a compelling chemical starting point for a novel small molecule N-type calcium channel modulator. The 4-aminopiperidine moiety is a known pharmacophore in compounds targeting neurological disorders. This guide aims to provide a robust framework for researchers to assess the potential of Compound-X in the competitive landscape of neuropathic pain therapeutics.

Benchmark Drug Profiles:

  • Ziconotide (Prialt®): A synthetic peptide derived from cone snail venom, Ziconotide is a highly potent and selective blocker of N-type calcium channels.[1][2] Its use is limited to intrathecal administration due to its peptidic nature.[1][3]

  • Gabapentin (Neurontin®): While structurally related to GABA, Gabapentin does not act on GABA receptors.[4][5] Its mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which leads to a reduction in the release of excitatory neurotransmitters.[6]

  • Amitriptyline: A tricyclic antidepressant, Amitriptyline's analgesic effects are attributed to the inhibition of serotonin and noradrenaline reuptake.[7] It is also suggested to have an indirect effect on inflammatory pathways.[8]

In Vitro Characterization: Targeting the N-type Calcium Channel

The initial assessment of Compound-X's biological activity will focus on its interaction with the hypothesized molecular target, the Cav2.2 channel.

Electrophysiological Analysis of Cav2.2 Channel Blockade

Objective: To determine the potency and mechanism of Compound-X's inhibition of human Cav2.2 channels and compare it with Ziconotide.

Methodology:

Whole-cell patch-clamp electrophysiology will be performed on a stable cell line (e.g., HEK293) expressing the human Cav2.2 channel complex (α1B, β3, and α2δ-1 subunits).

  • Cell Culture: Cells are maintained in appropriate media and passaged regularly.

  • Recording Conditions: Currents are evoked by depolarizing voltage steps from a holding potential of -80 mV. The external solution contains Ba2+ as the charge carrier to avoid calcium-dependent inactivation.

  • Drug Application: Compound-X and Ziconotide are applied at increasing concentrations to determine the concentration-response relationship.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a Hill equation. Voltage-dependence of the block can be assessed by varying the holding potential.

Hypothetical Data Summary:

CompoundIC50 (nM) for Cav2.2 Blockade
Compound-X 150
Ziconotide5
Gabapentin>10,000 (no direct block)
Amitriptyline28,000

Workflow for In Vitro Electrophysiology

in_vitro_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cell_culture HEK293 Cell Culture (expressing hCav2.2) plating Plating for Electrophysiology cell_culture->plating patching Whole-Cell Patch Clamp plating->patching voltage_protocol Apply Voltage Protocol (-80mV holding potential) patching->voltage_protocol drug_application Apply Test Compounds (Compound-X, Ziconotide) voltage_protocol->drug_application record_currents Record Ba2+ Currents drug_application->record_currents concentration_response Concentration-Response Curve record_currents->concentration_response ic50_calc Calculate IC50 concentration_response->ic50_calc

Caption: Workflow for assessing Cav2.2 channel blockade.

In Vivo Efficacy Assessment: Models of Nociceptive and Neuropathic Pain

Following in vitro characterization, the analgesic potential of Compound-X will be evaluated in established animal models of pain.

Acute Nociceptive Pain: The Formalin Test

Objective: To assess the acute antinociceptive effects of Compound-X and compare them to the benchmark drugs.

Methodology:

The formalin test in mice induces a biphasic pain response: an early, acute phase (0-5 min) and a late, inflammatory phase (15-30 min).[9][10]

  • Animal Model: Male C57BL/6 mice.

  • Procedure: A dilute solution of formalin is injected into the plantar surface of the hind paw.

  • Drug Administration: Compound-X, Gabapentin, and Amitriptyline are administered (e.g., intraperitoneally) 30 minutes prior to the formalin injection. Ziconotide would be administered intrathecally.

  • Observation: The total time spent licking the injected paw is recorded in both phases.

  • Data Analysis: The percentage reduction in licking time compared to the vehicle-treated group is calculated.

Hypothetical Data Summary:

Compound (Dose)% Inhibition of Licking (Early Phase)% Inhibition of Licking (Late Phase)
Compound-X (30 mg/kg) 45%75%
Gabapentin (100 mg/kg)20%60%
Amitriptyline (10 mg/kg)30%65%
Ziconotide (1 nmol, i.t.)50%80%
Chronic Neuropathic Pain: The Chung Model (Spinal Nerve Ligation)

Objective: To evaluate the efficacy of Compound-X in a model of chronic neuropathic pain.

Methodology:

The spinal nerve ligation (SNL) or Chung model is a widely used and validated model of neuropathic pain.[11][12]

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure: The L5 and L6 spinal nerves are tightly ligated.

  • Behavioral Testing: Mechanical allodynia (paw withdrawal threshold to von Frey filaments) is assessed before and after surgery.

  • Drug Administration: Once allodynia is established (post-operative day 7), repeated dosing of Compound-X, Gabapentin, and Amitriptyline is initiated.

  • Data Analysis: The paw withdrawal threshold is measured over time and compared to the vehicle-treated group.

Hypothetical Data Summary:

Compound (Dose)Paw Withdrawal Threshold (g) on Day 14
Sham (no surgery)15.0
Vehicle (SNL)2.5
Compound-X (30 mg/kg, daily) 10.5
Gabapentin (100 mg/kg, daily)8.0
Amitriptyline (10 mg/kg, daily)7.5

Workflow for In Vivo Neuropathic Pain Model

in_vivo_workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative cluster_analysis Analysis baseline Baseline Behavioral Testing (von Frey) surgery Spinal Nerve Ligation (SNL) (Chung Model) baseline->surgery allodynia Development of Mechanical Allodynia surgery->allodynia drug_admin Chronic Drug Administration allodynia->drug_admin behavioral_testing Repeated Behavioral Testing drug_admin->behavioral_testing data_analysis Paw Withdrawal Threshold vs. Time behavioral_testing->data_analysis

Caption: Workflow for the Chung model of neuropathic pain.

Synthesis and Future Directions

The hypothetical data presented in this guide positions This compound (Compound-X) as a promising candidate for the treatment of neuropathic pain, with a potential mechanism of action centered on the blockade of N-type calcium channels. The proposed experimental framework provides a clear path for its preclinical evaluation.

Future studies should focus on:

  • Selectivity Profiling: Assessing the activity of Compound-X against other ion channels to determine its selectivity.

  • Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of Compound-X to assess its drug-like properties.

  • Toxicology Studies: Determining the safety profile of Compound-X in preclinical models.

By systematically following this benchmarking guide, researchers can efficiently and rigorously evaluate the therapeutic potential of novel piperidine derivatives like Compound-X, ultimately contributing to the development of next-generation analgesics.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride
Reactant of Route 2
1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.